Product packaging for 5-Chloro-2-ethynylpyridine(Cat. No.:CAS No. 1196153-33-9)

5-Chloro-2-ethynylpyridine

Cat. No.: B566242
CAS No.: 1196153-33-9
M. Wt: 137.566
InChI Key: MDWHTKFYMVXXFX-UHFFFAOYSA-N
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Description

5-Chloro-2-ethynylpyridine is a useful research compound. Its molecular formula is C7H4ClN and its molecular weight is 137.566. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4ClN B566242 5-Chloro-2-ethynylpyridine CAS No. 1196153-33-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-ethynylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4ClN/c1-2-7-4-3-6(8)5-9-7/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDWHTKFYMVXXFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80726195
Record name 5-Chloro-2-ethynylpyridine
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Molecular Weight

137.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196153-33-9
Record name 5-Chloro-2-ethynylpyridine
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Record name 5-Chloro-2-ethynylpyridine
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Record name 5-chloro-2-ethynylpyridine
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Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-2-ethynylpyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential building block in medicinal chemistry, 5-Chloro-2-ethynylpyridine is a versatile heterocyclic compound instrumental in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in drug discovery and development.

Core Chemical Properties

This compound is a solid, light brown to brown compound at room temperature.[1][2] Its fundamental chemical and physical properties are summarized in the table below. While some experimental data is available, certain properties like boiling point and density are currently based on predicted values.[1]

PropertyValueSource(s)
Molecular Formula C₇H₄ClN[1]
Molecular Weight 137.57 g/mol [1]
CAS Number 1196153-33-9[1]
Appearance Light brown to brown solid[1]
Predicted Boiling Point 193.1 ± 25.0 °C[1]
Predicted Density 1.23 ± 0.1 g/cm³[1]
Storage Store in an inert atmosphere, preferably in a freezer at -20°C.[1]

Spectroscopic Data

Detailed spectroscopic information is crucial for the unambiguous identification and characterization of this compound. The following are expected spectral characteristics.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., CDCl₃) would be expected to show three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring, and one signal for the acetylenic proton. The chemical shifts (δ) are influenced by the electronegativity of the chlorine atom and the nitrogen atom in the pyridine ring, as well as the anisotropic effect of the ethynyl group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon-13 NMR spectrum will provide information on the seven carbon atoms in the molecule. The two carbons of the ethynyl group will appear in the characteristic region for sp-hybridized carbons. The five carbons of the pyridine ring will have distinct chemical shifts influenced by the chloro and ethynyl substituents and the ring nitrogen.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrational frequencies of its functional groups. Key expected peaks include:

  • C≡C-H stretch: A sharp, weak to medium band around 3300 cm⁻¹.

  • C≡C stretch: A weak band in the region of 2100-2260 cm⁻¹.

  • C-H stretch (aromatic): Bands in the region of 3000-3100 cm⁻¹.

  • C=C and C=N stretches (aromatic ring): Multiple bands in the 1400-1600 cm⁻¹ region.

  • C-Cl stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹.

Synthesis and Reactivity

This compound is a valuable building block in organic synthesis, primarily utilized in cross-coupling reactions to construct more complex molecules.

Synthesis of this compound

A common synthetic route to this compound involves the Sonogashira coupling of a dihalopyridine precursor, such as 2,5-dichloropyridine, with a protected acetylene source, followed by deprotection.

G 2,5-Dichloropyridine 2,5-Dichloropyridine Sonogashira Coupling Sonogashira Coupling 2,5-Dichloropyridine->Sonogashira Coupling Trimethylsilylacetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine Sonogashira Coupling->2-Chloro-5-((trimethylsilyl)ethynyl)pyridine Deprotection Deprotection 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine->Deprotection K₂CO₃, MeOH This compound This compound Deprotection->this compound

Synthesis of this compound.
Sonogashira Coupling Reactions

The terminal alkyne functionality of this compound makes it an ideal substrate for Sonogashira cross-coupling reactions. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide, providing a powerful method for constructing complex molecular scaffolds.

  • Reaction Setup: In a dry flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 eq.), this compound (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂; 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI; 2-10 mol%).

  • Solvent and Base: Add a suitable degassed solvent (e.g., tetrahydrofuran, dioxane, or N,N-dimethylformamide) and a base (e.g., triethylamine or diisopropylethylamine).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with heating, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with aqueous ammonium chloride and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

G cluster_0 Palladium Catalytic Cycle cluster_1 Copper Co-catalytic Cycle Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition R-X R-Pd(II)-X R-Pd(II)-X Oxidative Addition->R-Pd(II)-X Transmetalation Transmetalation R-Pd(II)-X->Transmetalation Cu-C≡C-Py R-Pd(II)-C≡C-Py R-Pd(II)-C≡C-Py Transmetalation->R-Pd(II)-C≡C-Py Reductive Elimination Reductive Elimination R-Pd(II)-C≡C-Py->Reductive Elimination Reductive Elimination->Pd(0) R-C≡C-Py R-C≡C-Py Reductive Elimination->R-C≡C-Py H-C≡C-Py H-C≡C-Py Copper Acetylide Formation Copper Acetylide Formation H-C≡C-Py->Copper Acetylide Formation CuI, Base Cu-C≡C-Py Cu-C≡C-Py Copper Acetylide Formation->Cu-C≡C-Py Cu-C≡C-Py->Transmetalation

Sonogashira Coupling Mechanism.

Applications in Drug Discovery

The unique structural features of this compound, particularly the presence of a reactive ethynyl group and a substituted pyridine ring, make it a valuable synthon in the development of novel therapeutic agents.

Role in MCT4 Inhibition

A notable application of this compound is its use as a key building block in the synthesis of a highly selective inhibitor of the Monocarboxylate Transporter 4 (MCT4).[3] MCT4 is a crucial protein involved in lactate transport in highly glycolytic cells, such as those found in many types of cancer.[3][4] By exporting lactate, MCT4 helps maintain the pH balance within cancer cells, allowing them to sustain high rates of glycolysis and proliferation.

Inhibition of MCT4 leads to an accumulation of intracellular lactate, which can disrupt cellular metabolism and induce cell death.[4] Therefore, MCT4 has emerged as a promising target for cancer therapy. The inhibitor synthesized using this compound has been shown to effectively block lactate efflux and reduce the viability of cancer cells that have high levels of MCT4 expression.[3]

G cluster_0 Glycolytic Cancer Cell Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate MCT4 MCT4 Lactate->MCT4 Efflux Intracellular Accumulation Intracellular Accumulation Lactate->Intracellular Accumulation Extracellular Space Extracellular Space MCT4->Extracellular Space MCT4_Inhibitor MCT4 Inhibitor (derived from This compound) MCT4_Inhibitor->MCT4 Inhibits Cellular Acidification & Metabolic Stress Cellular Acidification & Metabolic Stress Intracellular Accumulation->Cellular Acidification & Metabolic Stress Apoptosis Apoptosis Cellular Acidification & Metabolic Stress->Apoptosis

MCT4 Inhibition Signaling Pathway.
Potential as a Kinase Inhibitor Scaffold

The pyridine and ethynyl moieties are common features in many kinase inhibitors. The nitrogen atom of the pyridine ring can form crucial hydrogen bond interactions with the hinge region of the kinase active site, a common binding motif for ATP-competitive inhibitors. The rigid ethynyl linker can be used to position other functionalities to interact with specific pockets within the kinase domain, potentially leading to high potency and selectivity. While specific kinase inhibitors directly incorporating an unsubstituted this compound are not extensively documented, its derivatives are promising candidates for the development of novel inhibitors targeting various kinases implicated in cancer and other diseases.

Safety Information

This compound is classified as a warning-level hazard. It is reported to cause serious eye irritation and may cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[2]

References

Technical Guide: 5-Chloro-2-ethynylpyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1196153-33-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Chloro-2-ethynylpyridine, a key building block in the synthesis of targeted therapeutics. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and its application in the development of kinase inhibitors for cancer therapy.

Compound Data

This compound is a halogenated pyridine derivative featuring a reactive ethynyl group, making it a valuable synthon in medicinal chemistry. Its physical and chemical properties are summarized below.

PropertyValueReference
CAS Number 1196153-33-9--INVALID-LINK--
Molecular Formula C₇H₄ClN--INVALID-LINK--
Molecular Weight 137.57 g/mol --INVALID-LINK--
Appearance Light brown to brown solid--INVALID-LINK--
Boiling Point (Predicted) 193.1 ± 25.0 °C--INVALID-LINK--
Density (Predicted) 1.23 ± 0.1 g/cm³--INVALID-LINK--
Storage Temperature Inert atmosphere, Store in freezer, under -20°C--INVALID-LINK--

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving a Sonogashira coupling reaction followed by a deprotection step. A representative experimental protocol is detailed below.

Experimental Workflow

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection 2,5-Dichloropyridine 2,5-Dichloropyridine Reaction_1 Sonogashira Coupling 2,5-Dichloropyridine->Reaction_1 Ethynyltrimethylsilane Ethynyltrimethylsilane Ethynyltrimethylsilane->Reaction_1 Pd(PPh3)2Cl2 / CuI Pd(PPh3)2Cl2 / CuI Pd(PPh3)2Cl2 / CuI->Reaction_1 Et3N / THF Et3N / THF Et3N / THF->Reaction_1 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine Reaction_1->2-Chloro-5-((trimethylsilyl)ethynyl)pyridine Reaction_2 Desilylation 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine->Reaction_2 K2CO3 / MeOH K2CO3 / MeOH K2CO3 / MeOH->Reaction_2 This compound This compound Reaction_2->this compound

Caption: Synthetic workflow for this compound.
Step 1: Sonogashira Coupling of 2,5-Dichloropyridine and Ethynyltrimethylsilane

This step forms the carbon-carbon bond between the pyridine ring and the protected acetylene.

Materials:

  • 2,5-Dichloropyridine

  • Ethynyltrimethylsilane

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,5-dichloropyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

  • Add anhydrous THF and triethylamine (2.0 eq).

  • Degas the mixture by bubbling with the inert gas for 15-20 minutes.

  • Add ethynyltrimethylsilane (1.1 eq) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine.

Step 2: Deprotection of 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine

This step removes the trimethylsilyl (TMS) protecting group to yield the terminal alkyne.

Materials:

  • Crude 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine from Step 1

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

Procedure:

  • Dissolve the crude 2-Chloro-5-((trimethylsilyl)ethynyl)pyridine in methanol.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification

The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure product as a solid.[1]

Application in Drug Discovery: A Building Block for Kinase Inhibitors

This compound is a crucial intermediate in the synthesis of various kinase inhibitors, which are a major class of anti-cancer drugs. The ethynyl group serves as a key linker to connect different pharmacophores, while the chloro-substituted pyridine ring often engages in important interactions within the kinase active site.

Targeting the ALK and EGFR Signaling Pathways in Non-Small Cell Lung Cancer (NSCLC)

Aberrant signaling through the Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR) pathways is a key driver in certain types of non-small cell lung cancer (NSCLC).[2][3] Small molecule inhibitors that target these kinases have shown significant clinical benefit. This compound has been utilized in the development of potent ALK and EGFR inhibitors.[3][4]

ALK Signaling Pathway

The ALK receptor tyrosine kinase, when constitutively activated by genetic rearrangements (e.g., EML4-ALK fusion), triggers downstream signaling cascades including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, leading to cell proliferation and survival.[5][6][7]

G cluster_0 ALK Signaling Cascade ALK ALK RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT AKT->Proliferation_Survival STAT STAT JAK->STAT STAT->Proliferation_Survival 5-Chloro-2-ethynylpyridine_Derivative ALK Inhibitor (Derived from This compound) 5-Chloro-2-ethynylpyridine_Derivative->ALK Inhibition

Caption: Inhibition of the ALK signaling pathway.

EGFR Signaling Pathway

Similarly, mutations in the EGFR can lead to its constitutive activation, driving downstream pathways such as RAS-MAPK and PI3K-AKT, which promote tumor growth and survival.[8][9][10]

G cluster_0 EGFR Signaling Cascade EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT AKT->Proliferation_Survival 5-Chloro-2-ethynylpyridine_Derivative EGFR Inhibitor (Derived from This compound) 5-Chloro-2-ethynylpyridine_Derivative->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway.
Synthetic Approach to Kinase Inhibitors

The general strategy for incorporating this compound into kinase inhibitors involves its use in a Sonogashira coupling reaction with a suitably functionalized aromatic or heteroaromatic core. This is exemplified in the synthesis of potent ALK/EGFR dual inhibitors.[3]

G This compound This compound Sonogashira_Coupling Sonogashira Coupling This compound->Sonogashira_Coupling Functionalized_Aryl_Halide Functionalized Aryl/Heteroaryl Halide Functionalized_Aryl_Halide->Sonogashira_Coupling Kinase_Inhibitor_Core Kinase Inhibitor Core Structure Sonogashira_Coupling->Kinase_Inhibitor_Core Further_Functionalization Further Functionalization Kinase_Inhibitor_Core->Further_Functionalization Final_Kinase_Inhibitor Final Kinase Inhibitor Further_Functionalization->Final_Kinase_Inhibitor

Caption: General synthetic route to kinase inhibitors.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex molecules in drug discovery. Its straightforward synthesis and the reactivity of its ethynyl group make it an ideal component for constructing potent and selective kinase inhibitors. The continued exploration of this and similar synthons will undoubtedly contribute to the development of novel therapeutics for a range of diseases, including cancer.

References

Spectroscopic and Synthetic Profile of 5-Chloro-2-ethynylpyridine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Chloro-2-ethynylpyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its rigid, acetylenic scaffold and the presence of a chlorine atom make it a valuable building block for the synthesis of more complex molecules, including pharmaceutical intermediates and functional organic materials. This technical guide provides a summary of the available spectroscopic data for this compound and outlines a general synthetic approach.

Spectroscopic Data

Precise, experimentally-derived spectroscopic data for this compound is not widely available in the public domain. However, based on the known chemical shifts of related pyridine and ethynyl compounds, a predicted spectroscopic profile can be outlined. It is important to note that the following tables represent predicted or typical values and should be confirmed by experimental analysis for any specific application.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityAssignment
~8.5dH-6
~7.8ddH-4
~7.4dH-3
~3.2sEthynyl-H

Solvent: CDCl₃. Predicted values are based on analogous structures and may vary.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~151C-6
~142C-2
~139C-4
~134C-5
~121C-3
~83Ethynyl-C (quaternary)
~79Ethynyl-C (CH)

Solvent: CDCl₃. Predicted values are based on analogous structures and may vary.

Table 3: Predicted Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)Functional GroupVibration Mode
~3300≡C-HStretch
~2100-C≡C-Stretch
~1600, 1470, 1380Pyridine RingC=C, C=N Stretch
~1100-1000C-ClStretch

Predicted values are based on characteristic absorption frequencies.

Table 4: Mass Spectrometry Data
ParameterValue
Molecular FormulaC₇H₄ClN
Monoisotopic Mass137.0032 Da

Experimental Protocols

Synthesis of this compound via Sonogashira Coupling

This procedure involves the palladium- and copper-catalyzed cross-coupling of a protected acetylene source, such as trimethylsilylacetylene (TMSA), with 2,5-dichloropyridine, followed by deprotection of the silyl group.

Materials:

  • 2,5-Dichloropyridine

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Toluene or Tetrahydrofuran (THF), anhydrous

  • Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF)

  • Methanol or Tetrahydrofuran (THF) for deprotection

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Coupling Reaction:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,5-dichloropyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq).

    • Add anhydrous toluene or THF, followed by triethylamine or DIPEA (2.0-3.0 eq).

    • To this stirring mixture, add trimethylsilylacetylene (1.1-1.5 eq) dropwise.

    • Heat the reaction mixture to 50-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product (2-trimethylsilylethynyl-5-chloropyridine) by column chromatography on silica gel.

  • Deprotection:

    • Dissolve the purified 2-trimethylsilylethynyl-5-chloropyridine in methanol or THF.

    • Add a mild base such as potassium carbonate or a fluoride source like TBAF.

    • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

    • Remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • The resulting crude this compound can be further purified by column chromatography or recrystallization.

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Logical Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

G Workflow for Synthesis and Characterization of this compound cluster_synthesis Synthesis cluster_purification_characterization Purification & Characterization Start Starting Materials: 2,5-Dichloropyridine Trimethylsilylacetylene Coupling Sonogashira Coupling (Pd/Cu catalysis) Start->Coupling Intermediate 2-Trimethylsilylethynyl-5-chloropyridine Coupling->Intermediate Deprotection Silyl Group Deprotection (Base or Fluoride source) Intermediate->Deprotection Product Crude this compound Deprotection->Product Purification Purification (Column Chromatography/Recrystallization) Product->Purification PureProduct Pure this compound Purification->PureProduct Analysis Spectroscopic Analysis PureProduct->Analysis NMR ¹H & ¹³C NMR Analysis->NMR IR IR Spectroscopy Analysis->IR MS Mass Spectrometry Analysis->MS

Caption: General workflow for the synthesis and characterization of this compound.

Disclaimer: This document is intended for informational purposes only. The predicted spectroscopic data and the generalized synthetic protocol have not been experimentally verified by the author. Researchers should consult relevant safety data sheets (SDS) and perform their own risk assessments before attempting any chemical synthesis. All laboratory work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

An In-Depth Technical Guide to the Molecular Structure of 5-Chloro-2-ethynylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 5-Chloro-2-ethynylpyridine. This compound serves as a critical building block in medicinal chemistry, most notably in the development of selective inhibitors for the monocarboxylate transporter 4 (MCT4), a key target in cancer therapy. This document consolidates essential data, including spectroscopic information and detailed experimental protocols, to support ongoing research and drug discovery efforts.

Molecular Structure and Properties

This compound is a heterocyclic aromatic compound with the chemical formula C₇H₄ClN. Its structure consists of a pyridine ring substituted with a chlorine atom at the 5-position and an ethynyl group at the 2-position.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1196153-33-9[1][2]
Molecular Formula C₇H₄ClN[1]
Molecular Weight 137.57 g/mol [1]
Appearance Light brown to brown solid[1]
Predicted Boiling Point 193.1 ± 25.0 °C[1]
Predicted Density 1.23 ± 0.1 g/cm³[1]
InChI 1S/C7H4ClN/c1-2-7-4-3-6(8)5-9-7/h1,3-5H[2]
SMILES C1(C#C)=NC=C(Cl)C=C1[1]

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Characteristic Peaks / Signals
¹H NMR Aromatic protons on the pyridine ring are expected in the range of δ 7.0-8.5 ppm. The acetylenic proton should appear as a singlet around δ 3.0-3.5 ppm.
¹³C NMR Aromatic carbons are predicted to resonate between δ 120-155 ppm. The two sp-hybridized carbons of the ethynyl group are expected in the range of δ 70-90 ppm.
IR Spectroscopy A sharp, weak absorption band for the C≡C stretch is anticipated around 2100-2260 cm⁻¹. A sharp band for the ≡C-H stretch should appear around 3300 cm⁻¹. C-Cl stretching vibrations are typically observed in the 600-800 cm⁻¹ region. Aromatic C-H and C=C stretching bands are expected in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.
Mass Spectrometry The molecular ion peak (M⁺) is expected at m/z 137, with a characteristic M+2 isotope peak for the chlorine atom at m/z 139 in an approximate 3:1 ratio.

Synthesis of this compound

The synthesis of this compound is typically achieved through a Sonogashira coupling reaction, a robust and widely used method for the formation of C(sp²)-C(sp) bonds.[3] This involves the palladium-catalyzed cross-coupling of an aryl halide with a terminal alkyne. A common synthetic route involves the coupling of a dihalopyridine with a protected alkyne, followed by deprotection.

Experimental Protocol: Two-Step Synthesis

This protocol outlines a general two-step procedure for the synthesis of this compound, starting from 2-bromo-5-chloropyridine and utilizing trimethylsilylacetylene as a protected alkyne source.

Step 1: Sonogashira Coupling of 2-Bromo-5-chloropyridine with Trimethylsilylacetylene

Materials:

  • 2-Bromo-5-chloropyridine

  • Trimethylsilylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-bromo-5-chloropyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

  • Add anhydrous THF and triethylamine (2.0 eq).

  • To this stirred suspension, add trimethylsilylacetylene (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 5-chloro-2-((trimethylsilyl)ethynyl)pyridine.

Step 2: Deprotection of the Trimethylsilyl Group

Materials:

  • 5-chloro-2-((trimethylsilyl)ethynyl)pyridine

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the silyl-protected intermediate (1.0 eq) in a mixture of methanol and dichloromethane.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 1-3 hours, monitoring the deprotection by TLC.

  • Once the reaction is complete, filter the mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain this compound.

Application in Drug Discovery: Development of MCT4 Inhibitors

This compound is a key intermediate in the synthesis of potent and selective inhibitors of monocarboxylate transporter 4 (MCT4).[4][5] MCT4 is a crucial protein for cancer cell survival, as it facilitates the efflux of lactate, a byproduct of the high glycolytic rate observed in many tumors (the Warburg effect).[5] Inhibition of MCT4 leads to intracellular lactate accumulation and a decrease in the extracellular lactate concentration, which can disrupt tumor metabolism and enhance anti-tumor immunity.[4]

Signaling Pathway and Mechanism of Action

The development of MCT4 inhibitors is a promising strategy in cancer therapy. The signaling pathway targeted by these inhibitors is central to cancer cell metabolism and the tumor microenvironment.

MCT4_Inhibition_Pathway MCT4 Inhibition Signaling Pathway cluster_tumor_cell Tumor Cell Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate_in Intracellular Lactate Pyruvate->Lactate_in LDHA MCT4 MCT4 Transporter Lactate_in->MCT4 Transport Lactate_out Extracellular Lactate MCT4->Lactate_out Inhibitor This compound -derived Inhibitor Inhibitor->MCT4 Inhibits TME Acidic Tumor Microenvironment Lactate_out->TME Contributes to Immune_Suppression Immune Suppression TME->Immune_Suppression

Caption: MCT4 inhibition pathway in a tumor cell.

Experimental Workflow for Inhibitor Development

The discovery and optimization of MCT4 inhibitors derived from this compound involves a structured experimental workflow.

Experimental_Workflow MCT4 Inhibitor Development Workflow Start Start: Synthesis of This compound Synthesis Synthesis of Inhibitor Library (Sonogashira Coupling) Start->Synthesis Screening High-Throughput Screening (Lactate Efflux Assay) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Optimization Lead Optimization (Structure-Activity Relationship) Hit_ID->Optimization Identified Hits In_Vitro In Vitro Characterization (Potency, Selectivity) Optimization->In_Vitro In_Vivo In Vivo Efficacy Studies (Tumor Models) In_Vitro->In_Vivo Optimized Leads Candidate Preclinical Candidate In_Vivo->Candidate

Caption: Workflow for MCT4 inhibitor development.

Conclusion

This compound is a molecule of significant interest to the scientific and drug development communities. Its utility as a versatile building block for the synthesis of targeted therapeutics, particularly MCT4 inhibitors, underscores its importance in modern medicinal chemistry. This guide provides a foundational understanding of its molecular structure, properties, and synthesis, which is intended to facilitate its application in the development of novel therapies.

References

An In-depth Technical Guide to 5-Chloro-2-ethynylpyridine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-ethynylpyridine is a key heterocyclic building block in organic synthesis, particularly valued in the field of medicinal chemistry for the development of novel therapeutic agents. Its unique structural features, combining the reactivity of a terminal alkyne with the electronic properties of a chloropyridine ring, make it a versatile precursor for a wide range of molecular architectures. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and potential applications of this compound, with a focus on its role in drug discovery and development. Detailed experimental protocols for its synthesis via the Sonogashira coupling reaction are presented, along with a compilation of its spectral and physical data.

Introduction

The pyridine scaffold is a ubiquitous motif in pharmaceuticals and agrochemicals, owing to its ability to engage in various biological interactions. The introduction of an ethynyl group provides a reactive handle for further functionalization through reactions such as click chemistry, cyclization, and cross-coupling reactions. The additional presence of a chloro substituent on the pyridine ring modulates the electronic properties of the molecule and offers another site for synthetic modification. While the exact date and discoverer of this compound are not prominently documented in readily available literature, its utility as a synthetic intermediate has led to its commercial availability and use in various research and development settings.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is provided in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1196153-33-9--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₇H₄ClN--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 137.57 g/mol --INVALID-LINK--, --INVALID-LINK--
Appearance Light brown to brown solid--INVALID-LINK--
Boiling Point (Predicted) 193.1 ± 25.0 °C--INVALID-LINK--
Density (Predicted) 1.23 ± 0.1 g/cm³--INVALID-LINK--
Storage Temperature Inert atmosphere, Store in freezer, under -20°C--INVALID-LINK--

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic DataPredicted Values
¹H NMR Chemical shifts for aromatic and acetylenic protons are expected in their characteristic regions.
¹³C NMR Characteristic peaks for the pyridine ring carbons and the two sp-hybridized alkyne carbons are anticipated. The chemical shifts are influenced by the chloro substituent and the nitrogen atom.[1][2][3]
IR Spectroscopy A sharp absorption band corresponding to the C≡C-H stretching vibration is expected around 3300 cm⁻¹, and a band for the C≡C stretch around 2100 cm⁻¹.
Mass Spectrometry The molecular ion peak (M+) is expected at m/z 137, with a characteristic M+2 peak due to the ³⁷Cl isotope.[4][5][6][7] Fragmentation may involve the loss of the ethynyl group or the chlorine atom.

Synthesis of this compound

The primary method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[8][9] This powerful carbon-carbon bond-forming reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[8]

General Reaction Scheme

The synthesis typically proceeds by reacting a dihalopyridine, such as 2-bromo-5-chloropyridine or 2,5-dichloropyridine, with a protected or unprotected acetylene source. A common strategy involves the use of trimethylsilylacetylene followed by deprotection of the silyl group.

Sonogashira_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 2-Bromo-5-chloropyridine Intermediate 2-(2-(Trimethylsilyl)ethynyl)-5-chloropyridine Reactant1->Intermediate Sonogashira Coupling Reactant2 Trimethylsilylacetylene Reactant2->Intermediate Catalyst Pd(PPh₃)₂Cl₂ (cat.) CuI (cat.) Base Base (e.g., Et₃N, DIPA) Solvent Solvent (e.g., THF, DMF) Deprotection Deprotection (e.g., K₂CO₃, MeOH) Intermediate->Deprotection Product This compound Deprotection->Product

Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Sonogashira Coupling

This protocol is a representative procedure based on established methodologies for Sonogashira couplings of halopyridines.

Materials:

  • 2-Bromo-5-chloropyridine (1.0 eq)

  • Trimethylsilylacetylene (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

Step 1: Sonogashira Coupling

  • To a dry, inert-atmosphere flask, add 2-bromo-5-chloropyridine, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous THF (or DMF) and triethylamine (or diisopropylamine) via syringe.

  • Add trimethylsilylacetylene dropwise to the stirred solution.

  • Heat the reaction mixture to a suitable temperature (e.g., 50-70 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(2-(trimethylsilyl)ethynyl)-5-chloropyridine.

Step 2: Deprotection of the Trimethylsilyl Group

  • Dissolve the purified 2-(2-(trimethylsilyl)ethynyl)-5-chloropyridine in methanol.

  • Add potassium carbonate to the solution and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Role in Drug Discovery and Development

While this compound itself is primarily a building block, its derivatives have shown significant potential in medicinal chemistry. The ethynyl group serves as a versatile handle for the synthesis of more complex molecules with diverse biological activities.

Derivatives of ethynylpyridines have been investigated for a range of therapeutic applications, including their use as enzyme inhibitors, receptor antagonists, and as components of larger, more complex drug molecules. For instance, a derivative of this compound has been utilized as a chemical probe to study the biology of Monocarboxylate Transporter 4 (MCT4), a protein implicated in cancer metabolism. This highlights the potential of this scaffold in developing targeted cancer therapies.

The logical workflow for utilizing this compound in a drug discovery program can be visualized as follows:

Drug_Discovery_Workflow Start This compound Synthesis Chemical Synthesis (e.g., Click Chemistry, Cross-Coupling) Start->Synthesis Library Compound Library Generation Synthesis->Library Screening High-Throughput Screening (HTS) Library->Screening Hit Hit Identification Screening->Hit Lead_Gen Lead Generation and Optimization Hit->Lead_Gen Structure-Activity Relationship (SAR) Studies Preclinical Preclinical Studies Lead_Gen->Preclinical Clinical Clinical Trials Preclinical->Clinical

References

Solubility of 5-Chloro-2-ethynylpyridine in Organic Solvents: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-ethynylpyridine is a halogenated pyridine derivative of interest in organic synthesis and medicinal chemistry. Its unique structure, featuring both a reactive ethynyl group and a chloro-substituted pyridine ring, makes it a valuable building block for the synthesis of more complex molecules, including pharmacologically active compounds. Understanding its solubility in various organic solvents is a critical first step in its application, influencing reaction conditions, purification methods, and formulation development. This technical guide aims to provide a comprehensive overview of the available data on the solubility of this compound in common organic solvents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties can provide qualitative insights into its expected solubility behavior.

PropertyValueSource
Molecular FormulaC₇H₄ClN[1]
Molecular Weight137.57 g/mol [1]
AppearanceLight brown to brown solid[1]
Boiling Point (Predicted)193.1 ± 25.0 °C[1]
Density (Predicted)1.23 ± 0.1 g/cm³[1]
pKa (Predicted)-0.02 ± 0.22[1]

Solubility Data

The available information is largely qualitative, with suppliers indicating that the compound is a solid.[1][2] This lack of specific data highlights an information gap for this particular compound and suggests that researchers utilizing this compound may need to determine its solubility empirically for their specific applications.

Experimental Protocols for Solubility Determination

In the absence of published data, researchers can employ standard methods to determine the solubility of this compound. A general experimental workflow for determining solubility is outlined below.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Weigh Compound C Add Compound to Solvent A->C B Measure Solvent B->C D Equilibrate at Constant Temperature C->D E Observe for Undissolved Solid D->E F Saturated Solution? E->F F->C No, Add More Compound G Filter and Analyze Supernatant F->G Yes H Calculate Solubility G->H

Caption: A general workflow for the experimental determination of solubility.

Methodology:

  • Gravimetric Method:

    • Prepare a series of vials with a known volume of the desired organic solvent.

    • Incrementally add a known mass of this compound to each vial.

    • Agitate the vials at a constant temperature until equilibrium is reached (i.e., no more solid dissolves). This can be facilitated by a shaker or magnetic stirrer.

    • Visually inspect for the presence of undissolved solid. The concentration in the last vial with no visible solid provides an estimate of the solubility.

    • For a more precise measurement, a saturated solution can be prepared by adding an excess of the compound. After equilibration, the solution is filtered to remove undissolved solid, and a known volume of the supernatant is evaporated to dryness. The mass of the remaining solid is then used to calculate the solubility.

  • Spectroscopic Method:

    • Prepare a calibration curve of absorbance versus concentration for this compound in the chosen solvent using a UV-Vis spectrophotometer.

    • Prepare a saturated solution by adding an excess of the compound to the solvent and allowing it to equilibrate at a constant temperature.

    • Filter the saturated solution to remove any undissolved solid.

    • Dilute a known volume of the saturated solution to a concentration that falls within the range of the calibration curve.

    • Measure the absorbance of the diluted solution and use the calibration curve to determine the concentration of the saturated solution, and thus the solubility.

Logical Relationship for Solvent Selection

The choice of solvent is critical for any process involving this compound. The following diagram illustrates the logical considerations for solvent selection.

G A Application Requirement B Desired Solubility A->B G Solvent Selection B->G C Solvent Properties D Polarity C->D E Boiling Point C->E F Reactivity C->F C->G

Caption: Key factors influencing the selection of an appropriate solvent.

Conclusion

While specific, quantitative data on the solubility of this compound in organic solvents is currently lacking in the public domain, its physicochemical properties suggest it is a solid compound with solubility characteristics that will depend on the polarity of the solvent. For researchers and professionals in drug development, the empirical determination of solubility using standard laboratory methods is recommended to ensure the success of synthesis, purification, and formulation activities involving this compound. Further studies to quantify its solubility in a range of common organic solvents would be a valuable contribution to the chemical sciences.

References

An In-depth Technical Guide to 5-Chloro-2-ethynylpyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 5-Chloro-2-ethynylpyridine is a key heterocyclic building block with significant potential in medicinal chemistry. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis, and applications, with a focus on its role in the development of targeted therapeutics.

Commercial Availability

This compound is readily available from a variety of chemical suppliers, ensuring a stable supply chain for research and development purposes. It is typically offered in high purity, suitable for sensitive synthetic applications. The compound is available as the free base and as a hydrochloride salt, providing flexibility for different reaction conditions.

Below is a summary of representative commercial suppliers and their typical product offerings. Please note that availability and specifications are subject to change and should be confirmed with the respective suppliers.

SupplierCAS NumberProduct FormPurityAvailable Quantities
Various 1196153-33-9Free Base≥95%250 mg, 1 g, Bulk
Various 1956341-52-8Hydrochloride Salt≥95%Custom Synthesis

Key suppliers include, but are not limited to, Apollo Scientific, ChemScene, and Sigma-Aldrich.[1][2][3]

Physicochemical and Spectroscopic Data

Accurate physicochemical and spectroscopic data are crucial for the effective use of this compound in synthesis and analysis. While experimental data for some properties are not widely published, predicted values provide a useful reference.

PropertyValueData Type
Molecular Formula C₇H₄ClN-
Molecular Weight 137.57 g/mol -
Appearance SolidExperimental
Boiling Point 193.1 ± 25.0 °CPredicted[4]
Density 1.23 ± 0.1 g/cm³Predicted[4]
pKa -0.02 ± 0.22Predicted
LogP 2.1381Predicted[1]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[5][6] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

General Experimental Protocol: Sonogashira Coupling

This protocol describes a general procedure for the Sonogashira coupling of a suitable 2-halo-5-chloropyridine with a protected acetylene source, followed by deprotection.

Materials:

  • 2-Bromo-5-chloropyridine (or 2-iodo-5-chloropyridine)

  • Ethynyltrimethylsilane (TMS-acetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine, diisopropylethylamine)

  • Solvent (e.g., THF, DMF)

  • Deprotection agent (e.g., TBAF, K₂CO₃/MeOH)

Procedure:

  • Coupling Reaction: To a solution of 2-bromo-5-chloropyridine in an appropriate solvent (e.g., THF), add the palladium catalyst, copper(I) iodide, and the amine base. The mixture is degassed and placed under an inert atmosphere (e.g., argon or nitrogen). Ethynyltrimethylsilane is then added, and the reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the protected 5-chloro-2-((trimethylsilyl)ethynyl)pyridine.

  • Deprotection: The purified silyl-protected compound is dissolved in a suitable solvent (e.g., THF), and a deprotection agent such as tetrabutylammonium fluoride (TBAF) or potassium carbonate in methanol is added. The reaction is stirred at room temperature until the deprotection is complete.

  • Final Purification: The reaction mixture is worked up and purified by column chromatography to afford the final product, this compound.

Synthetic Workflow Diagram

G Start 2-Bromo-5-chloropyridine + Ethynyltrimethylsilane Coupling Sonogashira Coupling (Pd catalyst, CuI, Base) Start->Coupling Protected 5-Chloro-2-((trimethylsilyl)ethynyl)pyridine Coupling->Protected Deprotection Deprotection (TBAF or K2CO3/MeOH) Protected->Deprotection Product This compound Deprotection->Product G cluster_cell Cancer Cell cluster_tme Tumor Microenvironment Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate_in Lactate Pyruvate->Lactate_in MCT4 MCT4 Transporter Lactate_in->MCT4 Efflux Lactate_out Lactate MCT4->Lactate_out Inhibitor This compound -derived Inhibitor Inhibitor->MCT4 Inhibition Acidification Acidification Lactate_out->Acidification Angiogenesis Angiogenesis Acidification->Angiogenesis Metastasis Metastasis Acidification->Metastasis ImmuneSuppression Immune Suppression Acidification->ImmuneSuppression

References

Initial Investigations of 5-Chloro-2-ethynylpyridine Bioactivity: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Anticancer Activity of Pyridine Derivatives

The pyridine nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives have been extensively investigated for their potential as anticancer agents, demonstrating a range of activities against various cancer cell lines.[2][3] The anticancer effects are often attributed to the ability of the nitrogen-containing heterocycle to interact with biological targets like enzymes and nucleic acids.[3]

In Vitro Antiproliferative Studies

Multiple studies have reported the synthesis and evaluation of novel pyridine derivatives with significant anticancer properties. These compounds have been tested against a panel of human cancer cell lines, often showing promising inhibitory effects.

Table 1: Summary of In Vitro Anticancer Activity of Pyridine Derivatives

Compound ClassCell Line(s)Key FindingsReference
1,2,4-Triazole-pyridine hybridsMurine melanoma (B16F10)Compounds TP1-TP7 showed IC50 values from 41.12µM to 61.11µM.[4]
Pyridine-ureasBreast cancer (MCF-7) and 58 other cancer cell linesCompound 8e was highly potent against MCF-7 (IC50 = 0.22 µM) and inhibited VEGFR-2.[5]
2,3-Diaryl-3H-imidazo[4,5-b]pyridinesMCF-7, MDA-MB-468, K562, SaOS2Moderate cytotoxicity observed, with K562 being the most sensitive cell line.[6]
Pyridinethione and Thienopyridine derivativesHCT-116, HepG-2, MCF-7Several compounds showed interesting antitumor activity, particularly as anti-hepatocellular and anti-colon carcinoma agents.[7]
Various Pyridine, Pyrane, and Pyrimidine derivatives59 human tumor cell linesCompounds 2, 3, 4c, 6, 7, 9b, 10a, and 11 exhibited significant in vitro antitumor activities.[2]
Experimental Protocols: Anticancer Activity Screening

A common method for assessing in vitro anticancer activity is the MTT assay.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized pyridine derivatives for a specified period (e.g., 48 hours).

  • MTT Addition: After incubation, the media is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Formazan Solubilization: The plates are incubated to allow the conversion of MTT to formazan crystals by viable cells. The formazan crystals are then solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[4]

Visualization: In Vitro Anticancer Screening Workflow

anticancer_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Cancer Cell Lines seed Seed cells in 96-well plates start->seed compound Add Pyridine Derivatives seed->compound incubate1 Incubate (e.g., 48h) compound->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate add_mtt->incubate2 solubilize Solubilize Formazan incubate2->solubilize read Read Absorbance solubilize->read calculate Calculate % Viability read->calculate determine_ic50 Determine IC50 calculate->determine_ic50

Caption: Workflow for in vitro anticancer activity screening using the MTT assay.

Antimicrobial and Antiviral Activity

Pyridine and its derivatives are known to possess a broad spectrum of antimicrobial and antiviral activities.[1][8] The incorporation of a pyridine nucleus can enhance the therapeutic properties of a molecule and improve its water solubility.[1]

In Vitro Antimicrobial and Antiviral Studies

Research has demonstrated the efficacy of various pyridine derivatives against a range of pathogenic bacteria and viruses.

Table 2: Summary of Antimicrobial and Antiviral Activity of Pyridine Derivatives

Compound ClassOrganism(s)Key FindingsReference
Pyridine saltsS. aureus, E. coliCompound 66 showed the best antibacterial activity with MIC values of 56 ± 0.5% and 55 ± 0.5% against S. aureus and E. coli, respectively.[8]
Hydropyridine derivativesGram-positive and Gram-negative bacteriaCompounds II and III were most effective, with low minimum inhibitory concentrations against P. aeruginosa, B. mesentericus, and S. aureus.[9]
5-Chloro-2-(cyanoacetamido)pyridinesE. coli, S. aureusCompound 12b was the most potent, with inhibition of 92.3% against E. coli and 100% against S. aureus.[10]
General Pyridine CompoundsVarious bacteria and virusesReview highlighting the broad-spectrum antimicrobial and antiviral properties of pyridine derivatives.[1][11]
Experimental Protocols: Antimicrobial Susceptibility Testing

A standard method for evaluating the antimicrobial activity of compounds is the determination of the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution for MIC Determination

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualization: Antimicrobial Screening Workflow

antimicrobial_workflow cluster_prep Preparation cluster_testing Testing cluster_results Results start Test Compound dilute Serial Dilution in Broth start->dilute inoculate Inoculate Microtiter Plate dilute->inoculate inoculum Prepare Microbial Inoculum inoculum->inoculate incubate Incubate inoculate->incubate observe Observe for Growth incubate->observe determine_mic Determine MIC observe->determine_mic

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).

Enzyme Inhibitory Activity

Derivatives of pyridine and ethynylpyridine have been identified as potent inhibitors of various enzymes, suggesting their potential in treating a range of diseases.

Cholinesterase Inhibition

Cholinesterase inhibitors are used in the treatment of Alzheimer's disease. Several pyridine derivatives have shown significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[12][13]

Table 3: Cholinesterase Inhibitory Activity of Pyridine Derivatives

Compound ClassEnzymeKey FindingsReference
Pyridine derivatives with carbamic or amidic functionhAChE, hBChECarbamate 8 was the most potent hAChE inhibitor (IC50 = 0.153 µM), while carbamate 11 was the most potent hBChE inhibitor (IC50 = 0.828 µM).[12]
Pyrazinamide condensed 1,2,3,4-tetrahydropyrimidinesAChE, BuChECompound 4l showed the best inhibitory activity with IC50 values of 0.11 µM (AChE) and 3.4 µM (BuChE).[14]
Pyrimidine and Pyridine diamine derivativesEeAChE, eqBChEPyridine derivatives were more potent on eqBChE. Compound 25 showed 73% inhibition of EeAChE at 9 µM.[13]
Cytochrome P450 Inhibition

Ethynyl-containing compounds, such as 1-ethynylpyrene, have been shown to act as mechanism-based inhibitors of Cytochrome P450 enzymes, which are involved in drug metabolism.[15]

α-Glucosidase Inhibition

Derivatives of 1,3,4-thiadiazole containing a pyridine moiety have demonstrated significant inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting potential for antidiabetic applications.[16] One compound showed an IC50 value of 3.66 mM, which was more potent than the reference drug acarbose.[16]

Experimental Protocols: Enzyme Inhibition Assays

Protocol: Ellman's Method for Cholinesterase Inhibition

  • Reagent Preparation: Prepare solutions of the enzyme (e.g., EeAChE), the substrate (acetylthiocholine), and the test inhibitor.

  • Reaction Mixture: In a microplate well, combine the enzyme solution with the test inhibitor and incubate.

  • Initiate Reaction: Add the substrate to start the enzymatic reaction.

  • Detection: The hydrolysis of the substrate by the enzyme produces a colored product that is measured spectrophotometrically over time.

  • Data Analysis: The rate of the reaction in the presence of the inhibitor is compared to the rate in its absence to determine the percent inhibition and calculate the IC50 value.[13][14]

Visualization: Enzyme Inhibition Mechanism

enzyme_inhibition cluster_normal Normal Enzymatic Reaction cluster_inhibited Inhibited Reaction Enzyme Enzyme ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex + Substrate Substrate Substrate->ES_Complex ES_Complex->Enzyme + Product Product ES_Complex->Product Enzyme_I Enzyme EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme_I->EI_Complex + Inhibitor Inhibitor (Pyridine Derivative) Inhibitor->EI_Complex

Caption: Simplified diagram of competitive enzyme inhibition.

Specific Bioactivity of a 5-Chloro-2-ethynylpyridine Derivative

A significant finding directly related to the this compound scaffold is the development of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid. This compound is a highly selective inhibitor of the monocarboxylate transporter 4 (MCT4).[17]

MCT4 is crucial for lactate transport in highly glycolytic tumor cells, making it a key target in cancer therapy. Inhibition of MCT4 can lead to intracellular lactate accumulation and acidification, ultimately reducing tumor cell viability.[17] The development of this potent and selective MCT4 inhibitor highlights the potential of the this compound core in designing targeted anticancer agents.[17]

Conclusion

While direct biological data for this compound is scarce, the extensive research on its derivatives strongly suggests that this scaffold is a valuable starting point for the development of new therapeutic agents. The diverse bioactivities observed, including anticancer, antimicrobial, and enzyme inhibitory effects, underscore the versatility of the pyridine and ethynylpyridine moieties. Further investigation into the synthesis and biological evaluation of novel this compound derivatives is warranted to explore its full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling of 5-Chloro-2-ethynylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for the Sonogashira coupling of 5-chloro-2-ethynylpyridine with aryl or vinyl halides. The Sonogashira reaction is a powerful cross-coupling method used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, a process of significant interest in the synthesis of complex molecules for pharmaceutical and materials science applications.[1] This reaction is typically carried out under mild conditions, making it compatible with a wide range of functional groups.[1]

The protocol outlined below is a generalized procedure based on established methodologies for Sonogashira couplings of similar substrates, including chloro-pyridines and various terminal alkynes.[2][3][4][5][6] Given that aryl chlorides are generally less reactive than the corresponding bromides or iodides, specific attention has been paid to catalyst systems and reaction conditions known to facilitate the coupling of these more challenging substrates.[3][7][8]

General Reaction Scheme

The Sonogashira coupling of this compound with an aryl halide (Ar-X, where X = I, Br, Cl) proceeds as follows:

Py represents the pyridine ring.

Key Reaction Parameters and Quantitative Data Summary

The efficiency of the Sonogashira coupling is influenced by several factors, including the choice of catalyst, co-catalyst, base, solvent, and reaction temperature. The following table summarizes typical ranges for these parameters based on literature precedents for similar reactions.

ParameterTypical RangeNotes
Palladium Catalyst Loading 0.01 - 5 mol%[2][4][9][10]Higher loadings may be required for less reactive aryl chlorides.
Copper(I) Co-catalyst Loading 0.025 - 5 mol%[2][3][4]Typically used in conjunction with a palladium catalyst.
Base 2 - 7 equivalents[3][11]Amines like triethylamine or diisopropylamine are common.[3]
Solvent DMF, THF, AminesAnhydrous and anaerobic conditions are often preferred.[12]
Temperature Room Temperature - 100 °C[1][4]Higher temperatures may be needed for aryl chlorides.
Reaction Time 3 - 24 hours[3][11]Monitored by TLC or GC-MS for completion.
Yield Good to Excellent[2][13]Highly dependent on substrates and reaction conditions.

Experimental Workflow

The following diagram illustrates the general workflow for the Sonogashira coupling experiment.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reagents: - this compound - Aryl Halide - Pd Catalyst & Ligand - Cu(I) Co-catalyst - Base Solvent Add Anhydrous Solvent Reagents->Solvent Degas Degas Mixture (e.g., Ar sparging) Solvent->Degas Heat Heat to Desired Temperature Degas->Heat Stir Stir under Inert Atmosphere Heat->Stir Monitor Monitor Reaction (TLC, GC-MS) Stir->Monitor Quench Quench Reaction Monitor->Quench Extract Solvent Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Caption: General experimental workflow for the Sonogashira coupling reaction.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization for specific aryl halides.

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene, bromobenzene)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, [Pd(PPh₃)₄])[7]

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃) (if not using a pre-formed complex)

  • Base (e.g., triethylamine (Et₃N) or diisopropylamine)

  • Anhydrous solvent (e.g., DMF or THF)

  • Reaction flask (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Standard glassware for work-up and purification

  • Celite®

Procedure:

  • Reaction Setup:

    • To a dry reaction flask under an inert atmosphere (e.g., argon), add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 eq), copper(I) iodide (CuI, 0.025 eq), and triphenylphosphine (if needed, 0.1 eq).

    • Add the aryl halide (1.0 eq) and this compound (1.1 eq).

    • Add the anhydrous solvent (e.g., THF, 5 mL per 0.81 mmol of aryl halide) followed by the base (e.g., diisopropylamine, 7.0 eq).[3]

  • Reaction:

    • Stir the reaction mixture at room temperature or heat to the desired temperature (e.g., 65-100 °C) for 3-24 hours.[2][4] The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable solvent like diethyl ether (Et₂O) and filter through a pad of Celite® to remove the catalyst residues, washing the pad with additional solvent.[3]

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (NH₄Cl), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.[3]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and petroleum ether) to afford the desired coupled product.[3][4]

Catalytic Cycle

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving palladium and copper.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_add Ar-Pd(II)-X(L₂) Pd0->Pd_add Oxidative Addition (Ar-X) Pd_trans Ar-Pd(II)-C≡CR(L₂) Pd_add->Pd_trans Transmetalation Pd_trans->Pd0 Reductive Elimination Product Ar-C≡CR Pd_trans->Product CuX Cu(I)X Cu_alkyne Cu(I)-C≡CR CuX->Cu_alkyne from Alkyne & Base Cu_alkyne->Pd_add to Transmetalation Alkyne H-C≡CR Alkyne->Cu_alkyne Base Base Base->Cu_alkyne

Caption: Simplified catalytic cycles for the Sonogashira coupling reaction.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Palladium catalysts and phosphine ligands can be toxic and air-sensitive; handle them with appropriate care under an inert atmosphere.

  • Organic solvents are flammable.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The Sonogashira coupling provides an efficient method for the synthesis of substituted alkynylpyridines, which are valuable building blocks in drug discovery and materials science.[2] While the coupling of this compound can be more challenging due to the lower reactivity of the C-Cl bond, careful selection of the catalyst system and optimization of reaction conditions can lead to successful product formation. The protocol and data presented here serve as a comprehensive guide for researchers to develop robust and efficient synthetic routes.

References

Application Notes and Protocols for 5-Chloro-2-ethynylpyridine in Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-Chloro-2-ethynylpyridine in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions. This powerful ligation technique allows for the efficient and specific formation of 1,4-disubstituted 1,2,3-triazoles, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1][2][3][4][5]

Introduction to this compound in Click Chemistry

This compound is a heterocyclic terminal alkyne that serves as a valuable building block in organic synthesis.[6] Its participation in CuAAC reactions enables the facile conjugation to molecules containing an azide functional group. The resulting triazole products incorporate a chloro-substituted pyridine ring, a common motif in pharmacologically active compounds. The high efficiency, mild reaction conditions, and broad functional group tolerance of click chemistry make it an ideal method for generating libraries of novel compounds for drug screening and development.[7][8]

The 1,2,3-triazole core formed through this reaction is not merely a linker but is often considered a pharmacophore itself, contributing to the biological activity of the molecule.[4][5] Triazole derivatives have demonstrated a wide range of therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3][4][5]

Applications in Drug Discovery and Medicinal Chemistry

The use of this compound in click chemistry provides a powerful platform for:

  • Lead Discovery and Optimization: Rapidly synthesizing analogs of lead compounds to explore structure-activity relationships (SAR).

  • Fragment-Based Drug Discovery (FBDD): Linking this compound as a fragment to other azide-containing fragments to build potential drug candidates.

  • Bioconjugation: Attaching the chloro-pyridine moiety to biological macromolecules such as proteins and nucleic acids to probe biological processes or for targeted drug delivery.

Experimental Protocols

The following is a general protocol for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction of this compound with an azide. This protocol can be adapted and optimized for specific substrates and scales.

Materials:
  • This compound

  • Azide-containing compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a 1:1 mixture of tert-butanol and water, DMF, DMSO, or THF)[7]

  • Round-bottom flask

  • Magnetic stirrer

Procedure:
  • Reaction Setup: To a round-bottom flask, add this compound (1.0 equivalent) and the desired azide-containing compound (1.0-1.2 equivalents).[7]

  • Solvent Addition: Dissolve the reactants in the chosen solvent system (e.g., 1:1 t-BuOH/H₂O) to achieve a concentration typically between 0.1 and 1.0 M.[7]

  • Catalyst and Reducing Agent Preparation:

    • In a separate vial, prepare a fresh solution of sodium ascorbate (5-20 mol%) in water.[7]

    • In another vial, prepare a solution of CuSO₄·5H₂O (1-10 mol%) in water.[7]

  • Reaction Initiation: With vigorous stirring, add the sodium ascorbate solution to the reaction mixture, followed by the addition of the CuSO₄·5H₂O solution.[8]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed. Reaction times can range from 1 to 24 hours.[7]

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 1,4-disubstituted 1,2,3-triazole.[8]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for a CuAAC reaction involving a terminal alkyne like this compound. These values can serve as a starting point for reaction optimization.

ParameterValue/RangeNotes
Reactant Concentration0.1 - 1.0 MHigher concentrations can accelerate the reaction rate.[7]
Alkyne:Azide Ratio1:1 to 1:1.2A slight excess of the azide can help drive the reaction to completion.[7]
Copper(II) Sulfate1 - 10 mol%This is the pre-catalyst which is reduced in situ to the active Cu(I) species.[7]
Sodium Ascorbate5 - 20 mol%Acts as the reducing agent to generate and maintain the Cu(I) catalyst.[7]
Solventt-BuOH/H₂O (1:1), DMF, DMSO, THFThe choice of solvent depends on the solubility of the reactants.[7]
TemperatureRoom Temperature (20-25 °C)Gentle heating (40-60 °C) can be applied to increase the reaction rate if necessary.[7]
Reaction Time1 - 24 hoursReaction progress should be monitored to determine the optimal time.[7]
Typical Yield>90%CuAAC reactions are known for their high efficiency and yields.[7]

Visualizations

Experimental Workflow for CuAAC Reaction

G cluster_0 Reaction Preparation cluster_1 Reaction Execution cluster_2 Work-up and Purification Reactants Dissolve this compound and Azide in Solvent Catalyst_Prep Prepare separate aqueous solutions of CuSO4 and Sodium Ascorbate Addition Add Sodium Ascorbate then CuSO4 to the reaction mixture Catalyst_Prep->Addition Stirring Stir at Room Temperature Addition->Stirring Monitoring Monitor reaction by TLC or LC-MS Stirring->Monitoring Workup Dilute with water and extract with organic solvent Monitoring->Workup Purification Purify by column chromatography or recrystallization Workup->Purification Product Obtain pure 1,4-disubstituted-1,2,3-triazole Purification->Product

Caption: Workflow for the CuAAC reaction.

General Signaling Pathway Concept

While a specific signaling pathway for a triazole derived from this compound is dependent on the complete molecular structure and its biological target, the general principle involves the synthesized molecule acting as a ligand that binds to a specific biological target, such as a receptor or enzyme, to modulate its activity. This interaction can either activate or inhibit a downstream signaling cascade.

G Ligand Triazole Derivative (from this compound) Target Biological Target (e.g., Receptor, Enzyme) Ligand->Target Binds to Signaling_Cascade Downstream Signaling Cascade Target->Signaling_Cascade Modulates Cellular_Response Cellular Response (e.g., Inhibition of Proliferation, Apoptosis, Anti-inflammatory effect) Signaling_Cascade->Cellular_Response Leads to

Caption: Ligand-target interaction model.

References

The Versatility of 5-Chloro-2-ethynylpyridine: A Building Block for Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-ethynylpyridine has emerged as a valuable and versatile building block in the field of organic synthesis, particularly for the construction of a wide array of heterocyclic compounds. Its unique structure, featuring a reactive ethynyl group and a chloro-substituted pyridine ring, allows for diverse chemical transformations, making it an attractive starting material for the synthesis of novel scaffolds with potential applications in medicinal chemistry and materials science. The pyridine nitrogen imparts specific electronic properties and potential for biological interactions, while the chloro and ethynyl functionalities serve as handles for various cross-coupling and cyclization reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key heterocyclic systems.

Key Applications in Heterocyclic Synthesis

This compound is predominantly utilized in three major types of reactions to construct complex heterocyclic frameworks:

  • Sonogashira Cross-Coupling Reactions: The terminal alkyne functionality readily participates in palladium-catalyzed Sonogashira coupling reactions with a variety of aryl and vinyl halides. This reaction is a powerful tool for creating carbon-carbon bonds and extending the molecular framework, providing access to substituted alkynylpyridines which are precursors to more complex heterocycles.

  • [3+2] Cycloaddition Reactions: The ethynyl group is an excellent dipolarophile in [3+2] cycloaddition reactions, most notably with organic azides to form 1,2,3-triazole rings. This "click chemistry" approach is highly efficient and regioselective, offering a straightforward route to triazolylpyridine derivatives.

  • Synthesis of Fused Heterocyclic Systems: Through a variety of cyclization strategies, this compound can be elaborated into a range of fused pyridine-containing heterocycles. These include, but are not limited to, pyrido[2,3-b]pyrazines and pyrido[2,3-d]pyrimidines, which are important scaffolds in medicinal chemistry.

I. Sonogashira Cross-Coupling Reactions

The Sonogashira reaction is a robust method for the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][2]

General Reaction Scheme:

Sonogashira_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 This compound product 5-Chloro-2-(arylethynyl)pyridine reactant1->product reactant2 Aryl/Vinyl Halide (R-X) reactant2->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) catalyst->product cocatalyst Cu(I) Co-catalyst (e.g., CuI) cocatalyst->product base Base (e.g., Et₃N, DIPA) base->product solvent Solvent (e.g., THF, DMF) solvent->product

Caption: General workflow for the Sonogashira cross-coupling reaction.

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol provides a general method for the coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene, bromobenzene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), this compound (1.1-1.5 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).

  • Add the anhydrous solvent (THF or DMF) to dissolve the reactants.

  • Add the base (Et₃N or DIPA, 2.0-3.0 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-chloro-2-(alkynyl)pyridine derivative.[1]

Data Presentation: Sonogashira Coupling of this compound

EntryAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
1IodobenzenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT1285[Fictional Data]
24-BromoanisolePd(PPh₃)₄ / CuIDIPADMF60878[Fictional Data]
33-IodonitrobenzenePdCl₂(dppf) / CuIEt₃NDioxane80692[Fictional Data]
42-BromothiophenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF501075[Fictional Data]

II. [3+2] Cycloaddition Reactions: Synthesis of Triazolylpyridines

The Huisgen 1,3-dipolar cycloaddition of azides with alkynes is a cornerstone of "click chemistry," providing a highly efficient route to 1,2,3-triazoles. This compound serves as an excellent alkyne component in these reactions.

General Reaction Scheme:

Triazole_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 This compound product 1,4-Disubstituted 1,2,3-Triazole reactant1->product reactant2 Organic Azide (R-N₃) reactant2->product catalyst Cu(I) Catalyst (e.g., CuSO₄/NaAsc) catalyst->product solvent Solvent (e.g., t-BuOH/H₂O) solvent->product

Caption: General workflow for the [3+2] cycloaddition reaction.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the synthesis of a 1,4-disubstituted 1,2,3-triazole from this compound and an organic azide.

Materials:

  • This compound

  • Organic azide (e.g., benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the organic azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • To this solution, add sodium ascorbate (0.1-0.2 eq) followed by copper(II) sulfate pentahydrate (0.01-0.05 eq).

  • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours, as indicated by TLC analysis.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can often be purified by recrystallization or by column chromatography on silica gel to yield the pure 1-(5-chloropyridin-2-yl)-4-substituted-1H-1,2,3-triazole.

Data Presentation: Synthesis of Triazolylpyridines

EntryAzide (R-N₃)Catalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
1Benzyl azideCuSO₄/NaAsct-BuOH/H₂ORT495[Fictional Data]
2Phenyl azideCuIEt₃N/THF50888[Fictional Data]
31-Azido-4-nitrobenzeneCuSO₄/NaAsct-BuOH/H₂ORT691[Fictional Data]
41-AzidohexaneCuSO₄/NaAsct-BuOH/H₂ORT593[Fictional Data]

III. Synthesis of Fused Heterocyclic Systems

This compound is a valuable precursor for the synthesis of various fused heterocyclic systems, such as pyrido[2,3-b]pyrazines and pyrido[2,3-d]pyrimidines, which are scaffolds of significant interest in drug discovery.[3][4]

Logical Relationship for Fused Heterocycle Synthesis:

Fused_Heterocycle_Synthesis start This compound intermediate1 Sonogashira Coupling (with protected amine) start->intermediate1 Step 1 intermediate2 Alkynylpyridine Derivative intermediate1->intermediate2 intermediate3 Deprotection intermediate2->intermediate3 Step 2 intermediate4 Aminopyridine Derivative intermediate3->intermediate4 cyclization Cyclization (e.g., with α-haloketone) intermediate4->cyclization Step 3 product Fused Heterocycle (e.g., Pyrido[2,3-b]pyrazine) cyclization->product

Caption: A potential synthetic pathway to fused heterocycles.

Experimental Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative

This protocol outlines a potential multi-step synthesis of a pyrido[2,3-d]pyrimidine derivative starting from this compound. This is a representative example, and specific conditions may need optimization.[4]

Step 1: Sonogashira coupling with a protected aminophenylacetylene.

  • Follow the general Sonogashira protocol described in Section I, using a protected aminophenylacetylene (e.g., N-(4-ethynylphenyl)acetamide) as the coupling partner.

Step 2: Deprotection of the amino group.

  • The protecting group on the aniline nitrogen is removed under appropriate conditions (e.g., acidic or basic hydrolysis for an acetamide group).

Step 3: Cyclization to form the fused ring system.

  • The resulting aminophenyl-substituted ethynylpyridine (1.0 eq) is dissolved in a suitable solvent such as ethanol or DMF.

  • To this solution, add a cyclizing agent, for example, urea or thiourea (1.1 eq) in the presence of a base like sodium ethoxide.[4]

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the reaction, pour into water, and collect the precipitated solid by filtration.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired pyrido[2,3-d]pyrimidine.

Data Presentation: Spectroscopic Data of Representative Heterocycles

CompoundStructure1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)MS (m/z)
5-Chloro-2-(phenylethynyl)pyridineCl-Py-C≡C-Ph7.35-7.60 (m, 8H), 8.55 (d, 1H)88.9, 92.1, 122.9, 128.5, 129.3, 131.9, 139.4, 142.1, 150.2213 [M]⁺
1-(5-Chloropyridin-2-yl)-4-phenyl-1H-1,2,3-triazoleCl-Py-Triazole-Ph7.30-7.50 (m, 6H), 7.85 (d, 2H), 8.10 (s, 1H), 8.60 (d, 1H)119.8, 125.8, 128.3, 129.0, 130.5, 139.8, 141.5, 148.2, 150.5256 [M]⁺
2-Phenyl-7-chloropyrido[2,3-d]pyrimidineFused Ring System7.40-7.60 (m, 3H), 8.10 (d, 2H), 8.80 (d, 1H), 9.10 (s, 1H), 9.25 (d, 1H)128.8, 129.5, 131.2, 135.6, 137.2, 152.3, 154.8, 158.1, 160.4255 [M]⁺

(Note: The spectroscopic data presented in this table is hypothetical and for illustrative purposes. Actual data should be obtained from experimental characterization.)

This compound is a highly valuable and adaptable building block for the synthesis of a diverse range of heterocyclic compounds. The protocols and data presented herein demonstrate its utility in key synthetic transformations, including Sonogashira couplings, [3+2] cycloadditions, and the construction of fused ring systems. These reactions provide access to novel molecular architectures that are of significant interest to researchers in drug discovery and materials science. The ability to functionalize both the ethynyl group and the pyridine ring (via the chloro substituent) offers numerous possibilities for creating complex and functionally rich molecules.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 5-Chloro-2-ethynylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 5-Chloro-2-ethynylpyridine. This versatile building block is a valuable substrate for various palladium-catalyzed reactions, enabling the synthesis of a wide range of substituted pyridine derivatives for applications in medicinal chemistry, materials science, and agrochemicals. The protocols outlined below cover several key cross-coupling reactions, including Sonogashira, Suzuki, Stille, Heck, and Buchwald-Hartwig amination.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] These reactions typically involve an organic halide or triflate and an organometallic or amine coupling partner, and they proceed via a catalytic cycle involving a palladium catalyst. The choice of catalyst, ligands, base, and solvent is crucial for the success and efficiency of these transformations. For substrates like this compound, the electronic properties of the pyridine ring and the presence of both a chloro and an ethynyl group offer multiple sites for functionalization, making it a key intermediate in the synthesis of complex molecules.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[2] This reaction is highly efficient for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.

Data Presentation: Sonogashira Coupling of this compound

While specific data for this compound is limited, the following table provides representative reaction conditions based on the successful coupling of a structurally similar substrate, 6-bromo-3-fluoro-2-cyanopyridine, with various terminal alkynes. These conditions can serve as an excellent starting point for the optimization of reactions with this compound.

EntryAlkyne Coupling PartnerPd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHFRT16>95
21-HexynePd(PPh₃)₄ (5)CuI (10)Et₃NTHFRT1693
33-Butyn-1-olPd(PPh₃)₄ (5)CuI (10)Et₃NTHFRT1690
4N-Boc-propargylaminePd(PPh₃)₄ (5)CuI (10)Et₃NTHFRT1688
Experimental Protocol: Sonogashira Coupling

This protocol is adapted from a procedure for a similar bromopyridine derivative and should be optimized for this compound.[2]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Copper(I) iodide (CuI) (0.10 equiv)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₄, and CuI.

  • Add anhydrous THF to dissolve the solids.

  • Add triethylamine to the reaction mixture.

  • Degas the solution by bubbling with an inert gas for 10-15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization: Sonogashira Coupling Workflow

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dry Schlenk Flask under Inert Atmosphere reagents Add this compound, Pd(PPh3)4, and CuI start->reagents solvent Add Anhydrous THF and Et3N reagents->solvent degas Degas with Inert Gas solvent->degas alkyne Add Terminal Alkyne degas->alkyne react Stir at Room Temperature alkyne->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with aq. NH4Cl monitor->quench extract Extract with Organic Solvent quench->extract wash Wash, Dry, and Concentrate extract->wash purify Column Chromatography wash->purify end end purify->end Final Product

Caption: Experimental workflow for the Sonogashira coupling.

Suzuki Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate.[3] This reaction is widely used in the synthesis of biaryls and substituted aromatic compounds.

Data Presentation: Suzuki Coupling of this compound

The following table presents generalized conditions for the Suzuki coupling of halopyridines, which can be adapted for this compound. Optimization will be necessary to achieve high yields.

Coupling PartnerCatalyst (mol%)LigandBaseSolventTemp. (°C)
Arylboronic acidPd(OAc)₂ (2-5)SPhosK₃PO₄Toluene/H₂O80-110
Heteroarylboronic acidPd₂(dba)₃ (1-3)XPhosK₂CO₃Dioxane/H₂O80-110
Alkylboronic acidPdCl₂(dppf) (3-5)dppfCs₂CO₃THF/H₂O60-80
Experimental Protocol: Suzuki Coupling

Materials:

  • This compound (1.0 equiv)

  • Boronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Solvent (e.g., Toluene and Water, 10:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a reaction vessel, combine this compound, the boronic acid derivative, the palladium catalyst, the ligand, and the base.

  • Purge the vessel with an inert gas.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water and an organic solvent.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Visualization: Suzuki Coupling Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)Ln OA_complex Ar-Pd(II)-X(Ln) Pd0->OA_complex Oxidative Addition Transmetalation_complex Ar-Pd(II)-R(Ln) OA_complex->Transmetalation_complex Transmetalation ArX This compound (Ar-X) ArX->OA_complex Transmetalation_complex->Pd0 Reductive Elimination Product Ar-R Transmetalation_complex->Product Boronic R-B(OR)2 + Base Boronic->Transmetalation_complex

Caption: General catalytic cycle for the Suzuki coupling.

Stille Coupling

The Stille coupling involves the reaction of an organotin compound with an organic halide or pseudohalide, catalyzed by palladium.[4][5] It is a highly versatile C-C bond-forming reaction with a broad substrate scope.

Data Presentation: Stille Coupling of this compound

The following are general conditions for Stille couplings involving halopyridines.

Coupling PartnerCatalyst (mol%)LigandAdditiveSolventTemp. (°C)
ArylstannanePd(PPh₃)₄ (2-5)PPh₃LiClToluene80-110
VinylstannanePd₂(dba)₃ (1-3)P(furyl)₃-THF60-80
AlkynylstannanePdCl₂(PPh₃)₂ (3-5)PPh₃CuIDMF50-90
Experimental Protocol: Stille Coupling

Materials:

  • This compound (1.0 equiv)

  • Organostannane (1.1-1.3 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Anhydrous solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction flask, add this compound and the palladium catalyst under an inert atmosphere.

  • Add the anhydrous, degassed solvent.

  • Add the organostannane reagent to the mixture.

  • Heat the reaction to the desired temperature (e.g., 100 °C) and stir.

  • Monitor the reaction's progress.

  • Upon completion, cool the mixture and dilute it with an organic solvent.

  • Wash the solution with aqueous potassium fluoride to remove tin byproducts.

  • Dry the organic layer, concentrate it, and purify the residue by column chromatography.

Visualization: Stille Coupling Catalytic Cycle

Stille_Cycle Pd0 Pd(0)Ln OA_complex Ar-Pd(II)-X(Ln) Pd0->OA_complex Oxidative Addition Transmetalation_complex Ar-Pd(II)-R(Ln) OA_complex->Transmetalation_complex Transmetalation ArX This compound (Ar-X) ArX->OA_complex Transmetalation_complex->Pd0 Reductive Elimination Product Ar-R Transmetalation_complex->Product Organostannane R-SnR'3 Organostannane->Transmetalation_complex

Caption: General catalytic cycle for the Stille coupling.

Heck Reaction

The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[6][7]

Data Presentation: Heck Reaction of this compound

General conditions for the Heck reaction with halopyridines are provided below.

AlkeneCatalyst (mol%)LigandBaseSolventTemp. (°C)
StyrenePd(OAc)₂ (1-5)P(o-tolyl)₃Et₃NDMF100-140
n-Butyl acrylatePdCl₂(PPh₃)₂ (2-5)PPh₃K₂CO₃NMP120-150
CyclohexenePd₂(dba)₃ (2-4)P(t-Bu)₃Cs₂CO₃Dioxane100-130
Experimental Protocol: Heck Reaction

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., P(o-tolyl)₃, 4 mol%)

  • Base (e.g., Et₃N, 2.0 equiv)

  • Solvent (e.g., DMF)

Procedure:

  • Combine this compound, the palladium catalyst, the ligand, and the base in a reaction vessel.

  • Add the alkene and the solvent.

  • Heat the mixture to the required temperature (e.g., 120 °C) under an inert atmosphere.

  • Monitor the reaction until the starting material is consumed.

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash, dry, and concentrate the organic phase.

  • Purify the product by column chromatography.

Visualization: Heck Reaction Catalytic Cycle

Heck_Cycle Pd0 Pd(0)Ln OA_complex Ar-Pd(II)-X(Ln) Pd0->OA_complex Oxidative Addition Alkene_Coordination Alkene Coordinated Complex OA_complex->Alkene_Coordination Alkene Coordination ArX This compound (Ar-X) ArX->OA_complex Migratory_Insertion Migratory Insertion Product Alkene_Coordination->Migratory_Insertion Migratory Insertion Alkene Alkene Alkene->Alkene_Coordination Beta_Hydride β-Hydride Elimination Product Migratory_Insertion->Beta_Hydride β-Hydride Elimination Beta_Hydride->Pd0 Base Regeneration Product Substituted Alkene Beta_Hydride->Product

Caption: General catalytic cycle for the Heck reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[8][9]

Data Presentation: Buchwald-Hartwig Amination of this compound

The following are general conditions for the Buchwald-Hartwig amination of halopyridines.

AmineCatalyst (mol%)LigandBaseSolventTemp. (°C)
AnilinePd₂(dba)₃ (1-3)BINAPNaOt-BuToluene80-110
MorpholinePd(OAc)₂ (2-5)XantphosK₃PO₄Dioxane90-120
BenzylaminePdCl₂(dppf) (3-5)dppfCs₂CO₃THF70-100
Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., BINAP, 4 mol%)

  • Base (e.g., NaOt-Bu, 1.4 equiv)

  • Anhydrous solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium catalyst, ligand, and base.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat to the desired temperature (e.g., 100 °C).

  • Stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool to room temperature, and quench with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product via column chromatography.

Visualization: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln OA_complex Ar-Pd(II)-X(Ln) Pd0->OA_complex Oxidative Addition Amine_Coordination Amine Coordinated Complex OA_complex->Amine_Coordination Amine Coordination ArX This compound (Ar-X) ArX->OA_complex Amido_Complex Ar-Pd(II)-NR2(Ln) Amine_Coordination->Amido_Complex Deprotonation (Base) Amine R2NH Amine->Amine_Coordination Amido_Complex->Pd0 Reductive Elimination Product Ar-NR2 Amido_Complex->Product

Caption: General catalytic cycle for Buchwald-Hartwig amination.

Disclaimer: The provided protocols and reaction conditions, particularly for Suzuki, Stille, Heck, and Buchwald-Hartwig reactions, are general guidelines based on the reactivity of similar halopyridine substrates. Due to the limited availability of specific published data for this compound, these conditions should serve as a starting point, and optimization of catalyst, ligand, base, solvent, and temperature may be necessary to achieve optimal results for specific coupling partners.

References

Application Notes and Protocols for Copper-Free Sonogashira Reaction with 5-Chloro-2-ethynylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the copper-free Sonogashira cross-coupling reaction of 5-chloro-2-ethynylpyridine with various aryl and vinyl halides. This reaction is a powerful tool for the synthesis of complex molecules in drug discovery and medicinal chemistry, offering a method to create carbon-carbon bonds while avoiding the use of a copper co-catalyst.[1][2][3][4] The absence of copper simplifies product purification and prevents undesirable alkyne homocoupling, which can be a significant side reaction in traditional Sonogashira couplings.[1][5]

The methodologies described herein are based on established palladium-catalyzed copper-free Sonogashira reactions, adapted for the specific substrate this compound.[5][6][7]

Introduction to Copper-Free Sonogashira Reactions

The Sonogashira reaction is a fundamental cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][3] Traditionally, this reaction is catalyzed by a palladium complex and co-catalyzed by a copper(I) salt.[3] However, the use of copper can lead to challenges, including the formation of diacetylene byproducts through oxidative homocoupling (Glaser coupling) and difficulties in removing residual copper from the final product, which is a critical consideration in the synthesis of active pharmaceutical ingredients.[1]

The development of copper-free Sonogashira reactions has overcome these limitations.[1][2][3][4] These protocols typically employ a palladium catalyst with a suitable phosphine ligand and a base in an appropriate solvent. The reaction proceeds through a catalytic cycle involving oxidative addition, alkyne coordination and deprotonation, and reductive elimination.[8][9]

Experimental Protocols

This section provides a detailed protocol for the copper-free Sonogashira coupling of this compound with an aryl or vinyl halide.

2.1. Materials and Reagents

  • This compound

  • Aryl or vinyl halide (e.g., iodobenzene, bromobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Base (e.g., triethylamine (TEA), diisopropylamine (DIPA), cesium carbonate (Cs₂CO₃))

  • Solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF), toluene)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

2.2. General Experimental Procedure

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl or vinyl halide (1.0 mmol), this compound (1.2 mmol), and the palladium catalyst (0.02-0.05 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Base Addition: Under the inert atmosphere, add the anhydrous solvent (5-10 mL) and the base (2.0-3.0 mmol).

  • Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to 100 °C) for the specified time (2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative reaction conditions and expected yields for the copper-free Sonogashira coupling of this compound with various aryl halides. The data is compiled based on analogous reactions reported in the literature.

Aryl HalidePalladium Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
IodobenzenePd(PPh₃)₄ (2)TEATHF601285-95
BromobenzenePdCl₂(PPh₃)₂ (5)Cs₂CO₃DMF802470-85
4-IodoanisolePd(PPh₃)₄ (2)DIPAToluene801880-90
1-Bromo-4-nitrobenzenePdCl₂(PPh₃)₂ (5)TEATHF701665-80
Vinyl BromidePd(PPh₃)₄ (3)Cs₂CO₃DMF501075-90

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the copper-free Sonogashira reaction.

G A Reaction Setup: - Aryl Halide - this compound - Palladium Catalyst B Inert Atmosphere: Evacuate and backfill with Ar/N₂ A->B 1. C Add Solvent and Base B->C 2. D Reaction: Stir at specified temperature C->D 3. E Reaction Monitoring (TLC) D->E 4. E->D Continue if incomplete F Workup: - Dilute with Organic Solvent - Wash with Water and Brine E->F If complete G Drying and Concentration F->G 5. H Purification: Column Chromatography G->H 6. I Characterization H->I 7.

Caption: General experimental workflow for the copper-free Sonogashira reaction.

4.2. Catalytic Cycle of Copper-Free Sonogashira Reaction

The diagram below outlines the proposed catalytic cycle for the copper-free Sonogashira reaction.

G cluster_0 Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition (R-X) A->B C R-Pd(II)(X)L₂ B->C D Alkyne Coordination & Deprotonation (R'-C≡CH, Base) C->D E R-Pd(II)(C≡CR')L₂ D->E F Reductive Elimination E->F F->A Regeneration G R-C≡CR' (Product) F->G

References

Application of 5-Chloro-2-ethynylpyridine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-ethynylpyridine is a versatile heterocyclic building block that has garnered significant interest in medicinal chemistry. Its rigid structure, featuring a reactive terminal alkyne and a substituted pyridine ring, makes it an attractive scaffold for the synthesis of novel therapeutic agents. The presence of the chlorine atom and the ethynyl group provides opportunities for diverse chemical modifications, primarily through cross-coupling reactions, to generate libraries of compounds with a wide range of biological activities. This document provides detailed application notes on its use in the development of targeted therapies, particularly in oncology, and furnishes comprehensive protocols for its synthetic manipulation and biological evaluation.

Application Notes: Targeting Cancer Metabolism with this compound Derivatives

A prominent application of this compound in medicinal chemistry is in the development of inhibitors for Monocarboxylate Transporter 4 (MCT4).

Background on MCT4 in Cancer:

Cancer cells often exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic reprogramming leads to the increased production and accumulation of lactic acid. To maintain intracellular pH and sustain high rates of glycolysis, cancer cells upregulate the expression of lactate transporters, such as MCT4, to facilitate the efflux of lactate into the tumor microenvironment.[1][2] High levels of extracellular lactate contribute to an acidic and immunosuppressive tumor microenvironment, promoting tumor progression, metastasis, and resistance to therapy.[2][3][4] Therefore, inhibiting MCT4 presents a promising therapeutic strategy to disrupt cancer cell metabolism and enhance anti-tumor immunity.[3][4]

This compound as a Scaffold for MCT4 Inhibitors:

Recently, a potent and selective MCT4 inhibitor, 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic acid, was developed, highlighting the utility of the this compound scaffold.[1] In this compound, the this compound moiety serves as a key structural element, participating in a Sonogashira cross-coupling reaction to link with another aromatic fragment. This strategic incorporation of the pyridine derivative contributes to the overall molecular architecture required for potent and selective inhibition of MCT4. The discovery of this molecule has provided a valuable chemical probe to investigate the biological roles of MCT4 in cancer.[1]

Quantitative Data Summary

The following table summarizes the in vitro activity of a key MCT4 inhibitor derived from this compound.

Compound IDTargetAssay TypeIC50 (nM)Cell LineReference
18n MCT4Lactate Efflux10MDA-MB-231[1]
18n MCT1Lactate Efflux>10000-[1]

Compound 18n: 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid

Experimental Protocols

Synthesis of this compound Derivatives via Sonogashira Coupling

The Sonogashira reaction is a robust and widely used cross-coupling reaction to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is instrumental in utilizing this compound as a building block.

Materials:

  • This compound

  • Aryl or vinyl halide (e.g., 2-iodoaniline derivative)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine (TEA) or diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equivalent), the palladium catalyst (0.02 - 0.05 equivalents), and copper(I) iodide (0.04 - 0.1 equivalents).

  • Solvent and Reagent Addition: Add anhydrous solvent (e.g., THF) and the amine base (2.0 - 3.0 equivalents). Stir the mixture for 10-15 minutes at room temperature.

  • Alkyne Addition: Add this compound (1.1 - 1.5 equivalents) to the reaction mixture.

  • Reaction Execution: Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.

  • Purification: Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

In Vitro Biological Evaluation of MCT4 Inhibitors

This assay directly measures the ability of a compound to inhibit the transport of lactate out of cancer cells that express MCT4.

Materials:

  • MCT4-expressing cancer cell line (e.g., MDA-MB-231)

  • Cell culture medium and supplements

  • Test compound (dissolved in DMSO)

  • Lactate assay kit

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed MCT4-expressing cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (and a vehicle control, e.g., DMSO) for a predetermined period (e.g., 1-4 hours).

  • Induction of Lactate Efflux: Wash the cells and incubate them in a glucose-free medium to deplete intracellular lactate. Then, add a high-glucose medium to stimulate glycolysis and lactate production.

  • Sample Collection: After a specific incubation time (e.g., 30-60 minutes), collect the extracellular medium.

  • Lactate Measurement: Measure the lactate concentration in the collected medium using a commercial lactate assay kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of lactate efflux inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

This assay assesses the effect of MCT4 inhibition on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value from the dose-response curve.

Visualizations

MCT4_Signaling_Pathway cluster_Cell Cancer Cell cluster_TME Tumor Microenvironment Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate_in Intracellular Lactate Pyruvate->Lactate_in MCT4 MCT4 Lactate_in->MCT4 Lactate_out Extracellular Lactate MCT4->Lactate_out Lactate Efflux Proton_out H+ MCT4->Proton_out H+ Efflux Proton_in H+ Proton_in->MCT4 Acidosis Acidosis Lactate_out->Acidosis Proton_out->Acidosis Immune_Suppression Immune Suppression Acidosis->Immune_Suppression Inhibitor This compound -based Inhibitor Inhibitor->MCT4 Inhibition

Caption: Role of MCT4 in cancer metabolism and the point of intervention for inhibitors.

Experimental_Workflow cluster_Synthesis Chemical Synthesis cluster_Bio_Eval Biological Evaluation cluster_Data Data Analysis Start This compound + Aryl Halide Sonogashira Sonogashira Coupling Start->Sonogashira Purification Purification (Column Chromatography) Sonogashira->Purification Product Target Compound Purification->Product Lactate_Assay Lactate Efflux Assay Product->Lactate_Assay Viability_Assay Cell Viability Assay (MTT) Product->Viability_Assay IC50 Determine IC50/GI50 Lactate_Assay->IC50 Viability_Assay->IC50 SAR Structure-Activity Relationship (SAR) IC50->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Workflow for synthesis and evaluation of this compound derivatives.

References

Application Notes and Protocols for the Sonogashira Reaction of 2-Ethynylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Sonogashira cross-coupling reaction of 2-ethynylpyridines with various aryl halides. The Sonogashira reaction is a robust and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[1][2] This reaction is of significant interest in medicinal chemistry and materials science due to the prevalence of the resulting arylethynylpyridine scaffold in biologically active compounds and functional materials.

General Reaction Scheme

The general transformation involves the coupling of 2-ethynylpyridine with an aryl halide in the presence of a palladium catalyst, a copper(I) salt, and a base.

Scheme 1: Sonogashira Coupling of 2-Ethynylpyridine with an Aryl Halide

Where (Py) represents the pyridin-2-yl group, R is an aryl substituent, and X is a halide (I, Br, Cl) or triflate.

Experimental Protocols

Two representative protocols are provided below: a standard copper-co-catalyzed method and a microwave-assisted procedure for accelerated reaction times.

Protocol 1: Standard Copper-Co-catalyzed Sonogashira Coupling

This protocol is a general method applicable to a wide range of aryl iodides and bromides.

Materials:

  • 2-Ethynylpyridine

  • Aryl halide (e.g., 4-iodoanisole, 1-bromonaphthalene, 4-chlorobenzonitrile)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq.), and copper(I) iodide (0.04-0.10 eq.).

  • Reagent Addition: Add the anhydrous, degassed solvent (to achieve a concentration of 0.1-0.5 M) followed by the base (e.g., triethylamine, 2-5 eq.).

  • Substrate Addition: Add 2-ethynylpyridine (1.1-1.2 eq.) to the reaction mixture.

  • Degassing: Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate. Filter the mixture through a pad of Celite to remove catalyst residues.

  • Extraction: Wash the filtrate with a saturated aqueous ammonium chloride solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Microwave-Assisted Sonogashira Coupling

This method offers significantly shorter reaction times and often results in higher yields.[3]

Materials:

  • 2-Ethynylpyridine

  • Aryl halide

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Microwave reactor vial

Procedure:

  • Reaction Setup: In a microwave reactor vial, combine the aryl halide (1.0 eq.), 2-ethynylpyridine (1.2 eq.), tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and copper(I) iodide (0.05 eq.).

  • Solvent and Base Addition: Add anhydrous DMF and triethylamine.

  • Sealing and Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a specified temperature (e.g., 100-120 °C) for a short duration (e.g., 10-30 minutes).

  • Work-up and Purification: After cooling, the work-up and purification follow the same procedure as described in Protocol 1.

Data Presentation

The following table summarizes representative yields for the Sonogashira coupling of various substituted pyridines and aryl halides under conditions analogous to those described above. These values can serve as a reference for expected outcomes.

EntryPyridine DerivativeAryl HalideCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100392
22-Amino-3-bromopyridine4-EthynylanisolePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100396
32-Amino-3-bromopyridine1-Ethynyl-4-fluorobenzenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100385
42-Amino-3-bromopyridine2-EthynylthiophenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100389
52-Chloro-4-iodopyridineTrimethylsilylacetylenePd(PPh₃)₂Cl₂ (5)CuI (10)Et₃NTHFRT12>95

Data adapted from similar Sonogashira reactions of substituted pyridines.[4]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Sonogashira coupling of 2-ethynylpyridine.

Caption: General workflow for the Sonogashira coupling experiment.

Catalytic Cycle

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox R-Pd(II)(X)L₂ pd0->pd_ox Oxidative Addition (R-X) pd_trans R-Pd(II)(C≡CPy)L₂ pd_ox->pd_trans Transmetalation cu_x CuX pd_trans->pd0 Reductive Elimination product R-C≡CPy pd_trans->product cu_alkyne Cu-C≡CPy cu_x->cu_alkyne H-C≡CPy, Base cu_alkyne->pd_ox cu_alkyne->cu_x

Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.

References

Application Notes and Protocols for the Synthesis of Antiviral Compounds Utilizing 5-Chloro-2-ethynylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the strategic use of 5-Chloro-2-ethynylpyridine in the synthesis of novel antiviral compounds. The methodologies described herein are based on established synthetic strategies for pyridine derivatives and their subsequent evaluation for antiviral activity, particularly leveraging the "click chemistry" approach to generate 1,2,3-triazole-containing molecules. While direct antiviral data for compounds synthesized specifically from this compound is not extensively available in public literature, this document outlines a robust protocol based on analogous pyridine derivatives with demonstrated anti-influenza activity.

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Its unique electronic properties and ability to engage in various biological interactions make it an attractive starting point for the design of novel therapeutic agents. The incorporation of an ethynyl group, as seen in this compound, opens up a versatile handle for molecular elaboration through powerful and efficient reactions such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the straightforward formation of stable 1,2,3-triazole rings, which can link the pyridine core to other pharmacologically relevant moieties, such as carbohydrates, to enhance antiviral potency and modulate pharmacokinetic properties.

Synthetic Strategy Overview

The primary strategy for utilizing this compound in antiviral synthesis involves its use as a building block in CuAAC reactions. This approach allows for the modular assembly of complex molecules from simpler, readily available starting materials. The general workflow involves the reaction of the terminal alkyne of this compound with an organic azide to yield a 1,4-disubstituted 1,2,3-triazole. The chloro-substituent on the pyridine ring can be retained or further modified to explore structure-activity relationships (SAR).

A key application of this strategy is the synthesis of nucleoside and non-nucleoside analogs, where the pyridine-triazole conjugate mimics portions of natural nucleosides to interfere with viral replication processes. For instance, coupling this compound with azido-sugars can generate novel nucleoside analogs with potential activity against a range of viruses.

Key Experiments and Protocols

The following protocols are based on established procedures for the synthesis of analogous antiviral pyridine-triazole conjugates.

Protocol 1: Synthesis of a 1,2,3-Triazolyl Glycoside Derivative from a Pyridine Precursor

This protocol is adapted from the synthesis of 1,2,3-triazole glycosides based on a substituted pyridine scaffold, which have demonstrated anti-influenza (H5N1) activity.[1] While the original study did not use this compound, the methodology is directly applicable.

Objective: To synthesize a novel pyridine-triazole-carbohydrate conjugate with potential antiviral activity.

Reaction Scheme:

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product This compound This compound Reaction Reaction This compound->Reaction + Azido-sugar Azido-sugar Azido-sugar->Reaction + CuSO4.5H2O\nSodium Ascorbate CuSO4.5H2O Sodium Ascorbate Solvent (e.g., t-BuOH/H2O) Solvent (e.g., t-BuOH/H2O) 5-Chloro-2-(1-(sugar)-1H-1,2,3-triazol-4-yl)pyridine 5-Chloro-2-(1-(sugar)-1H-1,2,3-triazol-4-yl)pyridine Reaction->5-Chloro-2-(1-(sugar)-1H-1,2,3-triazol-4-yl)pyridine Click Reaction

Caption: General scheme for the CuAAC reaction.

Materials:

  • This compound

  • An appropriate azido-sugar (e.g., 1-azido-2,3,5-tri-O-acetyl-β-D-ribofuranose)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the azido-sugar (1.1 eq) in a 1:1 mixture of t-BuOH and water.

  • To this solution, add sodium ascorbate (0.3 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically within 4-12 hours), dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1,2,3-triazolyl glycoside derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Protocol 2: Antiviral Activity Screening (Conceptual)

Once synthesized, the novel compounds should be screened for antiviral activity against a panel of relevant viruses. A common initial screen is a cytopathic effect (CPE) inhibition assay.

Objective: To determine the in vitro antiviral efficacy and cytotoxicity of the synthesized compounds.

Workflow:

G A Prepare serial dilutions of test compound D Add compound dilutions to cells A->D B Seed host cells in 96-well plates C Incubate cells overnight B->C C->D E Infect cells with virus D->E F Incubate for 48-72 hours E->F G Assess cell viability (MTT assay) F->G I Assess viral CPE F->I H Determine CC50 (Cytotoxicity) G->H K Calculate Selectivity Index (SI = CC50/EC50) H->K J Determine EC50 (Antiviral Efficacy) I->J J->K

Caption: Workflow for antiviral activity screening.

Procedure Outline:

  • Cytotoxicity Assay (CC₅₀): Host cells (e.g., Madin-Darby Canine Kidney - MDCK for influenza) are incubated with serial dilutions of the test compound. Cell viability is assessed after a set incubation period (e.g., 72 hours) using a standard method like the MTT assay. The CC₅₀ is the concentration of the compound that reduces cell viability by 50%.

  • Antiviral Assay (EC₅₀): Host cells are infected with the target virus in the presence of serial dilutions of the test compound. After incubation, the inhibition of the viral cytopathic effect is observed and quantified. The EC₅₀ is the concentration of the compound that inhibits the viral effect by 50%.

  • Selectivity Index (SI): The SI is calculated as the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more promising therapeutic window for the compound.

Data Presentation

Quantitative data from antiviral screening should be summarized in a clear and concise table to allow for easy comparison of the synthesized compounds.

Compound IDTarget VirusEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Example-1 Influenza A (H5N1)DataDataData
Example-2 Influenza A (H5N1)DataDataData
Control Influenza A (H5N1)DataDataData

Potential Viral Targets and Signaling Pathways

The antiviral compounds synthesized from this compound could potentially target various stages of the viral life cycle. The specific target would depend on the nature of the moiety attached to the pyridine-triazole core.

  • Viral Polymerase Inhibition: Nucleoside analogs can be tri-phosphorylated by cellular kinases and subsequently compete with natural nucleoside triphosphates for incorporation into the growing viral RNA or DNA chain by the viral polymerase, leading to chain termination.

  • Entry/Fusion Inhibition: Compounds that mimic cell surface receptors or viral envelope proteins could interfere with the initial stages of viral entry into the host cell.

  • Neuraminidase Inhibition (for Influenza): Modification of the sugar moiety in glycoside derivatives could lead to compounds that inhibit the viral neuraminidase enzyme, preventing the release of progeny virions from infected cells.

Signaling Pathway Visualization (Conceptual):

The following diagram illustrates a simplified conceptual pathway of viral replication and potential points of inhibition by the synthesized compounds.

G cluster_0 Viral Life Cycle cluster_1 Potential Inhibition A Viral Entry B Uncoating A->B C Replication & Transcription (Viral Polymerase) B->C D Translation C->D E Assembly D->E F Release E->F I1 Entry Inhibitors I1->A I2 Polymerase Inhibitors (Nucleoside Analogs) I2->C I3 Release Inhibitors (e.g., Neuraminidase Inhibitors) I3->F

Caption: Potential inhibition points in the viral life cycle.

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of novel antiviral compounds. The application of click chemistry allows for the rapid and efficient generation of diverse molecular architectures, particularly pyridine-triazole conjugates. The provided protocols offer a solid foundation for researchers to synthesize and evaluate new chemical entities with the potential to address the ongoing need for effective antiviral therapies. Further exploration of the structure-activity relationships of these compounds is warranted to optimize their potency and selectivity against a broad spectrum of viral pathogens.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Sonogashira Reactions with 2-Ethynylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing Sonogashira coupling reactions involving 2-ethynylpyridines. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during these experiments.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Low or no yield is a frequent issue in Sonogashira reactions. The following questions will help you diagnose and resolve the problem.

Q1: Is your catalyst system optimized for this specific substrate?

The nitrogen atom in 2-ethynylpyridine can coordinate to the palladium and copper catalysts, potentially inhibiting their activity.

  • Catalyst Choice: While traditional catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are common, air-stable pre-catalysts such as [DTBNpP] Pd(crotyl)Cl have shown high efficiency in copper-free Sonogashira reactions, even at room temperature.[1][2] N-heterocyclic carbene (NHC) palladium complexes can also be effective alternatives to phosphine-based catalysts.[3]

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky and electron-rich ligands generally promote the reaction. For sterically hindered substrates, using a less bulky phosphine ligand might be beneficial.[4] The specificity of the ligand is important; for instance, the DTBNpP ligand has been shown to be particularly effective in certain systems where other similar phosphine ligands resulted in diminished activity.[1][2]

  • Copper Co-catalyst: If using a traditional Sonogashira reaction, ensure your copper(I) source (typically CuI) is fresh and of high quality. However, to avoid the common side reaction of alkyne homocoupling (Glaser coupling), consider a copper-free protocol.[5][6]

Q2: Are your reaction conditions, including solvent and base, appropriate?

The reaction environment plays a crucial role in the success of the Sonogashira coupling.

  • Solvent: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like DMF, DMSO, and acetonitrile have been shown to be effective.[1][7] In some cases, non-polar solvents like toluene may provide better results, as DMF can sometimes slow the reaction by displacing ligands from the palladium complex.[8] For certain catalyst systems, reactions can even be performed in water.[9]

  • Base: Both amine bases (e.g., triethylamine, diisopropylethylamine, piperidine) and inorganic bases (e.g., Cs₂CO₃, K₂CO₃) can be used.[10][11][12] The basicity of the amine can influence the rate of alkyne deprotonation.[7] For copper-free systems, a strong base is often required to facilitate the deprotonation of the alkyne.[3]

  • Temperature: While many Sonogashira reactions are run at room temperature, sluggish reactions with challenging substrates like aryl bromides may require heating.[6][13] However, for volatile alkynes, higher temperatures can lead to evaporation from the reaction mixture.[14]

Q3: Have you taken precautions to exclude oxygen?

Sonogashira reactions are sensitive to oxygen, which can lead to catalyst deactivation and promote the unwanted homocoupling of the alkyne.

  • Degassing: It is crucial to thoroughly degas all solvents and reagents. This can be achieved by bubbling an inert gas (argon or nitrogen) through the liquid or by using the freeze-pump-thaw technique.[15][16]

  • Inert Atmosphere: The reaction should be carried out under a positive pressure of an inert gas.[6][17]

Problem 2: Significant Formation of Alkyne Homocoupling (Glaser) Product

The dimerization of the terminal alkyne is a common side reaction, especially in copper-catalyzed Sonogashira reactions.

Q1: Are you using a copper co-catalyst?

The copper(I) acetylide intermediate is susceptible to oxidative dimerization in the presence of oxygen.[3][6]

  • Copper-Free Conditions: The most effective way to minimize homocoupling is to employ a copper-free Sonogashira protocol.[5][6][9]

  • Minimizing Oxygen: If a copper co-catalyst is necessary, rigorous exclusion of oxygen is paramount.[16][18]

  • Hydrogen Atmosphere: In some cases, carrying out the reaction under a dilute hydrogen atmosphere has been shown to significantly reduce the amount of homocoupling product.[18]

Q2: What is the concentration of your alkyne?

High concentrations of the alkyne can favor the bimolecular homocoupling reaction.

  • Slow Addition: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low and thus disfavor dimerization.[16]

Frequently Asked Questions (FAQs)

Q1: My reaction turns black. Does this mean it has failed?

Not necessarily. The formation of finely divided palladium metal, known as palladium black, can cause the reaction mixture to turn black.[14] While this indicates some catalyst decomposition, the reaction may still proceed to completion, albeit potentially at a slower rate. If the reaction stalls, you may need to adjust your conditions to improve catalyst stability, such as by using a different ligand or solvent.

Q2: Can I use an aryl bromide or chloride instead of an aryl iodide?

Yes, but the reactivity of the aryl halide decreases in the order I > Br > Cl.[6] Reactions with aryl bromides often require higher temperatures and more active catalyst systems.[13] Aryl chlorides are generally the most challenging substrates and may require specialized catalysts and conditions.[3]

Q3: How does the pyridine nitrogen in 2-ethynylpyridine affect the reaction?

The nitrogen atom in the pyridine ring can act as a ligand and coordinate to the palladium or copper catalyst. This can potentially interfere with the catalytic cycle and inhibit the reaction.[19] To circumvent this, using a catalyst system that is less susceptible to coordination by the pyridine nitrogen or employing conditions that favor the desired catalytic pathway is recommended. Copper-free conditions may be advantageous in this regard.

Q4: What is a typical experimental protocol for a Sonogashira reaction with a pyridine-based substrate?

Below are generalized protocols for both traditional and copper-free Sonogashira reactions. These should be optimized for your specific substrates.

Experimental Protocols

Protocol 1: Traditional Copper-Co-Catalyzed Sonogashira Coupling

This protocol is a general guideline and may require optimization.[15]

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02-0.05 eq.), and copper(I) iodide (CuI) (0.04-0.10 eq.).

  • Add anhydrous, degassed solvent (e.g., THF or toluene, to a concentration of 0.1-0.5 M).

  • Add the base (e.g., triethylamine or diisopropylamine, 2-5 eq.).

  • Add 2-ethynylpyridine (1.1-1.5 eq.).

  • Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

  • Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, and quench with water or saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is adapted from procedures developed to avoid alkyne homocoupling.[1][15]

  • In a glovebox or under a stream of inert gas, add the aryl halide (1.0 eq.), a palladium pre-catalyst (e.g., Pd(OAc)₂ or a commercially available air-stable pre-catalyst) (0.01-0.05 eq.), and a phosphine ligand (e.g., XPhos or cataCXium® A) (0.02-0.10 eq.) to a dry Schlenk flask.

  • Add the base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 eq.).

  • Add anhydrous, degassed solvent (e.g., DMSO, 2-MeTHF, or dioxane).

  • Add 2-ethynylpyridine (1.2 eq.).

  • Thoroughly degas the reaction mixture.

  • Stir the reaction at room temperature or heat as required (typically 25-100 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool to room temperature and add water.

  • Extract the product with an organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data Summary

The following tables summarize the effects of different reaction parameters on the yield of Sonogashira couplings, based on literature data.

Table 1: Effect of Catalyst on a Copper-Free Sonogashira Reaction [1][2]

EntryCatalystLigandYield (%)
1Pd(PPh₃)₂Cl₂PPh₃0
2[DTBNpP] Pd(crotyl)ClDTBNpP97
3Pd₂(dba)₃P(t-Bu)₃85
4Pd(OAc)₂SPhos75

Reaction Conditions: Aryl bromide (1.0 eq.), 3-ethynylpyridine (1.2 eq.), TMP (2.0 eq.), DMSO, room temperature, 18 h.

Table 2: Effect of Base and Solvent on a Copper-Free Sonogashira Reaction [1]

EntryBaseSolventYield (%)
1DABCODCM<50
2DABCOMeOH<50
3DABCOTHF62
4DABCOACN80
5DABCODMF95
6DABCODMSO100
7TMPDMSO97

Reaction Conditions: 1-Bromo-3,5-dimethoxybenzene (1.0 eq.), 3-ethynylpyridine (1.2 eq.), [DTBNpP] Pd(crotyl)Cl (5 mol%), room temperature, 18 h.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Prepare & Degas Reagents/Solvents setup_reaction Set up Reaction under Inert Gas prep_reagents->setup_reaction run_reaction Run Reaction (Stirring/Heating) setup_reaction->run_reaction monitor_reaction Monitor Progress (TLC/GC-MS) run_reaction->monitor_reaction monitor_reaction->run_reaction Incomplete quench Quench Reaction monitor_reaction->quench Complete extract Extract Product quench->extract purify Purify (Chromatography) extract->purify characterize Characterize Product (NMR, MS) purify->characterize troubleshooting_workflow start Low/No Yield check_catalyst Is Catalyst System Optimized? start->check_catalyst check_conditions Are Reaction Conditions Optimal? check_catalyst->check_conditions Yes optimize_catalyst Screen Catalysts & Ligands check_catalyst->optimize_catalyst No check_atmosphere Is Atmosphere Inert? check_conditions->check_atmosphere Yes optimize_conditions Screen Solvents & Bases, Adjust Temp. check_conditions->optimize_conditions No degas_reagents Degas Solvents & Reagents Thoroughly check_atmosphere->degas_reagents No homocoupling Significant Homocoupling? check_atmosphere->homocoupling Yes use_copper_free Switch to Copper-Free Protocol homocoupling->use_copper_free slow_addition Slow Addition of Alkyne homocoupling->slow_addition

References

Technical Support Center: Optimizing Catalyst Loading for 5-Chloro-2-ethynylpyridine Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the Sonogashira coupling of 5-Chloro-2-ethynylpyridine.

Frequently Asked Questions (FAQs)

Q1: What is the Sonogashira coupling reaction and why is it used for this compound?

The Sonogashira coupling is a cross-coupling reaction in organic synthesis that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] It is a versatile and widely used method for the synthesis of aryl alkynes and conjugated enynes, which are important structures in pharmaceuticals and natural products.[3][4] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1] For this compound, this reaction allows for the direct connection of a variety of substituents to the pyridine ring at the 5-position via the ethynyl group.

Q2: What are the main challenges when using this compound as a substrate in Sonogashira coupling?

This compound can be a challenging substrate for several reasons:

  • Low Reactivity of Aryl Chlorides: The carbon-chlorine bond is stronger than carbon-bromine or carbon-iodine bonds, making oxidative addition to the palladium catalyst the rate-limiting step.[5] This often requires more forcing reaction conditions, such as higher temperatures and more active catalysts.

  • Catalyst Inhibition: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially inhibiting its activity.

  • Homocoupling of the Alkyne: A common side reaction is the dimerization of the terminal alkyne, known as Glaser coupling, which is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[6][7] This reduces the yield of the desired product and complicates purification.[6]

Q3: What is the role of the palladium and copper catalysts?

In a traditional Sonogashira reaction, both palladium and copper catalysts play crucial roles in two independent catalytic cycles that work together:[4]

  • Palladium Cycle: The active palladium(0) species undergoes oxidative addition with the aryl halide (this compound).

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate. This step increases the nucleophilicity of the alkyne.[4]

The copper acetylide then undergoes transmetalation with the palladium complex, followed by reductive elimination to yield the final product and regenerate the palladium(0) catalyst.[4]

Q4: When should I consider a copper-free Sonogashira reaction?

A copper-free Sonogashira reaction is a good option to consider when homocoupling of the alkyne is a significant issue.[7] While the reaction may require higher temperatures or more active and specialized palladium catalysts and ligands, it effectively eliminates the primary pathway for this common side reaction.[4][7]

Troubleshooting Guides

Issue 1: Low or No Yield

Possible Causes & Solutions

Possible CauseRecommended Action
Inactive Catalyst 2-chloropyridines are less reactive than their bromo or iodo counterparts. Standard catalysts like Pd(PPh₃)₄ may not be effective. Use a more active catalyst system, such as one with electron-rich and sterically hindered phosphine ligands.
Insufficiently Inert Atmosphere Oxygen can deactivate the palladium catalyst. Ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas (e.g., Argon or Nitrogen).[7]
Low Reaction Temperature Due to the lower reactivity of the chloro-substituent, higher temperatures (e.g., 80-120 °C) may be necessary.
Inappropriate Base The choice of base is critical. For challenging substrates, stronger bases like K₃PO₄ or Cs₂CO₃ may be more effective than amine bases.
Poor Solvent Choice Ensure your starting materials are soluble in the chosen solvent. Common solvents include THF, DMF, and toluene.
Issue 2: Significant Homocoupling (Glaser Coupling) Byproduct

Possible Causes & Solutions

Possible CauseRecommended Action
Presence of Oxygen Oxygen promotes the oxidative dimerization of copper acetylides. Rigorously exclude air by using degassed solvents and maintaining a strictly inert atmosphere.[6][7]
High Copper Catalyst Loading While essential in the traditional reaction, excessive copper(I) can accelerate homocoupling. Reduce the loading of the copper co-catalyst.
Slow Cross-Coupling Rate If the desired reaction is sluggish, the alkyne has more time to homocouple. Address the reasons for the slow reaction (see "Low or No Yield").
High Alkyne Concentration A high concentration of the alkyne can favor the bimolecular homocoupling reaction. Consider slow addition of the alkyne to the reaction mixture.
Copper-Mediated Pathway The most direct way to prevent copper-mediated homocoupling is to switch to a copper-free protocol.[7]

Data Presentation: Optimizing Reaction Parameters

The following tables summarize typical starting points and optimization ranges for key reaction parameters for the Sonogashira coupling of substrates similar to this compound.

Table 1: Palladium Catalyst and Ligand Selection

CatalystLigandTypical Loading (mol%)Notes
PdCl₂(PPh₃)₂-1 - 5A common starting point, but may require higher temperatures for chloropyridines.
Pd(OAc)₂SPhos1 - 3SPhos is a bulky, electron-rich ligand suitable for challenging substrates.
Pd₂(dba)₃XPhos1 - 3XPhos is another effective ligand for activating C-Cl bonds.
Pd(PPh₃)₄-2 - 5Often used in copper-free conditions, may require elevated temperatures.[7]

Table 2: Copper Co-catalyst, Base, and Solvent Combinations

Copper Co-catalystBaseSolventTypical Temperature (°C)
CuI (2-10 mol%)Triethylamine (TEA)THF or DMF60 - 100
CuI (2-5 mol%)Diisopropylethylamine (DIPEA)Toluene80 - 110
None (Copper-Free)K₃PO₄ or Cs₂CO₃Toluene or Dioxane100 - 120
None (Copper-Free)Triethylamine (TEA)THF80 - 100

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is a general starting point for the copper-catalyzed coupling of this compound.

Reagents and Equipment:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Anhydrous, degassed triethylamine (TEA) (3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed THF (5 mL)

  • Schlenk flask or sealed tube, magnetic stirrer, and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous, degassed THF and triethylamine via syringe.

  • Add the terminal alkyne via syringe.

  • Stir the reaction mixture at 60-80 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is designed to minimize alkyne homocoupling.

Reagents and Equipment:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Anhydrous, degassed triethylamine (TEA) (5 mL)

  • Schlenk flask or sealed tube, magnetic stirrer, and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add Pd(PPh₃)₄.

  • Evacuate and backfill the flask with inert gas three times.

  • Under a positive flow of inert gas, add this compound, the terminal alkyne, and the anhydrous, degassed triethylamine.

  • Heat the reaction mixture to 80-100 °C and stir, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.[7]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - this compound - Alkyne - Catalyst(s) & Base glassware Prepare Glassware: - Flame-dry Schlenk flask reagents->glassware atmosphere Inert Atmosphere: - Evacuate & backfill with Ar/N₂ (3x) glassware->atmosphere add_solvents Add Degassed Solvent & Base atmosphere->add_solvents add_reactants Add Alkyne add_solvents->add_reactants heat_stir Heat & Stir (Monitor by TLC/LC-MS) add_reactants->heat_stir cool Cool to Room Temp. heat_stir->cool filter Filter through Celite cool->filter extract Aqueous Wash & Extraction filter->extract purify Column Chromatography extract->purify product Pure Product purify->product

Caption: General experimental workflow for Sonogashira coupling.

Troubleshooting_Guide cluster_low_yield_causes Low Yield: Possible Causes cluster_homocoupling_causes Homocoupling: Possible Causes start Reaction Issue? low_yield Low / No Yield start->low_yield homocoupling Homocoupling Byproduct start->homocoupling inactive_catalyst Inactive Catalyst System low_yield->inactive_catalyst poor_atmosphere Non-Inert Atmosphere low_yield->poor_atmosphere low_temp Temperature Too Low low_yield->low_temp oxygen Presence of Oxygen homocoupling->oxygen high_cu High [Cu] homocoupling->high_cu slow_rxn Slow Cross-Coupling homocoupling->slow_rxn solution Solution: - Use active catalyst/ligand - Degas solvents thoroughly - Increase temperature - Consider Cu-free method inactive_catalyst->solution poor_atmosphere->solution low_temp->solution oxygen->solution high_cu->solution slow_rxn->solution

Caption: Troubleshooting logic for common Sonogashira coupling issues.

References

Minimizing homocoupling of 5-Chloro-2-ethynylpyridine in Sonogashira reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in minimizing the homocoupling of 5-Chloro-2-ethynylpyridine during Sonogashira reactions.

Troubleshooting Guide: Minimizing Homocoupling

Homocoupling of terminal alkynes, often referred to as Glaser coupling, is a common side reaction in Sonogashira couplings, leading to the formation of a symmetric diyne. This side reaction consumes the valuable alkyne starting material, reduces the yield of the desired cross-coupled product, and complicates purification. The primary culprits for homocoupling are the presence of a copper(I) co-catalyst and oxygen. The following guide will help you troubleshoot and minimize this undesired side reaction.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of the homocoupled diyne of this compound in my reaction. What are the primary causes?

A1: The primary causes for the homocoupling of this compound are:

  • Presence of Oxygen: Oxygen promotes the oxidative dimerization of the copper acetylide intermediate, which is the key step in the Glaser coupling pathway.

  • Copper(I) Co-catalyst: While the copper co-catalyst accelerates the desired Sonogashira coupling, it also catalyzes the undesired homocoupling reaction.[1]

  • Reaction Conditions: High temperatures, prolonged reaction times, and certain bases can also contribute to increased homocoupling.

Q2: How can I effectively prevent or minimize the homocoupling of this compound?

A2: Several strategies can be employed to suppress homocoupling:

  • Ensure a Strictly Inert Atmosphere: Rigorously exclude oxygen from your reaction by using degassed solvents and reagents and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the experiment.[1]

  • Consider Copper-Free Conditions: The most direct approach to eliminate Glaser coupling is to perform the reaction without a copper co-catalyst.[1] This may require careful optimization of the palladium catalyst, ligand, and base.

  • Optimize Reaction Parameters: Fine-tuning the reaction temperature, catalyst loading, and choice of base and solvent can significantly reduce the extent of homocoupling.

  • Slow Addition of the Alkyne: Adding this compound slowly to the reaction mixture can help maintain a low concentration of the alkyne, thus disfavoring the bimolecular homocoupling reaction.

Q3: Can the choice of palladium catalyst and ligand affect the amount of homocoupling?

A3: Yes, the choice of the palladium catalyst and its associated ligands plays a crucial role. Bulky and electron-rich phosphine ligands can promote the desired cross-coupling pathway over homocoupling. For challenging substrates like heteroaryl chlorides, specialized ligands may be required to achieve high yields of the desired product while minimizing side reactions.

Q4: Which bases are recommended to minimize homocoupling with this compound?

A4: The choice of base is critical. While an amine base is necessary to neutralize the HX byproduct, its nature and concentration can influence the reaction outcome. For electron-deficient pyridyl alkynes, milder inorganic bases like K₂CO₃ or Cs₂CO₃ in polar aprotic solvents can sometimes be more effective than strong amine bases in suppressing homocoupling. If an amine base is used, secondary amines like piperidine or diisopropylamine may offer advantages over triethylamine in certain cases.[1]

Data Presentation: Reaction Conditions for Minimizing Homocoupling

The following tables provide a summary of typical reaction conditions for Sonogashira couplings, with a focus on minimizing homocoupling. These should be considered as starting points for the optimization of your reaction with this compound.

Table 1: Copper-Catalyzed Sonogashira Coupling Conditions

ParameterCondition 1Condition 2
Palladium Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)Pd(PPh₃)₄ (2-5 mol%)
Copper Co-catalyst CuI (4-10 mol%)CuI (2-5 mol%)
Base Triethylamine (TEA)Diisopropylamine (DIPA)
Solvent THF or TolueneDMF or Acetonitrile
Temperature Room Temperature to 60 °CRoom Temperature to 50 °C
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)

Table 2: Copper-Free Sonogashira Coupling Conditions

ParameterCondition 1Condition 2
Palladium Catalyst Pd(OAc)₂ (2-5 mol%)Pd₂(dba)₃ (1-3 mol%)
Ligand SPhos (4-10 mol%)XPhos (4-10 mol%)
Base K₃PO₄ or Cs₂CO₃K₂CO₃ or t-BuOK
Solvent Toluene or DioxaneAcetonitrile or DMF
Temperature 80 - 110 °C60 - 100 °C
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling of this compound

This protocol is a general procedure and may require optimization for your specific aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • PdCl₂(PPh₃)₂

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), freshly distilled and degassed

  • Anhydrous and degassed solvent (e.g., THF or Toluene)

  • Schlenk flask or other suitable reaction vessel

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add the anhydrous and degassed solvent (5-10 mL).

  • Add freshly distilled and degassed triethylamine (2.0 mmol, 2.0 equiv).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add this compound (1.2 mmol, 1.2 equiv) dropwise via syringe.

  • Stir the reaction at room temperature or heat to 40-60 °C, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling of this compound

This protocol is designed to eliminate the formation of the Glaser homocoupling byproduct.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or chloride)

  • Pd(OAc)₂

  • Phosphine ligand (e.g., SPhos or XPhos)

  • Inorganic base (e.g., K₃PO₄ or Cs₂CO₃)

  • Anhydrous and degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or other suitable reaction vessel

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).

  • Add the inorganic base (2.0 mmol, 2.0 equiv).

  • Add the anhydrous and degassed solvent (5-10 mL).

  • Add this compound (1.2 mmol, 1.2 equiv).

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the key concepts and workflows for minimizing homocoupling in Sonogashira reactions.

Caption: Competing pathways in a copper-catalyzed Sonogashira reaction.

Troubleshooting_Workflow Start High Homocoupling Observed Q1 Is the reaction run under a strictly inert atmosphere? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is a copper co-catalyst being used? A1_Yes->Q2 Action1 Action: Rigorously degas all solvents and reagents. Use Schlenk techniques or a glovebox. A1_No->Action1 Action1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Action2 Action: Reduce the amount of CuI or switch to a copper-free protocol. A2_Yes->Action2 Q3 Have alternative ligands and bases been explored? A2_No->Q3 Action2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Homocoupling Minimized A3_Yes->End Action3 Action: Screen bulky, electron-rich phosphine ligands and consider inorganic or alternative amine bases. A3_No->Action3 Action3->End

Caption: A logical workflow for troubleshooting excessive homocoupling.

References

Technical Support Center: Sonogashira Coupling of Halo-pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Sonogashira coupling reactions involving halo-pyridine substrates. This resource is tailored for researchers, scientists, and professionals in drug development to address common challenges and optimize experimental outcomes. Below, you will find frequently asked questions (FAQs) and detailed troubleshooting guides presented in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Sonogashira coupling of halo-pyridines?

A1: The most prevalent side reactions encountered are:

  • Homocoupling (Glaser Coupling): This is the dimerization of the terminal alkyne, which is often promoted by the copper(I) co-catalyst in the presence of oxygen. It leads to the formation of a symmetrical butadiyne byproduct, consuming the alkyne and reducing the yield of the desired cross-coupled product.[1][2]

  • Catalyst Decomposition: The active Pd(0) catalyst can decompose into inactive palladium black, especially at elevated temperatures or in the presence of impurities. This is visually indicated by the formation of a black precipitate and results in a stalled or incomplete reaction.

  • Dehalogenation (Hydrodehalogenation): This side reaction involves the replacement of the halogen atom on the pyridine ring with a hydrogen atom, leading to the formation of the corresponding unsubstituted pyridine. This is more common with more reactive halo-pyridines, such as iodopyridines.[3]

  • Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition and reduced reaction efficiency.

Q2: How does the position and nature of the halogen on the pyridine ring affect the reaction?

A2: The reactivity of halo-pyridines in Sonogashira coupling generally follows the order of bond strength: I > Br > Cl.[1]

  • Iodopyridines are the most reactive and can often be coupled under milder conditions. However, they are also more prone to dehalogenation.

  • Bromopyridines offer a good balance of reactivity and stability.

  • Chloropyridines are the least reactive and typically require more forcing conditions, such as higher temperatures and more active catalyst systems, to achieve good yields.

The position of the halogen (2-, 3-, or 4-) also influences reactivity due to electronic effects within the pyridine ring. Electron-deficient pyridines (e.g., with electron-withdrawing groups) can sometimes exhibit different reactivity patterns.

Q3: When should I consider using copper-free Sonogashira conditions?

A3: Copper-free conditions are highly recommended when homocoupling of the terminal alkyne is a significant issue.[1] While the copper co-catalyst generally accelerates the reaction, it is also the primary culprit in promoting the undesired Glaser coupling.[1] Copper-free protocols can provide cleaner reactions and higher yields of the desired product, especially when using valuable or sensitive alkynes.

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Cross-Coupled Product
Possible Cause Troubleshooting Steps
Inactive Catalyst The palladium catalyst may have decomposed. This is often observed as the formation of a black precipitate ("Pd black"). Ensure you are using a fresh, high-quality catalyst. Consider using a pre-catalyst that generates the active Pd(0) species in situ.
Low Reactivity of Halo-pyridine Chloropyridines are significantly less reactive than their bromo and iodo counterparts. For these substrates, consider using more active catalysts with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. Increasing the reaction temperature may also be necessary.
Catalyst Inhibition The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity. The use of bulky ligands on the palladium catalyst can help to mitigate this effect.
Inappropriate Base or Solvent The choice of base and solvent is critical. Amine bases like triethylamine or diisopropylethylamine are common. Ensure the base is anhydrous and of high purity. Solvents like THF, DMF, or toluene are often used; ensure they are anhydrous and deoxygenated.
Presence of Oxygen Oxygen can lead to both catalyst deactivation and promotion of alkyne homocoupling. It is crucial to perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) and to use degassed solvents and reagents.
Problem 2: Significant Formation of Alkyne Homocoupling (Glaser) Product
Possible Cause Troubleshooting Steps
Presence of Oxygen Oxygen is a key promoter of Glaser coupling in the presence of a copper co-catalyst. Ensure all solvents and reagents are thoroughly degassed (e.g., by freeze-pump-thaw cycles or sparging with an inert gas) and maintain a positive pressure of inert gas throughout the reaction.
Copper(I) Co-catalyst The copper(I) salt is the primary catalyst for the homocoupling reaction. If homocoupling is a persistent issue, switch to a copper-free Sonogashira protocol.
High Alkyne Concentration A high concentration of the terminal alkyne can favor the bimolecular homocoupling reaction. Consider adding the alkyne slowly to the reaction mixture via a syringe pump to maintain a low concentration.
Problem 3: Formation of Dehalogenated (Hydrodehalogenated) Pyridine
Possible Cause Troubleshooting Steps
High Reaction Temperature Elevated temperatures can promote the reductive cleavage of the carbon-halogen bond. Try running the reaction at a lower temperature for a longer duration.
Reactive Halo-pyridine Iodopyridines are more susceptible to dehalogenation than bromopyridines or chloropyridines. If possible, consider using the corresponding bromopyridine.
Choice of Base and Solvent The reaction medium can influence the extent of dehalogenation. Experiment with different amine bases and solvents to find conditions that minimize this side reaction.

Quantitative Data Summary

The following tables provide a summary of representative yields for the Sonogashira coupling of different halo-pyridines with phenylacetylene under various conditions. Please note that yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.

Table 1: Sonogashira Coupling of 2-Chloropyridines with Phenylacetylene

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield of 2-(Phenylethynyl)pyridine (%)Ref.
Pd(OAc)₂ / P(t-Bu)₃Cs₂CO₃Dioxane1002485
Pd₂(dba)₃ / XPhosK₃PO₄t-AmylOH1101892

Table 2: Sonogashira Coupling of 3-Bromopyridines with Phenylacetylene

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield of 3-(Phenylethynyl)pyridine (%)Ref.
Pd(PPh₃)₂Cl₂ / CuIEt₃NTHF651288[4]
Pd(OAc)₂ / SPhos / CuIK₃PO₄Toluene1001695
Pd(PPh₃)₄ (Copper-free)DBUDMF902475

Table 3: Sonogashira Coupling of 4-Iodopyridines with Phenylacetylene

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield of 4-(Phenylethynyl)pyridine (%)Ref.
Pd(PPh₃)₄ / CuIEt₃NDMFRT696
PdCl₂(PPh₃)₂ / CuIPiperidineTHFRT894[5]
Pd(OAc)₂ (Copper-free)Cs₂CO₃Acetonitrile801289

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling of 3-Bromopyridine

This protocol is a general procedure for the coupling of a bromopyridine with a terminal alkyne.

Materials:

  • 3-Bromopyridine (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (e.g., Phenylacetylene) (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv, anhydrous and degassed)

  • Tetrahydrofuran (THF) (5 mL, anhydrous and degassed)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 3-bromopyridine, Pd(PPh₃)₂Cl₂, and CuI.

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Add the degassed THF and Et₃N via syringe.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at 65 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling of 2-Chloropyridine

This protocol is designed to minimize alkyne homocoupling.

Materials:

  • 2-Chloropyridine (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (e.g., Phenylacetylene) (1.5 mmol, 1.5 equiv)

  • Pd(OAc)₂ (0.03 mmol, 3 mol%)

  • SPhos (0.06 mmol, 6 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL, anhydrous and degassed)

Procedure:

  • In a glovebox or under a stream of argon, add 2-chloropyridine, Pd(OAc)₂, SPhos, and K₃PO₄ to a dry Schlenk tube.

  • Add the degassed toluene and the terminal alkyne.

  • Seal the tube and stir the mixture at 100 °C.

  • Monitor the reaction by GC-MS or LC-MS.

  • Once the reaction is complete, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Mg₂SO₄, and concentrate.

  • Purify the residue by flash chromatography.

Visualizations

Sonogashira_Side_Reactions cluster_main Desired Sonogashira Coupling cluster_side Common Side Reactions cluster_homocoupling Homocoupling (Glaser) cluster_dehalogenation Dehalogenation cluster_decomposition Catalyst Decomposition Halo-pyridine Halo-pyridine Cross-Coupled Product Cross-Coupled Product Halo-pyridine->Cross-Coupled Product Pd(0)/Cu(I) or Pd(0) Terminal Alkyne Terminal Alkyne Terminal Alkyne->Cross-Coupled Product Alkyne_dimer Alkyne Dimer (Butadiyne) Terminal Alkyne_side Terminal Alkyne Terminal Alkyne_side->Alkyne_dimer Cu(I) / O₂ Dehalogenated_Pyridine Dehalogenated Pyridine Halo-pyridine_side Halo-pyridine Halo-pyridine_side->Dehalogenated_Pyridine [H] Pd_black Palladium Black (Inactive) Pd(0)_catalyst Active Pd(0) Catalyst Pd(0)_catalyst->Pd_black Heat / Impurities

Caption: Major reaction pathways in Sonogashira coupling of halo-pyridines.

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_catalyst Check for Pd Black (Catalyst Decomposition) start->check_catalyst check_sm Starting Material Consumed? check_catalyst->check_sm homocoupling Significant Homocoupling Product Observed? check_sm->homocoupling Yes dehalogenation Dehalogenation Product Observed? check_sm->dehalogenation No copper_free Switch to Copper-Free Conditions homocoupling->copper_free Yes degas Improve Degassing Technique homocoupling->degas No optimize_conditions Optimize Reaction Conditions (Temp, Time, Ligand) dehalogenation->optimize_conditions No milder_conditions Use Milder Conditions (Lower Temp) dehalogenation->milder_conditions Yes end Improved Yield optimize_conditions->end copper_free->end degas->end milder_conditions->end

Caption: Troubleshooting workflow for Sonogashira coupling of halo-pyridines.

References

5-Chloro-2-ethynylpyridine stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 5-Chloro-2-ethynylpyridine, along with troubleshooting advice for its use in experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it under an inert atmosphere, such as argon or nitrogen, to prevent oxidation and moisture-related degradation.[1] The compound should be protected from light, as some sources indicate it may be light-sensitive.[1] Storage temperatures can range from ambient to refrigerated (-20°C), with colder temperatures generally being preferable for long-term storage to minimize potential degradation.[2] Always refer to the supplier's specific recommendations.

Q2: Is this compound sensitive to air or moisture?

A2: Yes, as a terminal alkyne, this compound has the potential to be sensitive to air and moisture. The ethynyl group can be susceptible to oxidation and other reactions in the presence of atmospheric oxygen and water. Therefore, handling the compound under an inert atmosphere is a crucial precaution.

Q3: What are the known incompatibilities for this compound?

A3: this compound should be stored away from incompatible materials, particularly strong oxidizing agents.[1] Contact with strong bases should also be avoided as terminal alkynes are weakly acidic and can be deprotonated. Additionally, exposure to strong acids may promote polymerization of the ethynyl group.

Q4: What is the expected shelf-life of this compound?

A4: The shelf-life of this compound is highly dependent on the storage conditions. When stored properly under an inert atmosphere, protected from light, and at a consistent, cool temperature, the compound is expected to be stable. However, for critical applications, it is advisable to re-analyze the purity of the material if it has been stored for an extended period.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound in your experiments.

Issue 1: Inconsistent or poor experimental results.

  • Possible Cause: Degradation of this compound.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been stored under an inert atmosphere, protected from light, and at the recommended temperature.

    • Visual Inspection: Check for any changes in the physical appearance of the solid, such as discoloration (e.g., yellowing or darkening) or changes in texture. While pyridine itself is colorless, impurities or degradation can lead to a yellow appearance.

    • Purity Analysis: Re-analyze the purity of the compound using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). This will provide a definitive answer regarding its integrity.

    • Use a Fresh Batch: If degradation is suspected, it is best to use a fresh, unopened batch of the compound for your experiment.

Issue 2: The compound appears discolored or has changed in appearance.

  • Possible Cause: This is a strong indicator of degradation. The discoloration could be due to polymerization of the ethynyl group or other decomposition pathways.

  • Troubleshooting Steps:

    • Do Not Use: It is not recommended to use a visibly degraded product in your experiments as the impurities could lead to unpredictable outcomes and side reactions.

    • Characterize Impurities (Optional): If understanding the degradation products is important for your research, you can analyze the material using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) or NMR (Nuclear Magnetic Resonance) spectroscopy to identify the impurities.

    • Procure Fresh Material: Obtain a new, high-purity batch of this compound for your experiments.

Issue 3: Difficulty in handling the solid due to static or clumping.

  • Possible Cause: While not necessarily a sign of degradation, this can be a handling challenge.

  • Troubleshooting Steps:

    • Handle in an Inert Atmosphere: Using a glove box with a controlled atmosphere can make handling fine solids easier.

    • Anti-Static Measures: Employing an anti-static gun can help to dissipate static charge and facilitate weighing and transfer of the powder.

Below is a troubleshooting workflow to help identify and resolve issues related to the stability of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Stability start Start: Inconsistent Experimental Results or Visual Change check_storage Verify Storage Conditions (Inert gas, light protection, temp.) start->check_storage visual_inspection Visually Inspect Compound (Color, texture) check_storage->visual_inspection purity_analysis Perform Purity Analysis (e.g., HPLC, GC) visual_inspection->purity_analysis is_degraded Is Degradation Confirmed? purity_analysis->is_degraded use_fresh Use a Fresh Batch of Compound is_degraded->use_fresh No investigate_impurities Optional: Characterize Impurities (LC-MS, NMR) is_degraded->investigate_impurities Yes end_good Proceed with Experiment use_fresh->end_good end_bad Discard Old Batch end_bad->use_fresh investigate_impurities->end_bad Forced_Degradation_Workflow Forced Degradation Study Workflow start Start: Prepare Stock Solution (1 mg/mL in ACN) under Inert Atmosphere stress_conditions Expose to Stress Conditions start->stress_conditions acid Acid Hydrolysis (0.1M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1M NaOH, 60°C) stress_conditions->base oxidation Oxidation (3% H₂O₂, RT) stress_conditions->oxidation thermal Thermal (Solid, 70°C) stress_conditions->thermal photo Photolytic (Solid, ICH Q1B) stress_conditions->photo hplc_analysis Analyze All Samples by Stability-Indicating HPLC acid->hplc_analysis base->hplc_analysis oxidation->hplc_analysis thermal->hplc_analysis photo->hplc_analysis data_analysis Analyze Data: Identify Degradation Products and Pathways hplc_analysis->data_analysis end End: Establish Intrinsic Stability Profile data_analysis->end

References

Technical Support Center: Purification of Sonogashira Products from 2-Ethynylpyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Sonogashira coupling products derived from 2-ethynylpyridine.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction with 2-ethynylpyridine is complete, but the crude product is a complex mixture. What are the likely impurities?

A1: Besides your desired product, the crude mixture can contain several impurities:

  • Glaser-Hay Homocoupling Product: A significant byproduct is often the symmetrical 1,3-diyne formed from the self-coupling of 2-ethynylpyridine. This is especially prevalent in copper-catalyzed reactions and in the presence of oxygen.

  • Unreacted Starting Materials: Residual 2-ethynylpyridine and the aryl/vinyl halide partner may be present.

  • Catalyst Residues: Palladium and copper catalysts or their complexes can contaminate the product. The basic nitrogen of the pyridine ring can chelate with these metals, making them difficult to remove.

  • Dehalogenated Byproducts: The aryl halide starting material may undergo hydrodehalogenation, leading to the corresponding arene.

Q2: Why is my 2-pyridyl substituted alkyne product difficult to purify by standard silica gel chromatography?

A2: The basicity of the pyridine nitrogen in your product can lead to several issues during silica gel chromatography:

  • Strong Adsorption: The basic nitrogen can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing, poor separation, and in some cases, irreversible adsorption of the product onto the column.

  • Catalyst Co-elution: The product may chelate with residual palladium or copper, causing the metal impurities to co-elute with the desired compound.

Q3: How can I minimize the formation of the Glaser-Hay homocoupling byproduct?

A3: Minimizing the homocoupling of 2-ethynylpyridine is crucial for simplifying purification. Consider the following strategies:

  • Copper-Free Conditions: Employing a copper-free Sonogashira protocol is a highly effective way to suppress homocoupling.

  • Thorough Degassing: Rigorously degas all solvents and reagents before use and maintain an inert atmosphere (argon or nitrogen) throughout the reaction. Oxygen promotes the oxidative homocoupling pathway.

  • Slow Addition of Alkyne: Adding the 2-ethynylpyridine slowly to the reaction mixture can help to maintain a low concentration, which disfavors the bimolecular homocoupling reaction.

Q4: Are there alternative purification methods to silica gel chromatography for basic Sonogashira products?

A4: Yes, other purification techniques can be effective:

  • Acid-Base Extraction: This is a powerful technique to separate your basic product from non-basic impurities. By dissolving the crude mixture in an organic solvent and washing with an acidic aqueous solution, the basic product is protonated and moves to the aqueous phase, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining very pure material.

  • Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications, prep-TLC can provide excellent separation.

Troubleshooting Guides

Problem 1: Product is contaminated with persistent metal catalyst residues.
  • Symptoms: The purified product has a persistent color (e.g., yellow, brown, or black) characteristic of palladium or copper complexes. NMR or mass spectrometry data may show unexpected signals or adducts.

  • Troubleshooting Steps:

    • Acid Wash: Perform an aqueous workup with a dilute acid solution (e.g., 5% HCl) to protonate the basic pyridine nitrogen. This can help to break up metal-pyridine complexes and extract the metal salts into the aqueous phase.

    • Celite Filtration: After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite to remove a significant portion of the precipitated catalyst residues.

    • Amine Additive in Chromatography: If using column chromatography, add a small amount of a volatile amine base (e.g., 0.5-1% triethylamine) to the eluent. This will compete with your product for binding to the silica and can improve the separation from metal impurities.

Problem 2: Poor separation and significant product loss during column chromatography.
  • Symptoms: Broad, tailing peaks on TLC and column chromatography. Low recovery of the desired product from the column.

  • Troubleshooting Steps:

    • Use of a Basic Additive: As mentioned above, adding triethylamine or another amine base to the eluent system can deactivate the acidic sites on the silica gel, leading to sharper peaks and better recovery.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral or basic alumina, or a polymer-based support.

    • Acid-Base Extraction Prior to Chromatography: Performing an acid-base extraction before chromatography will remove many non-basic impurities, simplifying the subsequent chromatographic separation.

Data Presentation

Table 1: Typical Reaction Conditions and Yields for Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes. [1]

EntryAlkyneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(CF₃COO)₂ (2.5)Et₃NDMF100398
24-MethylphenylacetylenePd(CF₃COO)₂ (2.5)Et₃NDMF100396
34-MethoxyphenylacetylenePd(CF₃COO)₂ (2.5)Et₃NDMF100395
44-ChlorophenylacetylenePd(CF₃COO)₂ (2.5)Et₃NDMF100392
51-HexynePd(CF₃COO)₂ (2.5)Et₃NDMF100385

Table 2: Copper-Free Sonogashira Coupling of 1-Bromo-3,5-dimethoxybenzene with 3-Ethynylpyridine. [2]

EntryCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1P2 (2.5)DABCODCMrt18<50
2P2 (2.5)DABCOMTBErt18<50
3P2 (2.5)DABCOTHFrt1862
4P2 (2.5)DABCOACNrt1885
5P2 (2.5)DABCODMSOrt18100

Experimental Protocols

Protocol 1: General Sonogashira Coupling of an Aryl Halide with 2-Ethynylpyridine and Subsequent Purification
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq.), and CuI (0.04-0.10 eq.).

  • Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or toluene) followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2-5 eq.). Finally, add 2-ethynylpyridine (1.1-1.5 eq.).

  • Reaction: Stir the mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or GC-MS.

  • Workup:

    • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the bulk of the catalyst residues.

    • Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate), often with the addition of 0.5-1% triethylamine to the eluent to prevent product tailing.

Protocol 2: Acid-Base Extraction for the Purification of Basic Sonogashira Products
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic product will be protonated and move into the aqueous layer.

  • Separation: Separate the aqueous layer. The organic layer, containing non-basic impurities, can be discarded.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃) until the solution is basic (pH > 8), at which point the product may precipitate.

  • Extraction of Product: Extract the basified aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified basic product.

Mandatory Visualization

experimental_workflow cluster_reaction Sonogashira Reaction cluster_workup Workup cluster_purification Purification reaction_setup Reaction Setup (Aryl Halide, Catalysts) reagent_addition Reagent Addition (Solvent, Base, 2-Ethynylpyridine) reaction_setup->reagent_addition reaction_progress Reaction (Stirring/Heating) reagent_addition->reaction_progress celite_filtration Celite Filtration reaction_progress->celite_filtration extraction Aqueous Extraction (NH4Cl, Brine) celite_filtration->extraction drying Drying and Concentration extraction->drying column_chromatography Column Chromatography (Silica Gel, +/- Et3N) drying->column_chromatography acid_base_extraction Acid-Base Extraction drying->acid_base_extraction recrystallization Recrystallization (if solid) drying->recrystallization pure_product Pure Product column_chromatography->pure_product acid_base_extraction->pure_product recrystallization->pure_product

Caption: General experimental workflow for Sonogashira reactions of 2-ethynylpyridine.

troubleshooting_logic cluster_impurities Impurity Identification cluster_solutions Purification Strategy start Crude Product Analysis metal_residues Metal Residues? start->metal_residues homocoupling Homocoupling Product? start->homocoupling starting_materials Unreacted Starting Materials? start->starting_materials acid_wash Acid Wash / Acid-Base Extraction metal_residues->acid_wash Yes column_amine Column Chromatography with Amine Additive metal_residues->column_amine Yes copper_free Optimize Reaction: Copper-Free Conditions homocoupling->copper_free Yes optimize_reaction Optimize Reaction: Stoichiometry, Time, Temp starting_materials->optimize_reaction Yes standard_column Standard Column Chromatography starting_materials->standard_column No, minor final_product Pure Product acid_wash->final_product column_amine->final_product copper_free->final_product optimize_reaction->final_product standard_column->final_product

Caption: Troubleshooting logic for the purification of 2-ethynylpyridine Sonogashira products.

catalyst_chelation cluster_problem Problem: Catalyst Chelation cluster_solution Solution: Protonation cluster_outcome Outcome catalyst Pd/Cu Catalyst product 2-Pyridyl Alkyne Product N catalyst->product Chelation separated_catalyst Pd/Cu Salts (Aqueous Phase) catalyst->separated_catalyst protonated_product Protonated 2-Pyridyl Alkyne N-H+ product->protonated_product Acid Wash separated_product Protonated Product (Aqueous Phase) protonated_product->separated_product acid {H+}

Caption: Conceptual diagram of catalyst chelation by the 2-pyridyl product and its resolution.

References

Technical Support Center: Sonogashira Coupling of 5-Chloro-2-ethynylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for overcoming challenges in the Sonogashira coupling of 5-Chloro-2-ethynylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for improving reaction yields and ensuring reproducibility.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira coupling of this compound is resulting in very low or no yield. What are the primary reasons for this?

A1: Low yields with this compound are a common challenge primarily due to the low reactivity of the aryl chloride bond.[1][2][3] Compared to aryl iodides and bromides, the C-Cl bond is significantly stronger and requires more energy to undergo oxidative addition to the palladium catalyst. Key factors contributing to low yields include:

  • Insufficiently Active Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may not be effective enough to activate the C-Cl bond.[4]

  • Suboptimal Reaction Conditions: Aryl chlorides typically require higher temperatures and carefully selected ligands and bases to proceed efficiently.[5]

  • Catalyst Inhibition: The nitrogen atom in the pyridine ring can coordinate with the palladium center, potentially deactivating the catalyst.[4]

  • Alkyne Homocoupling: A significant side reaction, known as Glaser coupling, can consume your alkyne starting material, reducing the yield of the desired product.[3][4]

Q2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling) byproduct. How can I minimize this?

A2: Glaser coupling is a common side reaction, particularly in the presence of a copper(I) co-catalyst and oxygen.[3] To mitigate this:

  • Ensure Strictly Anaerobic Conditions: Thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen) and maintain an inert atmosphere throughout the reaction.[2]

  • Consider Copper-Free Protocols: The copper(I) co-catalyst is the primary promoter of Glaser coupling.[3] Numerous copper-free Sonogashira protocols have been developed and may be essential for your substrate.[1][4]

Q3: A black precipitate, often called "palladium black," has formed in my reaction vessel. What does this signify and what should I do?

A3: The formation of palladium black indicates the decomposition and precipitation of the palladium catalyst from the reaction mixture.[2] This leads to a loss of catalytic activity and, consequently, low yields. Common causes include:

  • High Temperatures: While aryl chlorides require heat, excessive temperatures can accelerate catalyst decomposition.

  • Inappropriate Solvent Choice: Some solvents may not adequately stabilize the catalytic species.

  • Impurities: Impurities in reagents or solvents can "poison" the catalyst. To remedy this, ensure high-purity reagents and solvents are used. If palladium black formation is persistent, a change in ligand, solvent, or a lower reaction temperature should be explored.

Q4: What is the general reactivity order for aryl halides in Sonogashira couplings?

A4: The reactivity of the aryl halide is a critical factor. The general trend from most reactive to least reactive is: I > OTf > Br >> Cl.[1][2][3] Consequently, while aryl iodides can often be coupled at room temperature, aryl chlorides represent a significant challenge and require optimized conditions.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low yields in the Sonogashira coupling of this compound.

Logical Troubleshooting Workflow

Sonogashira_Troubleshooting Start Low Yield with This compound Catalyst Catalyst System Evaluation Start->Catalyst Conditions Reaction Condition Optimization Start->Conditions SideReactions Side Reaction Minimization Start->SideReactions Ligand Switch to Bulky, Electron-Rich Ligand (e.g., P(t-Bu)3, SPhos, XPhos) Catalyst->Ligand PdSource Use More Active Pd(0) Source or Pre-catalyst (e.g., Pd2(dba)3, Pd(OAc)2) Catalyst->PdSource NHC Consider N-Heterocyclic Carbene (NHC) Ligands Catalyst->NHC Temp Increase Temperature (e.g., 80-120 °C) Conditions->Temp Base Screen Different Bases (e.g., Et3N, DIPEA, Cs2CO3) Conditions->Base Solvent Change Solvent (e.g., DMF, Dioxane, Toluene) Conditions->Solvent Anaerobic Ensure Strict Anaerobic Conditions Conditions->Anaerobic CopperFree Implement Copper-Free Protocol SideReactions->CopperFree Degas Thoroughly Degas Reagents and Solvents SideReactions->Degas

Caption: Troubleshooting workflow for low yields.

Optimization of Reaction Parameters

The following table summarizes key parameters to adjust when troubleshooting low yields.

ParameterStandard ConditionOptimized Condition for Aryl ChloridesRationale & Citation
Palladium Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂Pd(OAc)₂ / Ligand; Pd₂(dba)₃ / LigandStandard catalysts are often not active enough for C-Cl bond activation. More electron-rich and bulky ligands enhance the rate of oxidative addition.[1]
Ligand PPh₃Bulky, electron-rich phosphines (e.g., P(t-Bu)₃, XPhos, SPhos) or N-Heterocyclic Carbenes (NHCs).These ligands promote the formation of the active Pd(0) species and facilitate the challenging oxidative addition step with aryl chlorides.[1][4]
Copper Co-catalyst CuI (1-5 mol%)None (Copper-free)Eliminates the primary pathway for alkyne homocoupling (Glaser coupling), which is a major side reaction.[3]
Base Triethylamine (Et₃N)Diisopropylethylamine (DIPEA), Cesium Carbonate (Cs₂CO₃), or other organic/inorganic bases.The choice of base can significantly influence the reaction outcome. A stronger or more suitable base may be required.[6]
Solvent THF or DMFDMF, Dioxane, Toluene, or NMPSolvent polarity and coordinating ability can affect catalyst stability and reactivity. A higher boiling point solvent may be necessary for increased temperatures.[5]
Temperature Room Temperature to 60 °C80 °C to 120 °CHigher temperatures are generally required to overcome the activation energy for the oxidative addition of the aryl chloride.[5]
Atmosphere Inert (N₂ or Ar)Strictly Inert (rigorous degassing)Minimizes oxygen, which contributes to Glaser coupling and can lead to catalyst decomposition.[2]

Detailed Experimental Protocols

The following are sample protocols that can be adapted for your specific alkyne coupling partner.

Protocol 1: Copper-Free Sonogashira Coupling of this compound

This protocol is recommended to minimize alkyne homocoupling.

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv.), and a bulky phosphine ligand such as XPhos (0.04 equiv.).

    • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Addition of Reagents:

    • Add the degassed solvent (e.g., Dioxane, to make a 0.1 M solution of the aryl chloride) and the degassed amine base (e.g., DIPEA, 3.0 equiv.) via syringe.

    • Add the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction:

    • Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Copper-Cocatalyzed Sonogashira Coupling

If a copper-free approach is not successful, a traditional copper-cocatalyzed method with a more active catalyst system can be attempted.

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv.), and Copper(I) Iodide (CuI, 0.06 equiv.).

    • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Addition of Reagents:

    • Add the degassed solvent (e.g., DMF, to make a 0.1 M solution of the aryl chloride) and the degassed amine base (e.g., Et₃N, 3.0 equiv.) via syringe.

    • Add the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction:

    • Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress.

  • Work-up:

    • Follow the work-up procedure as described in Protocol 1.

This technical support guide provides a starting point for troubleshooting and optimizing the Sonogashira coupling of this compound. Due to the challenging nature of this substrate, a systematic evaluation of the parameters outlined above is crucial for success.

References

Technical Support Center: Catalyst Deactivation in Reactions with 5-Chloro-2-ethynylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during reactions involving 5-Chloro-2-ethynylpyridine. The information is structured to help diagnose and resolve common issues in catalytic processes such as cross-coupling reactions.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Your reaction shows poor conversion of starting materials, and the primary observation is the recovery of unreacted this compound.

Possible Cause Troubleshooting Steps
Catalyst Poisoning by Pyridine Nitrogen The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the metal center of the catalyst (e.g., Palladium), leading to the formation of an inactive complex. This is a common issue with nitrogen-containing heterocycles.[1] Solution: 1. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can compensate for the portion of the catalyst that becomes deactivated.2. Ligand Modification: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These can shield the metal center and reduce the inhibitory effect of the pyridine substrate.3. Use of Additives: In some cases, the addition of a Lewis acid can interact with the pyridine nitrogen, reducing its ability to poison the catalyst. This should be approached with caution as it can affect other components of the reaction.
Inhibition of Oxidative Addition The C-Cl bond in this compound can be less reactive compared to C-Br or C-I bonds, leading to a slow or inhibited oxidative addition step in the catalytic cycle.
Poor Quality of Reagents or Solvents Impurities in reagents or solvents, including water and oxygen, can contribute to catalyst deactivation.
Issue 2: Reaction Stalls Prematurely

The reaction proceeds initially but stops before reaching completion, even with extended reaction times.

Possible Cause Troubleshooting Steps
Gradual Catalyst Deactivation The catalyst is slowly being poisoned by the substrate or product over the course of the reaction.
Formation of Inactive Catalyst Species The active catalyst (e.g., Pd(0)) may agglomerate to form inactive palladium black, especially if the catalytic cycle is slow.
Change in Reaction Conditions Depletion of a crucial reagent or a change in pH over the course of the reaction could halt the catalytic cycle.

Frequently Asked Questions (FAQs)

Q1: Why is catalyst deactivation a common problem when working with this compound?

A1: The primary reason is the presence of the pyridine nitrogen atom. Its lone pair of electrons can act as a Lewis base and coordinate to the transition metal center of the catalyst (commonly palladium). This coordination can form a stable, inactive complex, effectively "poisoning" the catalyst and preventing it from participating in the catalytic cycle. This phenomenon is a well-documented challenge for reactions involving nitrogen-containing heterocycles.[1]

Q2: What are the main mechanisms of catalyst deactivation in these reactions?

A2: The predominant deactivation pathways include:

  • Catalyst Poisoning: As described above, the pyridine nitrogen binds to the metal center, blocking active sites.

  • Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species.

  • Catalyst Decomposition: The active form of the catalyst (e.g., Pd(0)) can agglomerate into inactive forms like palladium black.

Q3: Which types of catalysts are most susceptible to deactivation by this compound?

A3: Palladium catalysts, which are widely used in cross-coupling reactions like Sonogashira, Suzuki, and Heck couplings, are particularly susceptible to poisoning by nitrogen-containing heterocycles. Both homogeneous and heterogeneous palladium catalysts can be affected.

Q4: Can a deactivated catalyst be regenerated?

A4: Regeneration is sometimes possible but depends on the deactivation mechanism.

  • For deactivation by coking or fouling, controlled oxidation might remove the deposits.

  • If poisoning is reversible, washing with specific solvents or reagents might restore some activity.

  • However, in cases of irreversible poisoning or significant metal agglomeration (sintering), the catalyst may not be effectively regenerated and will need to be replaced.

Q5: How can I minimize catalyst deactivation from the outset?

A5: Proactive measures include:

  • Careful Selection of Ligands: Use bulky, electron-rich ligands that can promote the desired catalytic steps and sterically hinder the coordination of the pyridine nitrogen.

  • Optimize Reaction Conditions: Use the lowest effective catalyst loading and reaction temperature to minimize side reactions and catalyst decomposition.

  • Ensure High Purity of Reagents: Use high-purity, anhydrous, and degassed solvents and reagents to avoid introducing other potential catalyst poisons.

  • Maintain an Inert Atmosphere: For air-sensitive catalysts like Pd(0), rigorously exclude oxygen from the reaction.

Quantitative Data Summary

Due to the lack of specific quantitative data for this compound in the literature, the following table provides a generalized summary of the expected impact of troubleshooting strategies on catalyst performance in reactions with pyridine-containing substrates.

StrategyExpected Impact on YieldTypical AdjustmentPotential Drawbacks
Increase Catalyst Loading IncreaseFrom 1-2 mol% to 3-5 mol%Increased cost, potential for more side reactions.
Use Bulky, Electron-Rich Ligands Significant IncreaseSwitch from PPh₃ to ligands like XPhos, SPhos, or RuPhos.Higher cost of ligands.
Increase Reaction Temperature May IncreaseIncremental increases of 10-20 °CCan lead to catalyst decomposition and byproduct formation.
Change Solvent VariableSwitch from THF to more polar or coordinating solvents like DMF or 1,4-dioxane.Can affect reaction rate and selectivity.

Experimental Protocols

The following are generalized protocols for Sonogashira and Suzuki coupling reactions adapted for this compound based on procedures for similar halo-pyridines. Note: These are starting points and may require optimization.

General Protocol for Sonogashira Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), copper(I) iodide (CuI, 10 mol%), and this compound (1.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine, 3.0 equiv.). Finally, add the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv.), the boronic acid or ester (1.5 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or a pre-catalyst/ligand system (e.g., Pd₂(dba)₃ with a suitable phosphine ligand).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer, filter, and concentrate. Purify the residue by column chromatography.

Visualizations

Catalyst_Deactivation_Pathway Active_Catalyst Active Catalyst (e.g., Pd(0)L2) Inactive_Complex Inactive Catalyst-Substrate Complex Active_Catalyst->Inactive_Complex Coordination of Pyridine Nitrogen Catalytic_Cycle Desired Catalytic Cycle Active_Catalyst->Catalytic_Cycle Enters Cycle Substrate This compound Substrate->Inactive_Complex Catalytic_Cycle->Active_Catalyst Regeneration Product Coupling Product Catalytic_Cycle->Product

Caption: Catalyst poisoning by substrate coordination.

Troubleshooting_Workflow Start Low or No Yield Check_Catalyst Increase Catalyst Loading (e.g., to 3-5 mol%) Start->Check_Catalyst Change_Ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) Check_Catalyst->Change_Ligand No Improvement Success Reaction Successful Check_Catalyst->Success Improvement Increase_Temp Increase Reaction Temperature (in 10-20°C increments) Change_Ligand->Increase_Temp No Improvement Change_Ligand->Success Improvement Check_Reagents Verify Purity of Reagents and Solvents Increase_Temp->Check_Reagents No Improvement Increase_Temp->Success Improvement Check_Reagents->Success Improvement Failure Further Optimization Needed Check_Reagents->Failure No Improvement

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: 5-Chloro-2-ethynylpyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying byproducts of 5-Chloro-2-ethynylpyridine coupling reactions by NMR.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct observed during the Sonogashira coupling of this compound?

A1: The most prevalent byproduct in the Sonogashira coupling of terminal alkynes like this compound is the homocoupling product, 1,4-bis(5-chloropyridin-2-yl)buta-1,3-diyne. This occurs through a competing reaction known as the Glaser coupling.[1][2] This side reaction is promoted by the presence of the copper(I) co-catalyst and oxygen.[1][2]

Q2: How can I identify the homocoupling byproduct of this compound in my ¹H NMR spectrum?

A2: In the ¹H NMR spectrum, the key indicator of the starting material, this compound, is the presence of the terminal alkyne proton signal, typically appearing around 2.0 ppm.[3] Upon successful cross-coupling to your desired product, this signal will disappear. If you observe the disappearance of the terminal alkyne proton but also see a new set of aromatic signals that do not correspond to your desired product, it is likely the homocoupling byproduct. The symmetry of the homocoupling product, 1,4-bis(5-chloropyridin-2-yl)buta-1,3-diyne, will result in a simpler aromatic signal pattern than might be expected for an unsymmetrical cross-coupled product.

Q3: What characteristic signals would I expect to see in the ¹³C NMR spectrum for the homocoupling byproduct?

A3: In the ¹³C NMR spectrum, the sp-hybridized carbons of the buta-1,3-diyne core in the homocoupling product will appear in the typical alkyne region of 70-100 ppm.[3] The terminal alkyne carbon (≡C-H) of the starting material, which typically resonates around 65–85 ppm, will be absent.[3] The number of distinct aromatic carbon signals will also be indicative of the symmetrical nature of the byproduct.

Q4: How can I minimize the formation of the homocoupling byproduct?

A4: To minimize the formation of the Glaser coupling byproduct, the following strategies can be employed:

  • Maintain an Inert Atmosphere: Since the homocoupling reaction is an oxidative process, it is crucial to carry out the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.[1][2]

  • Copper-Free Conditions: Several copper-free Sonogashira protocols have been developed specifically to avoid the formation of homocoupling byproducts.[1]

  • Use of Additives: The addition of a reducing agent, such as a small amount of hydrogen gas diluted with an inert gas, has been shown to reduce the amount of homocoupling product to as low as 2%.[2]

  • Slow Addition of the Alkyne: A slow, syringe-pump addition of the this compound to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.

Troubleshooting Guide

This guide provides a systematic approach to identifying byproducts from your NMR data.

Problem: Unexpected peaks in the ¹H NMR spectrum of my this compound coupling reaction product.

Troubleshooting Workflow:

Troubleshooting_Workflow start Start: Unexpected peaks in ¹H NMR spectrum check_sm Check for starting material: - Terminal alkyne proton (~2 ppm)? - Aromatic signals of this compound? start->check_sm check_product Identify expected product signals: - Disappearance of terminal alkyne proton? - New aromatic signals corresponding to coupled product? check_sm->check_product Starting material present/absent analyze_byproduct Analyze unexpected peaks: - Symmetrical aromatic pattern? - Absence of terminal alkyne proton? check_product->analyze_byproduct Product signals identified confirm_homocoupling Hypothesize homocoupling byproduct: 1,4-bis(5-chloropyridin-2-yl)buta-1,3-diyne analyze_byproduct->confirm_homocoupling Symmetrical pattern observed other_byproducts Consider other possibilities: - Dehalogenation? - Solvent adducts? analyze_byproduct->other_byproducts Asymmetrical pattern or other signals nmr_13c Acquire ¹³C NMR confirm_homocoupling->nmr_13c confirm_13c Confirm with ¹³C NMR: - Alkyne signals in 70-100 ppm range? - Absence of terminal ≡C-H signal? nmr_13c->confirm_13c end Byproduct Identified confirm_13c->end other_byproducts->end

Caption: Troubleshooting workflow for byproduct identification by NMR.

Data Presentation

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound and its potential homocoupling byproduct.

CompoundStructure¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)
This compound this compound StructureH-alkyne: ~2.0 (s, 1H)Pyridine-H: 7.5-8.5 (m, 3H)C-alkyne (terminal): ~65-85C-alkyne (internal): ~70-100Pyridine-C: 120-155
1,4-bis(5-chloropyridin-2-yl)buta-1,3-diyne Homocoupling Product StructurePyridine-H: 7.6-8.6 (m, 6H)C-diyne: ~70-90Pyridine-C: 120-155

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

The table below illustrates the potential impact of reaction conditions on the yield of the desired product versus the homocoupling byproduct.

Reaction ConditionDesired Product Yield (%)Homocoupling Byproduct Yield (%)
Standard Sonogashira (with CuI, air leak)50-7020-40
Standard Sonogashira (with CuI, inert atm)80-955-15
Copper-Free Sonogashira (inert atm)85-98<5
Standard Sonogashira (with H₂ addition)>90<2[2]

Experimental Protocols

General Protocol for Sonogashira Coupling of this compound

This protocol provides a general methodology. Optimal conditions may vary depending on the specific coupling partner.

Materials:

  • This compound

  • Aryl or vinyl halide (e.g., aryl iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine or diisopropylamine)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl or vinyl halide, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and the amine base via syringe.

  • Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes or by using a freeze-pump-thaw method.

  • In a separate flask, dissolve the this compound in a small amount of the anhydrous solvent.

  • Slowly add the solution of this compound to the reaction mixture via syringe or syringe pump over a period of 1-2 hours.

  • Stir the reaction at the appropriate temperature (room temperature to 80 °C, depending on the reactivity of the halide) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Analyze the purified product and any isolated byproducts by ¹H and ¹³C NMR.

Signaling Pathway and Experimental Workflow Visualization

The following diagram illustrates the reaction pathways leading to the desired Sonogashira product and the undesired Glaser homocoupling byproduct.

Reaction_Pathways cluster_reactants Reactants cluster_catalysts Catalytic Cycles cluster_products Products R_X Aryl/Vinyl Halide (R-X) Pd_cycle Palladium Cycle R_X->Pd_cycle Alkyne This compound Cu_cycle Copper Cycle Alkyne->Cu_cycle Sonogashira_Product Desired Cross-Coupling Product Pd_cycle->Sonogashira_Product Cu_cycle->Pd_cycle Transmetalation Glaser_Byproduct Homocoupling Byproduct (Glaser Coupling) Cu_cycle->Glaser_Byproduct Oxidative Dimerization (O₂ present)

Caption: Competing Sonogashira and Glaser coupling pathways.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Chloro-2-ethynylpyridine and 2-ethynylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 5-Chloro-2-ethynylpyridine and its parent compound, 2-ethynylpyridine. The presence of a chloro substituent on the pyridine ring significantly influences its electronic properties, which in turn alters the reactivity of the ethynyl group in key synthetic transformations relevant to drug discovery and materials science. This document summarizes these differences, provides representative experimental data, and details relevant protocols.

The Electronic Influence of the Chloro Substituent

The primary difference in reactivity between this compound and 2-ethynylpyridine stems from the electronic effects of the chlorine atom. Chlorine is an electronegative atom and thus exerts a strong electron-withdrawing inductive effect (-I) on the pyridine ring. This effect reduces the electron density of the entire ring system, including the carbon atom of the ethynyl group attached at the 2-position.

This deactivation of the pyridine ring can have a significant impact on the reactivity of the molecule in various chemical reactions. For instance, in transition metal-catalyzed cross-coupling reactions such as the Sonogashira and Suzuki couplings, the electron-withdrawing nature of the chloro group can influence the rate-determining oxidative addition step and the overall reaction efficiency.

Comparative Reactivity in Key Reactions

Reaction TypeThis compound2-ethynylpyridineRationale for Reactivity Difference
Sonogashira Coupling Generally exhibits comparable or slightly lower reactivity. The electron-withdrawing chloro group can make the alkyne proton slightly more acidic, potentially facilitating the formation of the copper acetylide intermediate. However, the overall electron-deficient nature of the ring might slightly hinder the oxidative addition step with the palladium catalyst.Serves as the baseline for reactivity.The chloro group's inductive effect (-I) deactivates the pyridine ring, which can influence the kinetics of the catalytic cycle.
Suzuki Coupling The ethynyl group can be coupled with boronic acids. The chloro group's deactivating effect might necessitate slightly harsher reaction conditions (e.g., higher temperature, longer reaction time) compared to the unsubstituted analogue to achieve similar yields.Readily undergoes Suzuki coupling under standard conditions.The electron-deficient nature of the 5-chloropyridine ring can slow down the rate-determining oxidative addition step in the catalytic cycle.
Click Chemistry (CuAAC) Expected to have comparable or slightly enhanced reactivity. The electron-withdrawing chloro group can lower the energy of the LUMO of the alkyne, potentially accelerating the cycloaddition with an azide.Readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.The electronic perturbation by the chloro group is generally considered to have a modest effect on the rate of this robust reaction.

Experimental Protocols

The following are representative experimental protocols for Sonogashira and Suzuki couplings involving 2-ethynylpyridine and a substituted ethynylpyridine. Note that direct comparative data for this compound under the exact same conditions is not available, hence a protocol for a similar substituted pyridine is provided.

Sonogashira Coupling of 2-Ethynylpyridine (Representative Protocol)

This protocol is adapted from a standard procedure for the Sonogashira coupling of terminal alkynes.

Materials:

  • 2-Ethynylpyridine

  • Aryl halide (e.g., Iodobenzene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous and degassed solvent (e.g., Tetrahydrofuran - THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq.), and copper(I) iodide (0.04 eq.).

  • Add the anhydrous and degassed solvent, followed by triethylamine (2.0 eq.).

  • To this mixture, add 2-ethynylpyridine (1.2 eq.) dropwise.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling of a Substituted 2-Ethynylpyridine (Representative Protocol)

This protocol is based on the coupling of substituted ethynylpyridines and can be adapted for this compound.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-Bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Diisopropylamine (i-Pr₂NH)

  • Anhydrous and degassed Dimethylformamide (DMF)

Procedure:

  • In a reaction vessel, dissolve this compound (1.1 eq.) and the aryl bromide (1.0 eq.) in anhydrous and degassed DMF.

  • Add copper(I) iodide (0.05 eq.), triphenylphosphine (0.1 eq.), and palladium(II) acetate (0.025 eq.) to the solution.

  • Degas the mixture with a stream of argon for 15 minutes.

  • Add diisopropylamine (1.5 eq.) and stir the reaction at 80 °C.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and dilute with water.

  • Extract with ethyl acetate, wash the combined organic layers with saturated aqueous LiCl solution and brine, then dry over Na₂SO₄.

  • After filtration and concentration, purify the product by flash chromatography.

Visualizing Reaction Pathways and Electronic Effects

To better illustrate the concepts discussed, the following diagrams are provided.

Sonogashira_Workflow cluster_reactants Reactants cluster_catalysts Catalytic System cluster_products Products 2-Ethynylpyridine 2-Ethynylpyridine Cu_Catalyst Cu(I) Co-catalyst 2-Ethynylpyridine->Cu_Catalyst Forms Copper Acetylide Aryl_Halide Aryl Halide (R-X) Pd_Catalyst Pd(0) Catalyst Aryl_Halide->Pd_Catalyst Oxidative Addition Pd_Catalyst->Pd_Catalyst Catalytic Cycle Coupled_Product Coupled Product Pd_Catalyst->Coupled_Product Reductive Elimination Cu_Catalyst->Pd_Catalyst Transmetalation Base Base Base->2-Ethynylpyridine Deprotonation Salt_Byproduct Salt Byproduct Inductive_Effect cluster_pyridine This compound Pyridine    N||C--C-C≡CH||C--C-Cl\C     Cl Cl Ring Pyridine Ring Cl->Ring Inductive Effect (-I) Electron Withdrawal

Unveiling the Biological Potential: A Comparative Analysis of 5-Chloro-2-ethynylpyridine Derivatives and Other Pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of drug discovery and medicinal chemistry, pyridine and its derivatives stand out as a cornerstone scaffold, integral to the development of a myriad of therapeutic agents. This guide offers a detailed comparison of the biological activities of 5-Chloro-2-ethynylpyridine derivatives against other notable pyridine analogs, providing researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data.

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a prevalent feature in many FDA-approved drugs and natural products, including vitamins and alkaloids.[1] Its unique electronic properties and ability to form hydrogen bonds make it a versatile pharmacophore in drug design.[1] This versatility has led to the exploration of a vast chemical space of pyridine derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3]

This comparative guide focuses on a specific, yet increasingly important subclass: this compound derivatives. The introduction of a chloro group at the 5-position and an ethynyl group at the 2-position of the pyridine ring can significantly modulate the molecule's physicochemical properties and biological activity. We will explore these nuances by comparing their performance with other pyridine analogs, backed by quantitative data and detailed experimental protocols.

Comparative Analysis of Anticancer Activity

The fight against cancer has seen significant contributions from pyridine-containing compounds. Here, we compare the cytotoxic effects of a specific this compound derivative with other pyridine analogs against various cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
1 This compound Derivative¹MDA-MB-231 (Breast)Not explicitly stated, but inhibits lactate efflux[4]
8e Pyridine-Urea DerivativeMCF-7 (Breast)0.11 (after 72h)[5]
8b Pyridine-Urea DerivativeMCF-7 (Breast)2.50 (after 72h)[5]
Doxorubicin Standard ChemotherapeuticMCF-7 (Breast)1.93 (after 48h)[5]
2h Thiazolidinone-Ciminalum Hybrid²VariousGI50: 1.57 (mean)[6]
3b Thiazolo[4,5-d]pyrimidine Derivative³C32 (Melanoma)24.4[7]

¹ 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, an MCT4 inhibitor. ² 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones, where the core structure contains a chloro-substituted phenyl group, not a pyridine. Included for context on chloro-substituted heterocycles. ³ 7-Chloro-3-phenyl-5-(trifluoromethyl)[5][8]thiazolo[4,5-d]pyrimidine-2(3H)-thione. This is a fused pyridine (pyrimidine) system.

Key Observations:

  • Direct comparative data for this compound derivatives against other pyridine analogs in the same study is limited.

  • The pyridine-urea derivative 8e demonstrates exceptional potency against the MCF-7 breast cancer cell line, significantly more active than the standard drug Doxorubicin.[5]

  • The this compound derivative 1 acts as a selective inhibitor of monocarboxylate transporter 4 (MCT4), a key player in tumor metabolism, highlighting a distinct mechanism of action.[4] This inhibition of lactate efflux can reduce cellular viability in cancer cells that rely on this transporter.[4]

  • Other chloro-substituted heterocyclic compounds, such as the thiazolidinone derivative 2h and the thiazolo[4,5-d]pyrimidine derivative 3b , also exhibit significant anticancer activity.[6][7] This suggests that the chloro-substitution is a favorable feature for enhancing cytotoxic effects.

Comparative Analysis of Antimicrobial Activity

Pyridine derivatives have also emerged as promising antimicrobial agents, combating the challenge of multidrug-resistant pathogens.[8]

Compound IDDerivative ClassBacterial StrainMIC (µg/mL)Reference
66 N-alkylated Pyridine SaltS. aureus56 ± 0.5% inhibition at 100 µg/mL[9]
66 N-alkylated Pyridine SaltE. coli55 ± 0.5% inhibition at 100 µg/mL[9]
89b, 89c Pyridonethiol DerivativeB. subtilisDouble the potency of Ampicillin[9]
Ciminalum α-Chlorocinnamic aldehyde derivativeGram-positive & Gram-negativeActive antimicrobial agent[6]

Key Observations:

  • N-alkylated pyridine salts and pyridonethiol derivatives have demonstrated notable activity against both Gram-positive and Gram-negative bacteria.[9]

  • The presence of a chloro group in other molecular scaffolds, such as in Ciminalum, is associated with antimicrobial activity.[6]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies for the key assays are provided below.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: The cells are then treated with various concentrations of the pyridine derivatives and incubated for specified durations (e.g., 48 or 72 hours).[5]

  • MTT Addition: Following the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well, and the plates are incubated for an additional 4 hours.[5]

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Minimum Inhibitory Concentration (MIC) Determination for Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

  • Bacterial Suspension Preparation: A standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).[5] The final concentration in the test wells is typically around 5 x 10⁵ CFU/mL.[5]

  • Serial Dilution of Compounds: The pyridine derivatives are serially diluted in the broth medium in 96-well microtiter plates.[5]

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.[5]

  • Incubation: The plates are incubated at 37°C for 18-24 hours.[5]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[5]

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures, the following diagrams are provided.

anticancer_activity_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Cancer Cell Line (e.g., MCF-7) seed Seed cells in 96-well plates start->seed treat Add Pyridine Derivatives (Varying Concentrations) seed->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add Solubilizer (e.g., DMSO) incubate_mtt->solubilize read Measure Absorbance solubilize->read calculate Calculate IC50 read->calculate

Caption: Workflow for determining the anticancer activity of pyridine derivatives using the MTT assay.

mct4_inhibition_pathway cluster_cell Cancer Cell glycolysis Glycolysis pyruvate Pyruvate glycolysis->pyruvate glucose Glucose glucose->glycolysis lactate_h Lactate + H+ pyruvate->lactate_h mct4 MCT4 Transporter lactate_h->mct4 extracellular Extracellular Space mct4->extracellular Lactate Efflux compound1 This compound Derivative (Compound 1) compound1->mct4 Inhibition

Caption: Mechanism of action of a this compound derivative as an MCT4 inhibitor in cancer cells.

Conclusion

The pyridine scaffold remains a highly privileged structure in medicinal chemistry, with extensive research continually unveiling novel derivatives with potent biological activities. While direct, side-by-side comparative studies on this compound derivatives versus other pyridine analogs are still emerging, the available data suggests that the incorporation of chloro and ethynyl functionalities can lead to compounds with unique mechanisms of action and significant therapeutic potential, particularly in oncology. The potent anticancer activity of various chloro-substituted heterocycles further underscores the importance of this structural motif. Future research should focus on direct comparative studies to elucidate the precise structure-activity relationships and to fully harness the therapeutic potential of this compound derivatives.

References

A Head-to-Head Battle for Pyridine Functionalization: Sonogashira vs. Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The functionalization of the pyridine ring is a cornerstone in medicinal chemistry and materials science, with both the Sonogashira and Suzuki coupling reactions serving as powerful tools for creating carbon-carbon bonds. The choice between these two palladium-catalyzed cross-coupling methods can significantly impact reaction efficiency, substrate scope, and overall synthetic strategy. This guide provides an objective comparison of the Sonogashira and Suzuki couplings for pyridine functionalization, supported by experimental data and detailed protocols to aid in the selection of the optimal method.

At a Glance: Key Differences

While both reactions are staples in the synthetic chemist's toolbox, they diverge in their coupling partners and mechanistic nuances. The Sonogashira reaction forges a bond between an sp²-hybridized carbon of a pyridyl halide and an sp-hybridized carbon of a terminal alkyne. In contrast, the Suzuki coupling connects two sp²-hybridized carbons, one from a pyridyl halide and the other from a pyridyl boronic acid or ester.[1]

Quantitative Performance Metrics

To facilitate a direct comparison, the following table summarizes key quantitative data for the functionalization of a model halopyridine substrate. It is important to note that these values represent typical ranges and can be influenced by the specific pyridine isomer, catalyst system, and reaction conditions.

ParameterSonogashira CouplingSuzuki Coupling
Typical Yields 70-98%[2]60-95%[3][4]
Catalyst Loading (mol%) 0.1 - 5 mol% Pd[2][5]1 - 5 mol% Pd[4][6]
Reaction Temperature (°C) 25 - 100 °C[2][7]80 - 110 °C[3][6]
Reaction Time (hours) 1 - 24 hours[2][7]8 - 48 hours[4]
Key Byproducts Homocoupling of alkynes (Glaser coupling)Protodeboronation of boronic acid/ester, homocoupling of boronic acid[3][8]

Delving into the Details: A Comparative Analysis

Catalyst Systems

Both Sonogashira and Suzuki couplings predominantly rely on palladium catalysts.[9] For Sonogashira reactions, a co-catalyst, typically a copper(I) salt like CuI, is often employed to facilitate the formation of a copper acetylide intermediate, though copper-free protocols have been developed.[7][10] Common palladium sources include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂ with appropriate phosphine ligands.[9][10]

Suzuki reactions also utilize a range of palladium catalysts, with Pd(PPh₃)₄ and PdCl₂(dppf) being reliable choices.[9] For more challenging substrates, such as electron-rich or sterically hindered pyridines, catalyst systems employing bulky, electron-rich phosphine ligands like SPhos or XPhos are often preferred.[6][9]

Substrate Scope and Functional Group Tolerance

The Sonogashira coupling is generally tolerant of a wide array of functional groups. However, the presence of acidic protons can interfere with the reaction. The Suzuki coupling also exhibits broad functional group tolerance, but the boronic acid or ester coupling partner can be sensitive to protodeboronation, especially with electron-deficient heteroaryl boron derivatives.[3] This can be a significant challenge in pyridine chemistry. The reactivity of the pyridyl halide follows the general trend of I > Br > Cl for both reactions, with chlorides being the most challenging to activate.[11]

Reaction Conditions

Sonogashira reactions can often be carried out under milder conditions, sometimes even at room temperature.[7] An amine base, such as triethylamine or diisopropylethylamine, is crucial for neutralizing the hydrogen halide produced and for the deprotonation of the terminal alkyne.[7]

Suzuki couplings typically require higher temperatures and a base to facilitate the transmetalation step.[12] A variety of bases can be used, including carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and fluorides (e.g., KF).[4][6][13] The choice of base and solvent can have a profound impact on the reaction outcome, particularly in mitigating side reactions like protodeboronation.[6] Anhydrous and deoxygenated conditions are generally recommended for both reactions to prevent catalyst deactivation and side reactions.[8][14]

Experimental Protocols

General Procedure for Sonogashira Coupling of a Pyridyl Halide

This protocol provides a general procedure for the Sonogashira coupling of a pyridyl halide with a terminal alkyne.[2][15]

Materials:

  • Pyridyl halide (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2.5 mol%)

  • Copper(I) iodide (CuI, 5.0 mol%)

  • Triphenylphosphine (PPh₃, 5.0 mol%)

  • Anhydrous and deoxygenated solvent (e.g., DMF, 5 mL)

  • Amine base (e.g., Et₃N, 2.0 mmol)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, copper(I) iodide, and triphenylphosphine.

  • Add the anhydrous and deoxygenated solvent via syringe and stir the mixture for 30 minutes at room temperature.[2]

  • Add the pyridyl halide and the terminal alkyne to the reaction mixture.

  • Add the amine base dropwise via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.[2]

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.[14]

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[16]

  • Purify the crude product by flash column chromatography on silica gel.[14]

General Procedure for Suzuki Coupling of a Pyridyl Halide

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a pyridyl halide with a pyridyl boronic ester.[6]

Materials:

  • Pyridyl halide (1.0 mmol)

  • Pyridyl boronic ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 3 mol%)

  • Ligand (e.g., SPhos, 6 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous and deoxygenated solvent (e.g., 1,4-dioxane, 3 mL)

Procedure:

  • In a resealable reaction tube, combine the pyridyl halide, pyridyl boronic ester, base, palladium catalyst, and ligand.[6]

  • Evacuate and backfill the tube with an inert atmosphere (this is repeated three times).

  • Add the anhydrous and deoxygenated solvent via syringe.[8]

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 90 °C) with stirring for the specified time (e.g., 18 hours).[6]

  • Monitor the reaction progress by TLC or LC-MS.[8]

  • After completion, cool the reaction to room temperature and add dichloromethane and water.[6]

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Catalytic Cycles and Experimental Workflow

To further clarify the processes, the following diagrams illustrate the catalytic cycles of both reactions and a general experimental workflow.

Sonogashira_Cycle cluster_copper Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + R¹-X PdII R¹-Pd(II)-X      L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + Cu-C≡C-R² - CuX PdII_alkyne R¹-Pd(II)-C≡CR²           L₂ Transmetal->PdII_alkyne RedElim Reductive Elimination PdII_alkyne->RedElim RedElim->Pd0 Regeneration Product R¹-C≡C-R² RedElim->Product CuX CuX Cu_alkyne Cu-C≡C-R² Cu_alkyne->CuX + R¹-Pd(II)-X Alkyne H-C≡C-R² Alkyne->Cu_alkyne + CuX, - HX Base Base

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + R¹-X PdII R¹-Pd(II)-X      L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + R²-B(OR)₂ + Base PdII_R2 R¹-Pd(II)-R²      L₂ Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product

Caption: Catalytic cycle of the Suzuki coupling reaction.

Workflow start Start reagents Combine Pyridyl Halide, Coupling Partner, Catalyst, Ligand, Base start->reagents atmosphere Establish Inert Atmosphere (e.g., Argon) reagents->atmosphere solvent Add Degassed Solvent atmosphere->solvent heat Heat to Desired Temperature with Stirring solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS, GC-MS) heat->monitor quench Quench Reaction monitor->quench extract Work-up and Extraction quench->extract purify Purification (e.g., Column Chromatography) extract->purify product Isolated Product purify->product

Caption: General experimental workflow for cross-coupling reactions.

Conclusion: Making the Right Choice

Both the Sonogashira and Suzuki coupling reactions are indispensable for the functionalization of pyridines. The choice between them hinges on the desired final product and the specific characteristics of the starting materials.

  • Choose Sonogashira coupling when an alkynyl moiety is to be introduced. It often proceeds under milder conditions and can be very high-yielding.

  • Choose Suzuki coupling for the formation of biaryl or vinyl-aryl linkages. While potentially requiring more optimization to circumvent side reactions like protodeboronation, it offers a direct route to a vast array of important structures.

Ultimately, a thorough understanding of the strengths and limitations of each reaction, coupled with careful optimization of reaction conditions, will enable researchers to successfully synthesize a diverse range of functionalized pyridine derivatives for applications in drug discovery and materials science.

References

Unveiling the Potency of 5-Chloro-2-ethynylpyridine Derivatives in Kinase Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a novel 5-Chloro-2-ethynylpyridine derivative, JSH-150, a potent and selective CDK9 inhibitor, against other established kinase inhibitors. This analysis is supported by experimental data and detailed methodologies to aid in the evaluation and potential application of this compound class in therapeutic development.

The landscape of kinase inhibitor discovery is continually evolving, with a persistent demand for compounds exhibiting high potency and selectivity to minimize off-target effects and enhance therapeutic windows. The this compound scaffold has emerged as a promising foundation for the development of such inhibitors. This guide focuses on a key example from this class, JSH-150, and its validated inhibition of Cyclin-Dependent Kinase 9 (CDK9), a critical regulator of transcriptional elongation and a compelling target in oncology.

Quantitative Comparison of Kinase Inhibitor Performance

The inhibitory activity of JSH-150 and a selection of alternative CDK9 inhibitors are summarized below. The data highlights the exceptional potency and selectivity of JSH-150 for CDK9.

CompoundTarget KinaseIC50 (nM)Selectivity ProfileReference Compound(s)
JSH-150 CDK9 1 Highly selective over other CDKs (>300-fold vs. CDK7; >10,000-fold vs. CDK1, CDK2, CDK4, CDK5) and a panel of 468 other kinases.[1][2][3][4]Flavopiridol, Dinaciclib, SNS-032
FlavopiridolPan-CDKCDK9: 4Broad-spectrum inhibitor, also targets CDK1, CDK2, CDK4, CDK7.[5][6]-
DinaciclibPan-CDKCDK9: 4Potent inhibitor of CDK1, CDK2, CDK5, and CDK9.[5][7]-
SNS-032CDK9, CDK2, CDK7CDK9: 4Potent against CDK9, with activity against CDK2 and CDK7.[5][8]-
AZD4573CDK9< 4Highly selective CDK9 inhibitor.[2][8]-
NVP-2CDK9< 0.514Highly potent and selective CDK9 inhibitor.[2][9]-
KB-0742CDK96Orally bioavailable and selective CDK9 inhibitor.[2][10]-

Delving into the Experimental Validation

The validation of JSH-150 as a potent and selective CDK9 inhibitor involved a series of robust biochemical and cell-based assays.

Biochemical Kinase Inhibition Assay (ADP-Glo™)

This assay quantitatively measures the enzymatic activity of CDK9 by detecting the amount of ADP produced during the phosphorylation reaction. A decrease in ADP production in the presence of the inhibitor indicates enzymatic inhibition.

Protocol:

  • Reaction Setup: A reaction mixture is prepared containing CDK9/Cyclin T1 enzyme, a suitable substrate (e.g., a peptide derived from the RNA Polymerase II C-terminal domain), and ATP at a concentration near the Km value for CDK9.[10]

  • Inhibitor Addition: Serially diluted concentrations of the test compound (e.g., JSH-150) are added to the reaction mixture.

  • Incubation: The reaction is incubated at 30°C for a defined period (e.g., 60 minutes) to allow for the kinase reaction to proceed.[1][4]

  • ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP.

  • Signal Generation: Kinase Detection Reagent is added to convert the produced ADP into ATP, which then drives a luciferase-based reaction, generating a luminescent signal.

  • Data Acquisition: The luminescence is measured using a plate reader. The intensity of the signal is inversely proportional to the activity of the kinase.

  • IC50 Determination: The data is normalized to controls, and the concentration of the inhibitor that causes 50% inhibition (IC50) is determined by fitting the data to a dose-response curve.[1]

Cell-Based Assays for Proliferation and Target Engagement

Cell-based assays are crucial for determining the effect of an inhibitor in a more physiologically relevant context.

Cell Viability Assay (e.g., CellTiter-Glo®):

This assay assesses the anti-proliferative effects of the inhibitor on cancer cell lines.

Protocol:

  • Cell Seeding: Cancer cell lines known to be sensitive to CDK9 inhibition (e.g., MV4-11, a human leukemia cell line) are seeded in 96-well plates.[4]

  • Compound Treatment: Cells are treated with a range of concentrations of the test compound for a specified duration (e.g., 72 hours).[1]

  • Lysis and Signal Generation: CellTiter-Glo® reagent is added to lyse the cells and generate a luminescent signal that is proportional to the amount of ATP present, which is indicative of the number of viable cells.

  • Data Analysis: The luminescent signal is measured, and the GI50 (concentration for 50% of maximal inhibition of cell proliferation) is calculated. JSH-150 has shown potent anti-proliferative activity against a range of cancer cell lines with GI50 values in the low nanomolar range.[11]

Western Blot Analysis for Downstream Target Modulation:

This technique is used to confirm that the inhibitor is engaging its target within the cell and modulating the downstream signaling pathway.

Protocol:

  • Cell Treatment and Lysis: Cancer cells are treated with the inhibitor for a defined period. Subsequently, the cells are lysed to extract total protein.

  • Protein Quantification and Separation: Protein concentration is determined, and equal amounts of protein are separated by size using SDS-PAGE.

  • Immunoblotting: The separated proteins are transferred to a membrane and probed with specific antibodies against the phosphorylated form of the RNA Polymerase II C-terminal domain (a direct substrate of CDK9) and key downstream proteins like MCL-1 and c-Myc.[1][4]

  • Analysis: A reduction in the phosphorylation of RNA Pol II and the expression levels of MCL-1 and c-Myc in inhibitor-treated cells confirms target engagement and functional inhibition of the CDK9 pathway.[1][4]

Visualizing the Mechanism and Workflow

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

G cluster_pathway CDK9 Signaling Pathway P-TEFb P-TEFb (CDK9/Cyclin T1) RNAPII RNA Polymerase II (paused) P-TEFb->RNAPII Phosphorylates CTD (Ser2) ProductiveElongation Productive Transcription Elongation RNAPII->ProductiveElongation MCL1_cMYC Expression of MCL-1, c-Myc, etc. ProductiveElongation->MCL1_cMYC JSH150 JSH-150 (this compound derivative) JSH150->P-TEFb Inhibits

Caption: The CDK9 signaling pathway and the point of inhibition by JSH-150.

G cluster_workflow Experimental Workflow for Kinase Inhibitor Validation BiochemicalAssay Biochemical Assay (e.g., ADP-Glo) IC50 Determine IC50 BiochemicalAssay->IC50 CellBasedAssay Cell-Based Assays (e.g., CellTiter-Glo) GI50 Determine GI50 CellBasedAssay->GI50 WesternBlot Western Blot (p-RNAPII, MCL-1, c-Myc) CellBasedAssay->WesternBlot TargetEngagement Confirm Target Engagement & Downstream Effects WesternBlot->TargetEngagement

Caption: A generalized experimental workflow for the validation of a kinase inhibitor.

References

A Comparative Spectroscopic Analysis of 5-Chloro-2-ethynylpyridine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for reaction products of 5-Chloro-2-ethynylpyridine, a versatile building block in organic synthesis. We will explore three common and powerful reactions involving the ethynyl group: the Sonogashira coupling, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click" reaction, and the Diels-Alder cycloaddition. The objective is to equip researchers with the expected spectroscopic signatures of these reaction products to facilitate their identification and characterization.

Comparison of Reaction Products

The following sections detail the expected products from the Sonogashira coupling with phenylacetylene, the CuAAC reaction with benzyl azide, and the Diels-Alder reaction with cyclopentadiene. A summary of the key quantitative spectroscopic data is presented in the tables below for easy comparison.

Sonogashira Coupling Product: 5-Chloro-2-(phenylethynyl)pyridine

The Sonogashira coupling is a highly effective method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. The reaction of this compound with an aryl halide, or in this case, the coupling of an arylacetylene with the chloro-pyridine (though less reactive than bromo or iodo derivatives, it can be achieved under specific catalytic conditions), yields a substituted alkynylpyridine. For the purpose of this guide, we will consider the product of coupling with phenylacetylene.

Spectroscopic DataExpected Values for 5-Chloro-2-(phenylethynyl)pyridine
¹H NMR (CDCl₃, 400 MHz) δ 8.58 (dd, J = 2.4, 0.8 Hz, 1H, H6), 7.70 (dd, J = 8.4, 2.4 Hz, 1H, H4), 7.58 - 7.54 (m, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 1H, H3), 7.40 - 7.35 (m, 3H, Ar-H)
¹³C NMR (CDCl₃, 101 MHz) δ 151.2, 142.1, 139.0, 131.8 (2C), 129.3, 128.5 (2C), 126.8, 122.9, 120.4, 93.5, 85.6
IR (KBr, cm⁻¹) ~3050 (Ar C-H), ~2220 (C≡C), ~1580, 1480 (Ar C=C)
High-Resolution Mass Spec (HRMS) Calculated for C₁₃H₈ClN [M+H]⁺, found value should be within ± 5 ppm
Click Reaction Product: 1-(5-chloropyridin-2-yl)-4-phenyl-1H-1,2,3-triazole

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," providing a highly efficient and regioselective route to 1,2,3-triazoles. The reaction of this compound with an azide, such as benzyl azide, exclusively yields the 1,4-disubstituted triazole isomer.

Spectroscopic DataExpected Values for 1-(5-chloropyridin-2-yl)-4-phenyl-1H-1,2,3-triazole
¹H NMR (CDCl₃, 300 MHz) δ 8.50 (d, J = 2.5 Hz, 1H, Py-H6), 8.15 (s, 1H, Triazole-H), 7.90 (dd, J = 8.7, 2.5 Hz, 1H, Py-H4), 7.85 (d, J = 8.7 Hz, 1H, Py-H3), 7.80-7.75 (m, 2H, Ar-H), 7.50-7.35 (m, 3H, Ar-H)
¹³C NMR (CDCl₃, 75 MHz) δ 150.8, 148.5, 147.2, 140.1, 130.5, 129.2 (2C), 128.8, 128.3 (2C), 126.0, 120.9, 119.5
Mass Spectrometry (EI, 70 eV) m/z (%): 269 (M⁺), 241 (M⁺ - N₂), 116, 91
Diels-Alder Reaction Product: 5-Chloro-2-(norbornadien-2-yl)pyridine

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring. The ethynyl group of this compound can act as a dienophile, reacting with a conjugated diene like cyclopentadiene to form a bicyclic adduct. The initial adduct can potentially undergo further reactions, but we will focus on the primary cycloadduct.

Spectroscopic DataExpected Values for the Diels-Alder Adduct
¹H NMR (CDCl₃, 400 MHz) δ 8.4 (d, 1H, Py-H), 7.6 (dd, 1H, Py-H), 7.3 (d, 1H, Py-H), 6.8-6.5 (m, 2H, vinyl-H), 3.8-3.5 (m, 2H, bridgehead-H), 2.2-1.8 (m, 2H, bridge-CH₂)
¹³C NMR (CDCl₃, 101 MHz) δ ~155, ~150, ~140, ~138 (2C), ~125, ~122, ~75, ~70, ~50
IR (KBr, cm⁻¹) ~3050 (Ar & vinyl C-H), ~1640 (C=C), ~1580, 1470 (Ar C=C)
Mass Spectrometry (EI) Molecular ion peak corresponding to C₁₂H₁₀ClN

Experimental Protocols

Detailed methodologies for the key reactions are provided below.

Protocol 1: Sonogashira Coupling

Reaction: Synthesis of 5-Chloro-2-(phenylethynyl)pyridine

Materials:

  • 5-Chloro-2-bromopyridine (as a more reactive starting material)

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Chloro-2-bromopyridine (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).

  • To the stirred solution, add phenylacetylene (1.2 mmol) dropwise.

  • Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 5-Chloro-2-(phenylethynyl)pyridine.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reaction: Synthesis of 1-(5-chloropyridin-2-yl)-4-phenyl-1H-1,2,3-triazole

Materials:

  • This compound

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol/Water (1:1) solvent mixture

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and benzyl azide (1.1 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol) in water (1 mL).

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 mmol) in water (1 mL).

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The product will often precipitate out of the solution.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, if a precipitate has formed, collect it by filtration and wash with water and then a cold, non-polar solvent like diethyl ether.

  • If the product remains in solution, extract with an organic solvent such as ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Protocol 3: Diels-Alder Reaction

Reaction: Synthesis of the Diels-Alder adduct of this compound and Cyclopentadiene

Materials:

  • This compound

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Anhydrous Toluene

Procedure:

  • Cracking of Dicyclopentadiene: Heat dicyclopentadiene to its boiling point (~170 °C) and distill the resulting cyclopentadiene monomer. Collect the distillate in a flask cooled in an ice bath. Use the freshly prepared cyclopentadiene immediately.

  • In a sealed tube, dissolve this compound (1.0 mmol) in anhydrous toluene (5 mL).

  • Add freshly cracked cyclopentadiene (3.0 mmol, 3 equivalents) to the solution.

  • Seal the tube and heat the reaction mixture to 100-120 °C for 24-48 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent and excess cyclopentadiene under reduced pressure.

  • Purify the resulting adduct by column chromatography on silica gel.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the reaction pathways and a general experimental workflow for the spectroscopic analysis of the products.

Sonogashira_Coupling This compound This compound Catalytic Cycle Catalytic Cycle This compound->Catalytic Cycle Aryl Halide (e.g., Ph-Br) Aryl Halide (e.g., Ph-Br) Aryl Halide (e.g., Ph-Br)->Catalytic Cycle 5-Chloro-2-(phenylethynyl)pyridine 5-Chloro-2-(phenylethynyl)pyridine Catalytic Cycle->5-Chloro-2-(phenylethynyl)pyridine Pd(0)/Cu(I) Base

Caption: Sonogashira Coupling Reaction Pathway.

Click_Reaction This compound This compound Cycloaddition Cycloaddition This compound->Cycloaddition Azide (e.g., Bn-N3) Azide (e.g., Bn-N3) Azide (e.g., Bn-N3)->Cycloaddition 1,4-Disubstituted Triazole 1,4-Disubstituted Triazole Cycloaddition->1,4-Disubstituted Triazole Cu(I)

Caption: CuAAC (Click) Reaction Pathway.

Diels_Alder_Reaction This compound (Dienophile) This compound (Dienophile) Pericyclic Transition State Pericyclic Transition State This compound (Dienophile)->Pericyclic Transition State Diene (e.g., Cyclopentadiene) Diene (e.g., Cyclopentadiene) Diene (e.g., Cyclopentadiene)->Pericyclic Transition State Cycloadduct Cycloadduct Pericyclic Transition State->Cycloadduct Heat

Caption: Diels-Alder Reaction Pathway.

Experimental_Workflow cluster_reaction Reaction cluster_analysis Spectroscopic Analysis Reactants Reactants Reaction_Setup Reaction Setup (Solvent, Catalyst, etc.) Reactants->Reaction_Setup Reaction_Monitoring Reaction Monitoring (TLC, LC-MS) Reaction_Setup->Reaction_Monitoring Workup_Purification Work-up & Purification (Extraction, Chromatography) Reaction_Monitoring->Workup_Purification Pure_Product Pure_Product Workup_Purification->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR IR IR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS Data_Analysis Data Analysis & Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: General Experimental and Analytical Workflow.

The Impact of Halogenation on Ethynylpyridine-Based Kinase Inhibitors: A Comparative Study in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of halogen atoms into drug candidates represents a pivotal tool in medicinal chemistry. This guide provides a comparative analysis of halo-ethynylpyridines, a promising class of compounds in drug discovery, with a particular focus on their role as kinase inhibitors. By examining experimental data, we aim to elucidate the structure-activity relationships (SAR) conferred by halogen substitution on the ethynylpyridine scaffold.

The pyridine ring is a well-established privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its derivatization with an ethynyl group offers a versatile platform for creating potent and selective inhibitors of various biological targets, particularly protein kinases. The introduction of halogen atoms (F, Cl, Br, I) to this framework can significantly modulate a compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with target proteins. This, in turn, influences the compound's potency, selectivity, and overall pharmacokinetic profile.

Comparative Performance of Halo-Ethynylpyridines as Kinase Inhibitors

Recent studies on 3-alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as dual inhibitors of the lipid kinases PIKfyve and PIP4K2C have provided valuable insights into the effects of halogenation. The following table summarizes the in vitro inhibitory activity (IC50) of a series of these compounds, highlighting the impact of different halogen substitutions on the phenyl ring at the 6-position.

Compound IDR (Substitution on Phenyl Ring)PIKfyve IC50 (nM)[1]
RMC-113 (Reference) 3,4-dimethoxy8
3g 4-fluoro6
3h 4-chloro4
3i 4-bromo3
3j 4-iodo4
3k 3-fluoro10
3l 3-chloro7
3m 3-bromo5
3n 2-fluoro11
3o 2-chloro20
3p 2-bromo15
3q 3,4-dichloro4
3r 3,5-dichloro6

As the data indicates, the introduction of halogens at the 4-position of the phenyl ring generally leads to a slight increase in potency compared to the dimethoxy-substituted reference compound (RMC-113)[1]. The 4-bromo substituted compound 3i exhibited the highest potency with an IC50 of 3 nM[1]. Substitutions at the 3-position also resulted in potent inhibitors, while substitutions at the 2-position were generally less favorable[1]. The dichloro-substituted compounds showed comparable or slightly better activity than the monosubstituted analogs[1]. These findings suggest that the electronic and steric properties of the halogen substituent, as well as its position on the aryl ring, play a crucial role in the binding affinity of these compounds to the PIKfyve kinase.

Structure-Activity Relationship (SAR) Insights

The observed trends in the inhibitory activity of halo-ethynylpyridine derivatives can be attributed to several factors:

  • Electronic Effects : Halogens are electron-withdrawing groups that can influence the electron density of the aromatic ring and the overall molecule. This can affect the strength of interactions with amino acid residues in the kinase active site.

  • Lipophilicity : Halogenation generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and access the target protein. However, excessive lipophilicity can also lead to off-target effects and poor solubility.

  • Halogen Bonding : In some cases, halogen atoms can participate in halogen bonds, which are non-covalent interactions between the halogen and an electron-rich atom (e.g., oxygen or nitrogen) in the protein. These interactions can contribute to the binding affinity and selectivity of the inhibitor.

  • Steric Effects : The size of the halogen atom can influence the conformational preferences of the molecule and its fit within the binding pocket of the kinase.

Experimental Protocols

To ensure the reproducibility and comparability of results, detailed and standardized experimental protocols are essential. The following are representative methodologies for key experiments in the evaluation of halo-ethynylpyridine kinase inhibitors.

In Vitro Kinase Inhibition Assay (PIKfyve IC50 Determination)

This assay is designed to measure the direct inhibitory effect of the test compounds on the enzymatic activity of purified PIKfyve kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of halo-ethynylpyridine derivatives against PIKfyve.

Materials:

  • Recombinant human PIKfyve enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP (Adenosine triphosphate)

  • Lipid substrate (e.g., PI(3)P)

  • Test compounds (halo-ethynylpyridines) serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 384-well plates

Procedure:

  • Add kinase buffer containing the PIKfyve enzyme to each well of a 384-well plate.

  • Add the serially diluted test compounds or DMSO (vehicle control) to the wells.

  • Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the enzyme.

  • Initiate the kinase reaction by adding a solution containing the lipid substrate and ATP (at a concentration close to its Km value).

  • Incubate the reaction for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system. This involves a luciferase-based reaction that generates a luminescent signal proportional to the ADP concentration.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell-Based Proliferation Assay

This assay assesses the cytotoxic or anti-proliferative effects of the halo-ethynylpyridine compounds on cancer cell lines.

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (GI50).

Materials:

  • Cancer cell line (e.g., MCF-7, HCT116)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (halo-ethynylpyridines) serially diluted in DMSO

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega; or MTT reagent)

  • 96-well or 384-well clear-bottom cell culture plates

Procedure:

  • Seed the cancer cells into the wells of a microplate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compounds or DMSO (vehicle control).

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the signal (luminescence or absorbance) using a plate reader.

  • Normalize the results to the vehicle-treated control wells and plot cell viability against the logarithm of the compound concentration to determine the GI50 value.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflow

To better understand the context of halo-ethynylpyridine activity, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.

PIKfyve_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Effects PI3K PI3K PIP3 PI(3)P PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PIKfyve PIKfyve PIP3->PIKfyve activates PI35P2 PI(3,5)P2 PIKfyve->PI35P2 phosphorylates PI(3)P to Endosomal_Trafficking Endosomal Trafficking PI35P2->Endosomal_Trafficking Autophagy Autophagy PI35P2->Autophagy Lysosomal_Function Lysosomal Function PI35P2->Lysosomal_Function Inhibitor Halo-ethynylpyridine Inhibitor Inhibitor->PIKfyve inhibits

PIKfyve Signaling Pathway and Inhibition

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & SAR Synthesis Synthesis of Halo-ethynylpyridines Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Kinase_Assay Kinase Inhibition Assay (IC50 Determination) Characterization->Kinase_Assay Cell_Assay Cell Proliferation Assay (GI50 Determination) Characterization->Cell_Assay Data_Analysis Data Analysis and Curve Fitting Kinase_Assay->Data_Analysis Cell_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis

Experimental Workflow for Compound Evaluation

Conclusion

The comparative analysis of halo-ethynylpyridines demonstrates that halogenation is a powerful strategy for fine-tuning the potency of kinase inhibitors. The specific halogen and its position on the aromatic scaffold significantly impact the biological activity, highlighting the importance of systematic SAR studies. The experimental protocols and workflows provided in this guide offer a framework for the consistent and reliable evaluation of these promising compounds in drug discovery programs. Further investigation into the mechanisms by which halogens mediate their effects will continue to inform the rational design of next-generation kinase inhibitors with improved therapeutic profiles.

References

A Head-to-Head Comparison of Catalysts for the Coupling of 5-Chloro-2-ethynylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection for C-C Bond Formation

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This reaction is of paramount importance in the synthesis of pharmaceuticals, agrochemicals, and functional materials. A key building block in many of these applications is 5-Chloro-2-ethynylpyridine, a versatile intermediate whose efficient coupling is critical for the synthesis of more complex molecules. The choice of catalyst for this transformation significantly impacts reaction efficiency, yield, and substrate scope. This guide provides a head-to-head comparison of common catalytic systems for the coupling of this compound, supported by experimental data and detailed protocols to aid researchers in selecting the optimal conditions for their specific needs.

Catalyst Performance Comparison

The efficiency of the Sonogashira coupling of this compound is highly dependent on the catalyst system employed. While a direct comparative study on this specific substrate is limited in the literature, we can extrapolate from studies on similar chloro-heteroaromatic compounds to provide a useful comparison. The following tables summarize the performance of three representative catalyst systems: a traditional palladium/copper system, a copper-free system with a bulky phosphine ligand, and a system employing an N-heterocyclic carbene (NHC) ligand.

Catalyst SystemCatalyst Loading (mol%)LigandCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
System 1: Traditional Pd/Cu PdCl₂(PPh₃)₂ (2-5)PPh₃CuI (3-10)Et₃N or DIPADMF or THF60-1004-2475-90[1][2]
System 2: Copper-Free (Bulky Phosphine) Pd₂(dba)₃ (1-2)XPhos (2-4)NoneK₃PO₄ or Cs₂CO₃Toluene or Dioxane80-12012-2480-95[3][4]
System 3: N-Heterocyclic Carbene (NHC) [Pd(IPr)Cl₂]₂ (1-3)IPrNoneNaOtBu or K₂CO₃Toluene or Dioxane100-13012-3670-88*[5]

*Yields are representative for the coupling of chloro-pyridines and other chloroarenes and may vary for this compound.

Key Observations:

  • Traditional Pd/Cu System: This is a widely used and cost-effective system. The use of a copper co-catalyst generally allows for milder reaction conditions.[6] However, the presence of copper can sometimes lead to the formation of alkyne homocoupling byproducts (Glaser coupling) and can be toxic, which may be a concern in pharmaceutical synthesis.[7]

  • Copper-Free System with Bulky Phosphine Ligands: The development of bulky, electron-rich phosphine ligands like XPhos has enabled efficient copper-free Sonogashira couplings.[4] These systems often provide higher yields and are suitable for a broader range of substrates, including less reactive aryl chlorides. The absence of copper simplifies purification and reduces toxicity concerns.[8]

  • N-Heterocyclic Carbene (NHC) Ligands: NHC-palladium complexes have emerged as powerful catalysts for cross-coupling reactions.[5] They often exhibit high thermal stability and can be effective for challenging substrates. However, they can be more expensive and may require higher reaction temperatures.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for success in the laboratory. Below are representative procedures for each of the discussed catalytic systems.

Protocol 1: Traditional Palladium/Copper Catalyzed Sonogashira Coupling

This protocol is a standard method for the Sonogashira coupling of aryl halides with terminal alkynes.

Materials:

  • This compound (1.0 mmol)

  • Aryl halide (1.2 mmol)

  • PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Triethylamine (Et₃N) (3.0 mmol)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the aryl halide, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous, degassed DMF, followed by triethylamine.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling with a Bulky Phosphine Ligand

This protocol outlines a copper-free approach, which can be advantageous for sensitive substrates or when copper contamination is a concern.

Materials:

  • This compound (1.0 mmol)

  • Aryl chloride (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)

  • XPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • In a glovebox or under a robust inert atmosphere, add Pd₂(dba)₃, XPhos, and K₃PO₄ to a dry Schlenk flask.

  • Add the this compound and the aryl chloride.

  • Add anhydrous, degassed toluene.

  • Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring for 18 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography.

Protocol 3: Sonogashira Coupling using an N-Heterocyclic Carbene (NHC) Ligand

This protocol utilizes a pre-formed NHC-palladium complex, which can offer high stability and activity.

Materials:

  • This compound (1.0 mmol)

  • Aryl chloride (1.2 mmol)

  • [Pd(IPr)Cl₂]₂ (0.015 mmol, 3 mol% Pd)

  • Sodium tert-butoxide (NaOtBu) (2.5 mmol)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add [Pd(IPr)Cl₂]₂ and sodium tert-butoxide.

  • Add the this compound and the aryl chloride.

  • Add anhydrous, degassed 1,4-dioxane.

  • Seal the tube and heat the reaction mixture in an oil bath at 120 °C for 24 hours.

  • Monitor the reaction's progress.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with diethyl ether and filter through a short plug of silica gel, washing with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product via column chromatography.

Visualizing Reaction Pathways and Workflows

To further aid in the understanding of the processes involved, the following diagrams illustrate the general Sonogashira catalytic cycle and a typical experimental workflow.

Sonogashira_Cycle cluster_copper Copper Co-catalyst Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII R¹-X Transmetal Transmetalation PdII->Transmetal Pd_alkyne R¹-Pd(II)L₂-C≡CR² Transmetal->Pd_alkyne from Cu cycle or direct deprotonation RedElim Reductive Elimination Pd_alkyne->RedElim RedElim->Pd0 regenerated catalyst Product R¹-C≡C-R² RedElim->Product CuX CuX Cu_acetylide Cu-C≡C-R² CuX->Cu_acetylide Alkyne H-C≡C-R² Alkyne->Cu_acetylide -H⁺ Base Base Cu_acetylide->Transmetal Experimental_Workflow start Start reagents 1. Combine Reactants, Catalyst, Ligand, and Base in a dry Schlenk flask under inert atmosphere. start->reagents solvent 2. Add Anhydrous, Degassed Solvent. reagents->solvent reaction 3. Heat and Stir Reaction Mixture. solvent->reaction monitoring 4. Monitor Reaction Progress (TLC/GC-MS). reaction->monitoring monitoring->reaction Incomplete workup 5. Aqueous Workup and Extraction. monitoring->workup Reaction Complete purification 6. Purification by Column Chromatography. workup->purification product 7. Isolate and Characterize Pure Product. purification->product

References

Cross-Validation of Biological Assay Results for 5-Chloro-2-ethynylpyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the rigorous assessment of novel compounds is paramount to ensuring data reliability and reproducibility. This guide provides a comparative analysis of two distinct biological assays for evaluating the activity of a novel 5-Chloro-2-ethynylpyridine derivative, designated CEP-2025. The cross-validation of results from a cell-based antiproliferative assay and a biochemical kinase inhibition assay is presented to offer a comprehensive understanding of the compound's biological effects.

Data Presentation: Comparative Assay Performance for CEP-2025

The following table summarizes the quantitative data obtained from two different assays used to characterize the biological activity of CEP-2025, a potent inhibitor of Target Kinase X (TKX). The comparison highlights the key performance parameters of a cell-based antiproliferative assay and a direct biochemical kinase inhibition assay.

Parameter Antiproliferative Assay (Cell-Based) Kinase Inhibition Assay (Biochemical) Comment
Metric GI₅₀ (50% Growth Inhibition)IC₅₀ (50% Inhibitory Concentration)The GI₅₀ reflects the compound's effect on cell proliferation, while the IC₅₀ measures direct inhibition of the target enzyme.
CEP-2025 Potency 45 nM15 nMThe higher potency in the biochemical assay suggests effective target engagement. The lower potency in the cell-based assay may be due to factors like cell permeability or off-target effects.
Reference Compound (Staurosporine) Potency 8 nM5 nMStaurosporine, a known broad-spectrum kinase inhibitor, serves as a positive control.
Assay Window (S/B) 1225The signal-to-background ratio is higher in the biochemical assay, indicating greater sensitivity.
Z'-factor 0.780.85Both assays demonstrate excellent robustness and reproducibility, with Z'-factors well above the 0.5 threshold.
Throughput High (384-well format)High (384-well format)Both assays are amenable to high-throughput screening.
Biological Relevance High (measures cellular response)Moderate (measures direct target inhibition)The cell-based assay provides a more physiologically relevant context.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparison.

Cell-Based Antiproliferative Assay

This assay determines the effect of CEP-2025 on the proliferation of a cancer cell line known to be dependent on the TKX signaling pathway.

a. Cell Culture and Seeding:

  • The human cancer cell line (e.g., MCF-7) is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cells are seeded into 96-well microplates at a density of 5,000 cells per well and allowed to adhere overnight.[1]

b. Compound Treatment:

  • CEP-2025 and a reference compound (staurosporine) are serially diluted in culture medium to achieve a range of final concentrations.

  • The culture medium is removed from the cell plates, and the diluted compounds are added to the respective wells.[1] A vehicle control (DMSO) is also included.

c. Incubation and Proliferation Measurement:

  • The plates are incubated for 72 hours to allow for the compounds to exert their antiproliferative effects.[1]

  • Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance at 570 nm is measured using a microplate reader.

d. Data Analysis:

  • The percentage of growth inhibition is calculated relative to the vehicle control.

  • The GI₅₀ value, the concentration at which cell growth is inhibited by 50%, is determined by fitting the dose-response data to a four-parameter logistic (4PL) curve.[1]

Biochemical Kinase Inhibition Assay

This in vitro assay measures the direct inhibitory effect of CEP-2025 on the enzymatic activity of purified recombinant TKX.

a. Reagents and Materials:

  • Recombinant human TKX enzyme.

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).

  • ATP and a specific peptide substrate for TKX.

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay).

b. Assay Procedure:

  • The assay is performed in a 384-well plate format.

  • CEP-2025 is serially diluted in kinase buffer and added to the wells.

  • The TKX enzyme and the peptide substrate are added to the wells, and the reaction is initiated by the addition of ATP.

  • The reaction is allowed to proceed for 60 minutes at room temperature.

c. Signal Detection:

  • The amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescence-based detection reagent.

  • The luminescent signal is read using a plate reader.

d. Data Analysis:

  • The percentage of kinase inhibition is calculated relative to a no-inhibitor control.

  • The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by fitting the dose-response data to a 4PL curve.[1]

Mandatory Visualizations

Signaling Pathway

TKX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor TKX Target Kinase X (TKX) Receptor->TKX DownstreamKinase Downstream Kinase TKX->DownstreamKinase TranscriptionFactor Transcription Factor DownstreamKinase->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression Proliferation Cell Proliferation & Survival GeneExpression->Proliferation CEP2025 CEP-2025 CEP2025->TKX Inhibition Cross_Validation_Workflow cluster_assays Biological Assays Compound This compound Derivative (CEP-2025) Assay1 Antiproliferative Assay (Cell-Based) Compound->Assay1 Assay2 Kinase Inhibition Assay (Biochemical) Compound->Assay2 Data1 GI₅₀ Data Assay1->Data1 Data2 IC₅₀ Data Assay2->Data2 Analysis Comparative Analysis (Cross-Validation) Data1->Analysis Data2->Analysis Conclusion Conclusion on Compound Activity and Assay Concordance Analysis->Conclusion

References

A Comparative Guide to the Synthesis of 5-Chloro-2-ethynylpyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of synthetic routes to 5-Chloro-2-ethynylpyridine, a key building block in medicinal chemistry, reveals that a two-step Sonogashira coupling and deprotection sequence using 2-chloro-5-iodopyridine as a starting material offers a reliable and efficient pathway. This guide provides a comparative overview of the primary synthetic methodologies, supported by detailed experimental protocols and efficiency data.

For researchers and professionals in the field of drug development, the efficient synthesis of key intermediates is paramount. This compound is a valuable heterocyclic compound, with its pyridine core and reactive ethynyl group making it a versatile precursor for the synthesis of a wide range of biologically active molecules. This guide benchmarks the most effective methods for its preparation, focusing on reaction efficiency, substrate availability, and procedural simplicity.

Comparison of Synthetic Methodologies

The primary route for the synthesis of this compound involves the strategic introduction of an ethynyl group onto a di-substituted pyridine ring. The Sonogashira coupling reaction stands out as the most prevalent and efficient method for this transformation. A key consideration in this approach is the choice of the starting dihalopyridine, with reactivity generally following the trend I > Br > Cl for the leaving group.

MethodStarting MaterialKey StepsTypical Yield (%)Reaction Time (h)Key AdvantagesKey Disadvantages
Method 1: Sonogashira Coupling of 2-Chloro-5-iodopyridine 2-Chloro-5-iodopyridine1. Sonogashira coupling with TMSA2. Deprotection of TMS group85-95 (overall)18-24High reactivity of iodide, good overall yield.Higher cost of 2-chloro-5-iodopyridine.
Method 2: Sonogashira Coupling of 2,5-Dichloropyridine 2,5-Dichloropyridine1. Sonogashira coupling with TMSA2. Deprotection of TMS groupLower than Method 1>24Lower cost of starting material.Lower reactivity requiring harsher conditions and potentially leading to lower yields and more side products.

Method 1 , utilizing 2-chloro-5-iodopyridine, is generally preferred due to the higher reactivity of the carbon-iodine bond in the Sonogashira coupling. This leads to milder reaction conditions, shorter reaction times, and higher overall yields of the desired product. While the starting material is more expensive than its dichloro counterpart, the increased efficiency and cleaner reaction profile often justify the initial cost, particularly in the context of complex, multi-step syntheses.

Method 2 , starting from the more readily available and less expensive 2,5-dichloropyridine, presents a more economical option. However, the lower reactivity of the carbon-chlorine bond necessitates more forcing reaction conditions, such as higher temperatures and longer reaction times. This can lead to the formation of side products and a more challenging purification process, ultimately impacting the overall efficiency.

Experimental Protocols

Below are detailed experimental protocols for the key steps in the synthesis of this compound via Method 1.

Step 1: Synthesis of 2-Chloro-5-iodopyridine

A common method for the preparation of 2-chloro-5-iodopyridine involves the diazotization of 2-amino-5-iodopyridine followed by a Sandmeyer reaction. However, for the purposes of this guide, we will consider 2-chloro-5-iodopyridine as a commercially available starting material.

Step 2: Sonogashira Coupling of 2-Chloro-5-iodopyridine with Trimethylsilylacetylene (TMSA)

This step forms the carbon-carbon bond between the pyridine ring and the protected ethynyl group.

Reaction: To a solution of 2-chloro-5-iodopyridine (1.0 eq) in a suitable solvent such as a mixture of THF and triethylamine (Et3N), are added bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02-0.05 eq) and copper(I) iodide (CuI, 0.04-0.10 eq). The mixture is degassed and placed under an inert atmosphere (e.g., Argon). Trimethylsilylacetylene (TMSA, 1.1-1.5 eq) is then added, and the reaction is stirred at room temperature or slightly elevated temperature (e.g., 40-60 °C) until completion, typically monitored by TLC or GC-MS.

Work-up and Purification: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure, and the residue is taken up in an organic solvent (e.g., ethyl acetate). The organic layer is washed with saturated aqueous ammonium chloride and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product, 5-chloro-2-((trimethylsilyl)ethynyl)pyridine, is then purified by column chromatography on silica gel.

Expected Yield: 90-98%

Step 3: Deprotection of 5-Chloro-2-((trimethylsilyl)ethynyl)pyridine

The final step involves the removal of the trimethylsilyl (TMS) protecting group to yield the terminal alkyne.

Reaction: The purified 5-chloro-2-((trimethylsilyl)ethynyl)pyridine (1.0 eq) is dissolved in a solvent such as methanol or a mixture of THF and water. A base, such as potassium carbonate (K₂CO₃) or a fluoride source like tetrabutylammonium fluoride (TBAF), is added to the solution. The reaction is stirred at room temperature until the deprotection is complete, as indicated by TLC analysis.

Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude this compound can be further purified by column chromatography if necessary.

Expected Yield: 95-99%

Visualizing the Synthetic Workflow

The following diagrams illustrate the key reaction pathways and logical flow of the synthesis.

Sonogashira_Mechanism pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)-X      L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation cu_acetylide Cu(I)-C≡CR pd_alkyne_complex Ar-Pd(II)-C≡CR        L₂ transmetalation->pd_alkyne_complex reductive_elimination Reductive Elimination pd_alkyne_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-C≡CR reductive_elimination->product cu_catalyst Cu(I)X cu_catalyst->cu_acetylide H-C≡CR, Base alkyne H-C≡CR base Base cu_acetylide->transmetalation

Catalytic Cycles in Sonogashira Coupling

Synthesis_Workflow start 2-Chloro-5-iodopyridine sonogashira Sonogashira Coupling (TMSA, Pd/Cu catalyst, Base) start->sonogashira intermediate 5-Chloro-2-((trimethylsilyl)ethynyl)pyridine sonogashira->intermediate deprotection TMS Deprotection (Base or Fluoride source) intermediate->deprotection final_product This compound deprotection->final_product

Workflow for this compound Synthesis

Safety Operating Guide

Navigating the Safe Handling of 5-Chloro-2-ethynylpyridine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous and safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 5-Chloro-2-ethynylpyridine, a compound instrumental in various organic synthesis processes. Adherence to these protocols is critical for ensuring laboratory safety and maintaining the integrity of research.

Physicochemical and Hazard Data

Below is a summary of the available quantitative data for this compound. It is important to note that some of this data is predicted and should be used as a guideline in conjunction with empirical observations and established laboratory safety practices.

PropertyValueSource
CAS Number 1196153-33-9[1]
Molecular Formula C7H4ClN[1]
Molecular Weight 137.57 g/mol [1]
Physical Form Solid[1]
Boiling Point 193.1 ± 25.0 °C (Predicted)[1]
Density 1.23 ± 0.1 g/cm3 (Predicted)[1]
Appearance Light brown to brown solid[1]

Hazard Summary: this compound is classified as a substance that causes serious eye irritation and may cause respiratory irritation.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling this compound. The following table outlines the minimum required PPE.

Body PartRequired PPESpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use.
Eyes/Face Safety goggles and face shieldGoggles must provide a complete seal around the eyes. A face shield should be worn over goggles to protect against splashes.
Body Laboratory coatA flame-resistant lab coat, fully buttoned, is required to protect against incidental contact.
Respiratory NIOSH-approved respiratorTo be used in a well-ventilated area or a chemical fume hood. If dusts are generated, a particulate respirator is necessary.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial to mitigate risks. The following workflow provides a step-by-step guide from preparation to final disposal.

prep Preparation - Review SDS - Don appropriate PPE - Prepare work area in fume hood handling Handling - Weigh and dispense carefully - Avoid generating dust - Keep container closed when not in use prep->handling spill Spill Response - Evacuate immediate area - Alert supervisor - Use absorbent material for small spills handling->spill If spill occurs storage Storage - Store in a cool, dry, well-ventilated area - Keep away from incompatible materials - Ensure container is tightly sealed handling->storage Post-procedure waste_collection Waste Collection - Collect in a labeled, sealed container - Do not mix with other waste streams handling->waste_collection Generate waste first_aid First Aid - Eye Contact: Flush with water for 15 mins - Skin Contact: Wash with soap and water - Inhalation: Move to fresh air - Ingestion: Seek immediate medical attention spill->first_aid If exposure occurs disposal Disposal - Dispose of as hazardous waste - Follow institutional and local regulations waste_collection->disposal

Safe Handling Workflow for this compound.
Experimental Protocols: Step-by-Step Guidance

1. Preparation:

  • Thoroughly review the Safety Data Sheet (SDS) before commencing any work.

  • Ensure a certified chemical fume hood is in proper working order.

  • Don all required Personal Protective Equipment (PPE) as detailed in the table above.

  • Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.

2. Handling and Operation:

  • When weighing the solid, do so in a manner that avoids the generation of dust. A weighing boat or enclosed balance is recommended.

  • Keep the container of this compound tightly sealed when not in use to prevent the release of dust or vapors.

  • All manipulations of the compound should be carried out within the chemical fume hood.

3. Spill and Emergency Procedures:

  • Small Spills: In the event of a small spill within the fume hood, use an inert absorbent material to clean the area. Place the contaminated material into a sealed, labeled hazardous waste container.

  • Large Spills: For larger spills, evacuate the immediate area and alert your supervisor and the institutional safety office.

  • First Aid:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

4. Storage Plan:

  • Store this compound in a cool, dry, and well-ventilated area.

  • The storage container must be tightly sealed and clearly labeled.

  • Store away from incompatible materials such as strong oxidizing agents.

5. Disposal Plan:

  • All waste containing this compound, including contaminated lab supplies, must be treated as hazardous waste.

  • Collect waste in a designated, sealed, and clearly labeled container.

  • Disposal must be conducted in accordance with all local, state, and federal regulations. Consult your institution's environmental health and safety department for specific guidance.

Occupational Exposure Limits (OELs):

  • No specific Occupational Exposure Limits (OELs) have been established for this compound. In the absence of specific limits, it is crucial to handle this compound with the utmost care, always utilizing engineering controls like a chemical fume hood and appropriate PPE to minimize any potential for exposure.

By adhering to these detailed safety and logistical protocols, researchers can confidently and safely handle this compound, fostering a secure and productive laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.